Product packaging for Benzyl N-(5-iodopentyl)carbamate(Cat. No.:CAS No. 194225-78-0)

Benzyl N-(5-iodopentyl)carbamate

Cat. No.: B1311885
CAS No.: 194225-78-0
M. Wt: 347.19 g/mol
InChI Key: IQTGXJIELWZFIM-UHFFFAOYSA-N
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Description

Benzyl N-(5-iodopentyl)carbamate (CAS 1131614-75-9) is a high-purity chemical building block critical for advanced organic synthesis and chemical biology research. The compound features a carbamate group protected by a benzyloxycarbonyl (Cbz) group, a widely used protecting group for amines that is stable to basic conditions and can be removed under mild conditions via hydrogenolysis or acidic conditions using Lewis acids . This reagent also contains a terminal iodoalkyl chain, which serves as a versatile handle for further functionalization through nucleophilic substitution reactions, particularly in the construction of complex molecules . Its molecular formula is C13H18INO2 . The primary research value of this compound lies in its role as a bifunctional linker, most notably in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . Its structure allows it to act as a key spacer unit, connecting ligand-binding molecules to E3 ubiquitin ligase recruiters. The terminal iodide is highly reactive in coupling reactions to assemble these complex heterobifunctional molecules, while the Cbz-protected amine can be deprotected to reveal a free amine for subsequent conjugation . This makes it exceptionally valuable in medicinal chemistry and drug discovery, particularly for developing targeted protein degradation technologies. Researchers also utilize this compound as a precursor to other valuable intermediates. For instance, it can be readily converted to Benzyl N-(5-aminopentyl)carbamate or its hydrochloride salt , which are directly used in peptide mimicry and the synthesis of modified polyamines. The iodine atom can participate in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds to extend the molecular structure. This reagent is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18INO2 B1311885 Benzyl N-(5-iodopentyl)carbamate CAS No. 194225-78-0

Properties

IUPAC Name

benzyl N-(5-iodopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO2/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTGXJIELWZFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442273
Record name Carbamic acid, (5-iodopentyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194225-78-0
Record name Carbamic acid, (5-iodopentyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl N-(5-iodopentyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Benzyl N-(5-iodopentyl)carbamate, a key intermediate in pharmaceutical research and development.

Chemical Properties and Data

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compoundBenzyl (5-hydroxypentyl)carbamateBenzyl carbamate
CAS Number 194225-78-0[1]87905-98-4621-84-1
Molecular Formula C13H18INO2[1]C13H19NO3C8H9NO2
Molecular Weight 347.19 g/mol [1]237.3 g/mol 151.16 g/mol
Appearance Not reported (likely a solid or oil)SolidWhite solid
Melting Point (°C) Not reported50-5386-89
Boiling Point (°C) Not reportedNot reportedNot reported
Solubility Not reported (expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF)Not reportedModerately soluble in water; soluble in organic solvents.[2]

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the following are predicted key features based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (Predicted) ¹³C NMR (Predicted)
~ 7.35 ppm (m, 5H, Ar-H )~ 156.5 ppm (C =O)
~ 5.10 ppm (s, 2H, -O-CH₂ -Ph)~ 136.5 ppm (Ar-C )
~ 4.85 ppm (br t, 1H, -NH -)~ 128.5 ppm (Ar-C H)
~ 3.20 ppm (t, 2H, -CH₂ -I)~ 128.0 ppm (Ar-C H)
~ 3.15 ppm (q, 2H, -NH-CH₂ -)~ 66.5 ppm (-O-C H₂-Ph)
~ 1.85 ppm (p, 2H, -CH₂ -CH₂-I)~ 40.5 ppm (-NH-C H₂)
~ 1.55 ppm (p, 2H, -NH-CH₂-CH₂ -)~ 33.0 ppm (-C H₂-CH₂-I)
~ 1.40 ppm (p, 2H, -CH₂-CH₂ -CH₂-I)~ 30.0 ppm (-NH-CH₂-C H₂)
~ 6.5 ppm (-C H₂-I)

Infrared (IR) Spectroscopy (Predicted):

  • ~3320 cm⁻¹ (N-H stretch): Characteristic of the carbamate N-H bond.

  • ~2930 cm⁻¹ (C-H stretch): Aliphatic C-H stretching.

  • ~1690 cm⁻¹ (C=O stretch): Strong absorption from the carbamate carbonyl group.

  • ~1530 cm⁻¹ (N-H bend): Amide II band.

  • ~1250 cm⁻¹ (C-O stretch): Carbamate C-O stretching.

  • ~695 and 735 cm⁻¹ (C-H bend): Aromatic out-of-plane bending for the monosubstituted benzene ring.

Experimental Protocols

A plausible and efficient synthesis of this compound involves a two-step process starting from commercially available 5-amino-1-pentanol.

Synthesis of Benzyl (5-hydroxypentyl)carbamate

This procedure outlines the N-protection of 5-amino-1-pentanol with benzyl chloroformate.

Materials:

  • 5-amino-1-pentanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-amino-1-pentanol (1.0 eq) in a mixture of DCM and water (or THF and water) at 0 °C (ice bath).

  • Add sodium bicarbonate (2.5 eq) to the solution.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Benzyl (5-hydroxypentyl)carbamate.

Synthesis of this compound

This procedure details the iodination of the terminal alcohol of Benzyl (5-hydroxypentyl)carbamate.

Materials:

  • Benzyl (5-hydroxypentyl)carbamate

  • Iodine (I₂)

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve Benzyl (5-hydroxypentyl)carbamate (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add iodine (1.5 eq) portion-wise, maintaining the temperature at 0 °C. The solution will turn brown.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. The brown color will disappear.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Iodination A 5-Amino-1-pentanol C Benzyl (5-hydroxypentyl)carbamate A->C NaHCO₃, DCM/H₂O, 0°C to RT B Benzyl Chloroformate B->C D Benzyl (5-hydroxypentyl)carbamate H This compound D->H DCM, 0°C to RT E Iodine E->H F Triphenylphosphine F->H G Imidazole G->H

Caption: Synthetic route to this compound.

Role as a PROTAC Linker

PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Warhead Warhead POI->Warhead Binds to Ternary [POI - PROTAC - E3 Ligase] E3 E3 Ubiquitin Ligase E3_Ligand E3 Ligase Ligand E3->E3_Ligand Binds to Linker This compound (as Linker) Warhead->Linker Linker->E3_Ligand Ubiquitination Ubiquitination of POI Ternary->Ubiquitination Proximity-induced Degradation Proteasomal Degradation of POI Ubiquitination->Degradation leads to

References

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl N-(5-iodopentyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl N-(5-iodopentyl)carbamate, a valuable intermediate in organic synthesis and drug discovery. This document details a plausible synthetic protocol, predicted characterization data, and the logical workflow for its preparation and analysis.

Synthesis

The synthesis of this compound is most effectively achieved through the reaction of 5-iodopentan-1-amine with benzyl chloroformate. This reaction, a nucleophilic acyl substitution, results in the formation of a stable carbamate linkage. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol

Materials:

  • 5-iodopentan-1-amine

  • Benzyl chloroformate

  • Triethylamine (or a similar non-nucleophilic base)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-iodopentan-1-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Safety Precautions: Benzyl chloroformate is corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Characterization

The structural confirmation of the synthesized this compound is performed using standard spectroscopic techniques. Below is a summary of the predicted and expected analytical data.

Physical Properties
PropertyPredicted Value
Molecular FormulaC₁₃H₁₈INO₂
Molecular Weight349.19 g/mol
AppearanceColorless to pale yellow oil or low melting solid
Melting PointNot available
Boiling PointNot available
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are critical for elucidating the molecular structure. The predicted chemical shifts are based on the analysis of similar carbamate structures.

¹H NMR (Predicted)
Chemical Shift (ppm)
~7.35
~5.10
~4.90
~3.20
~3.15
~1.85
~1.55
~1.40
¹³C NMR (Predicted)
Chemical Shift (ppm)
~156.5
~136.8
~128.5
~128.0
~66.8
~41.0
~33.5
~30.0
~29.5
~6.5

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)
~3320
~3030
~2930, ~2860
~1690
~1530
~1250
~740, ~700

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Mass Spectrometry (Predicted)
Technique
Electrospray Ionization (ESI)

Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Workflow Starting_Materials 5-iodopentan-1-amine + Benzyl Chloroformate + Triethylamine Reaction Reaction in Dichloromethane (0 °C to RT) Starting_Materials->Reaction Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic pathway for this compound.

Characterization Logic

This diagram outlines the characterization techniques used to confirm the structure of the final product.

Characterization_Logic cluster_techniques Spectroscopic Analysis Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Determines C-H framework IR IR Spectroscopy Synthesized_Product->IR Identifies functional groups MS Mass Spectrometry Synthesized_Product->MS Confirms molecular weight Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Logic for the structural elucidation of the product.

An In-depth Technical Guide to Benzyl N-(5-iodopentyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl N-(5-iodopentyl)carbamate, a bifunctional molecule of interest in synthetic chemistry and drug discovery. Due to its structure, featuring a carbamate protecting group and a terminal alkyl iodide, this compound serves as a valuable intermediate, particularly in the construction of more complex molecules such as linkers for Proteolysis Targeting Chimeras (PROTACs). This document details its chemical identity, available physicochemical properties, and key suppliers. Furthermore, it outlines generalized experimental protocols for its synthesis and purification based on established organic chemistry principles. The guide also includes conceptual diagrams illustrating its synthetic pathway and its potential application in the context of targeted protein degradation.

Chemical Identity and Properties

This compound is a chemical compound with the CAS number 194225-78-0 . Its structure combines a benzyl carbamate group with a five-carbon alkyl chain terminating in an iodine atom. This unique combination of functional groups makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 194225-78-0[1]
Molecular Formula C₁₃H₁₈INO₂N/A
Molecular Weight 347.19 g/mol N/A
Appearance Not specified in public literatureN/A
Melting Point Not specified in public literatureN/A
Boiling Point Not specified in public literatureN/A
Solubility Expected to be soluble in organic solventsGeneral chemical principles

Suppliers

This compound is available from various chemical suppliers that specialize in providing building blocks for research and development.

Table 2: Notable Suppliers of this compound

SupplierLocationPurity/Notes
BLD PharmGlobalFor research use only.[1]
Zibo Hangyu Biotechnology Development Co., Ltd.ChinaFurther inquiry needed for specifications.

Note: Availability and specifications should be confirmed directly with the suppliers.

Conceptual Experimental Protocols

While specific, detailed experimental protocols for the synthesis and purification of this compound are not widely published, a plausible synthetic route can be inferred from standard organic chemistry reactions. The following are generalized procedures.

Synthesis of Benzyl N-(5-hydroxypentyl)carbamate (Intermediate)

The synthesis would likely begin with the protection of the amino group of 5-amino-1-pentanol with a benzyl chloroformate group.

  • Materials: 5-amino-1-pentanol, benzyl chloroformate, a suitable base (e.g., sodium bicarbonate or triethylamine), and a solvent (e.g., dichloromethane or a biphasic system with water).

  • Procedure:

    • Dissolve 5-amino-1-pentanol in the chosen solvent system.

    • Cool the solution in an ice bath.

    • Slowly add benzyl chloroformate and the base to the solution while stirring.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

    • Perform an aqueous workup to remove the base and any water-soluble byproducts.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude Benzyl N-(5-hydroxypentyl)carbamate.

Iodination of Benzyl N-(5-hydroxypentyl)carbamate

The terminal hydroxyl group of the intermediate is then converted to an iodide. A common method for this transformation is the Finkelstein reaction or by using reagents like triphenylphosphine, imidazole, and iodine.

  • Materials: Benzyl N-(5-hydroxypentyl)carbamate, triphenylphosphine, imidazole, iodine, and a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Procedure:

    • Dissolve Benzyl N-(5-hydroxypentyl)carbamate, triphenylphosphine, and imidazole in the solvent.

    • Cool the mixture in an ice bath.

    • Add iodine portion-wise to the solution.

    • Allow the reaction to proceed at room temperature, monitoring by TLC.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

    • Perform an extractive workup.

    • Dry the organic layer, filter, and concentrate to obtain the crude product.

Purification

The crude this compound would likely be purified using column chromatography on silica gel.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Load the solution onto a silica gel column.

    • Elute the column with the chosen solvent system.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Visualization of Synthetic and Application Pathways

The following diagrams, generated using Graphviz, illustrate the conceptual synthetic workflow and a potential application of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 5-Amino-1-pentanol 5-Amino-1-pentanol Protection Reaction Protection Reaction 5-Amino-1-pentanol->Protection Reaction Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Protection Reaction Benzyl N-(5-hydroxypentyl)carbamate Benzyl N-(5-hydroxypentyl)carbamate Protection Reaction->Benzyl N-(5-hydroxypentyl)carbamate Iodination Reaction Iodination Reaction Benzyl N-(5-hydroxypentyl)carbamate->Iodination Reaction This compound This compound Iodination Reaction->this compound

Caption: Synthetic workflow for this compound.

PROTAC_Signaling_Pathway cluster_components PROTAC Assembly cluster_pathway Cellular Pathway E3 Ligase Ligand E3 Ligase Ligand PROTAC PROTAC E3 Ligase Ligand->PROTAC POI Ligand POI Ligand POI Ligand->PROTAC This compound Linker Precursor (this compound) This compound->PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Protein of Interest (POI) Protein of Interest (POI) Protein of Interest (POI)->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ub Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

References

An In-depth Technical Guide to Benzyl N-(5-iodopentyl)carbamate: Structure, Function, and Application in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl N-(5-iodopentyl)carbamate is a bifunctional organic molecule of significant interest in the field of targeted protein degradation. Its chemical architecture, featuring a carbamate-protected amine and a terminal alkyl iodide, makes it a valuable synthetic building block, primarily utilized as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the structure, physicochemical properties, and proposed synthesis of this compound. Furthermore, it details its crucial function as a PROTAC linker, complete with a representative experimental protocol for its incorporation into a heterobifunctional degrader molecule and a workflow for its application in targeted protein degradation studies.

Structure and Physicochemical Properties

This compound (CAS Number: 194225-78-0) is characterized by a central pentyl chain. One terminus of this chain is functionalized with a carbamate group, which is in turn protected by a benzyl group. The other terminus features a reactive iodide atom.

The benzyl carbamate group serves as a stable protecting group for the primary amine, which can be deprotected under specific conditions to allow for further chemical modification. The 5-iodopentyl chain acts as a flexible spacer and a reactive handle. The terminal iodine is a good leaving group, making it susceptible to nucleophilic substitution, a key feature for its application in PROTAC synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 194225-78-0[1]
Molecular Formula C13H18INO2[1]
Molecular Weight 347.19 g/mol [1]
SMILES C1=CC=C(C=C1)COC(=O)NCCCCCI[1]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in organic solvents such as DMF, DMSO, and dichloromethaneGeneral knowledge

Synthesis of this compound

A likely two-step synthesis would involve:

  • Protection of 5-amino-1-pentanol: The synthesis would commence with the protection of the amino group of 5-amino-1-pentanol using benzyl chloroformate in the presence of a base. This reaction forms the stable benzyl carbamate linkage.

  • Conversion of the hydroxyl group to iodide: The terminal hydroxyl group of the resulting benzyl N-(5-hydroxypentyl)carbamate would then be converted to an iodide. This is typically achieved using a variety of iodinating agents, such as triphenylphosphine, iodine, and imidazole (the Appel reaction), or by converting the alcohol to a tosylate or mesylate followed by nucleophilic substitution with sodium iodide (the Finkelstein reaction).

A detailed, representative protocol for such a synthesis is provided below.

Experimental Protocol: Proposed Synthesis of this compound

Part A: Synthesis of Benzyl N-(5-hydroxypentyl)carbamate

  • To a stirred solution of 5-amino-1-pentanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system of dioxane and water) at 0 °C, add a base such as sodium bicarbonate or triethylamine (2.0 eq).

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure Benzyl N-(5-hydroxypentyl)carbamate.

Part B: Synthesis of this compound

  • To a solution of Benzyl N-(5-hydroxypentyl)carbamate (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (1.5 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Function as a PROTAC Linker

The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

A PROTAC molecule is comprised of three key components:

  • A ligand that binds to the target POI ("warhead").

  • A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).

  • A chemical linker that connects the two ligands.

This compound is a precursor to an aliphatic linker. The terminal iodide allows for the covalent attachment to one of the PROTAC's ligands, typically through an alkylation reaction with a nucleophilic functional group (e.g., a phenol, amine, or thiol) on the ligand. The benzyl carbamate-protected amine on the other end can be deprotected (commonly via catalytic hydrogenation) to reveal a primary amine, which can then be coupled to the second ligand, often through an amide bond formation.

The length and flexibility of the pentyl chain are critical for the efficacy of the resulting PROTAC, as they dictate the spatial orientation of the POI and the E3 ligase in the ternary complex, which is a key determinant of successful ubiquitination.

PROTAC_MoA cluster_synthesis PROTAC Synthesis cluster_degradation Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC Alkylation Linker This compound Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Amide Coupling Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Protein Degradation Proteasome->Degradation

PROTAC Synthesis and Mechanism of Action.
Experimental Protocol: Representative Synthesis of a PROTAC using this compound

This protocol describes a general procedure for synthesizing a hypothetical PROTAC where a POI ligand with a phenolic hydroxyl group is first attached to the linker, followed by deprotection and coupling to an E3 ligase ligand containing a carboxylic acid.

Step 1: Alkylation of the POI Ligand

  • Dissolve the POI ligand (containing a phenolic -OH) (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) (1.5 eq), to the solution and stir for 15-30 minutes at room temperature to deprotonate the phenol.

  • Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

  • Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography to yield the Cbz-protected linker-POI ligand conjugate.

Step 2: Deprotection of the Benzyl Carbamate

  • Dissolve the purified conjugate from Step 1 in a suitable solvent such as methanol or ethanol.

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C) (0.1 eq by weight).

  • Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 2-6 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate to obtain the deprotected amine-linker-POI ligand conjugate, which is often used directly in the next step.

Step 3: Amide Coupling with the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (containing a carboxylic acid) (1.0 eq) in anhydrous DMF.

  • Add a peptide coupling reagent such as HATU or HBTU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected amine-linker-POI ligand conjugate from Step 2 (1.0 eq) in DMF to the activated E3 ligand solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

Biological Evaluation of PROTACs

Once synthesized, the resulting PROTAC's biological activity is assessed. Key parameters include its ability to induce the degradation of the target protein and its potency in cellular assays.

Table 2: Representative Data for Biological Evaluation of Hypothetical PROTACs

PROTAC IDTarget POIE3 LigaseDC50 (nM) in Cell Line XTarget IC50 (nM)
PROTAC-AKinase ACereblon15150
PROTAC-BBromodomain BVHL25200
PROTAC-CTranscription Factor CCereblon8100

DC50: Concentration of the PROTAC required to induce 50% degradation of the target protein. IC50: Concentration of the PROTAC required to inhibit 50% of the target protein's activity (if applicable). This table presents hypothetical data for illustrative purposes.

Start Start: POI Ligand, Linker, E3 Ligand Synthesis Chemical Synthesis of PROTAC Start->Synthesis Purification Purification and Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Cell_Culture Cell-Based Assays (e.g., Western Blot, In-Cell ELISA) Purification->Cell_Culture Data_Analysis Data Analysis (DC50, Dmax calculation) Cell_Culture->Data_Analysis Conclusion Lead PROTAC Identification Data_Analysis->Conclusion

General workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a key research chemical with a well-defined role as a linker precursor in the rapidly evolving field of targeted protein degradation. Its structure allows for the systematic and modular construction of PROTACs. While detailed biological data for PROTACs specifically utilizing this linker are not widely published, the established chemical reactivity of its functional groups and the general principles of PROTAC design provide a clear roadmap for its application. The representative protocols and workflows presented in this guide offer a solid foundation for researchers and drug development professionals seeking to employ this compound in the design and synthesis of novel protein degraders.

References

The Versatility of Benzyl N-(5-iodopentyl)carbamate as a Bifunctional Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, bifunctional linkers play a pivotal role in the design and synthesis of novel drug conjugates. Among these, Benzyl N-(5-iodopentyl)carbamate has emerged as a versatile building block, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This technical guide provides an in-depth overview of the core attributes of this compound, including its synthesis, physicochemical properties, and its application as a bifunctional linker in drug development.

This linker possesses two distinct reactive moieties: a benzyl carbamate group and a terminal iodoalkyl chain. The benzyl carbamate serves as a stable yet cleavable protecting group for an amine, while the iodo-pentyl group provides a reactive handle for nucleophilic substitution, most notably with thiol groups present in cysteine residues of proteins. This dual functionality allows for the sequential or orthogonal conjugation of two different molecular entities, a crucial feature in the construction of complex therapeutic agents.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its physicochemical properties can be inferred from its constituent parts and related molecules. The presence of the benzyl group and the pentyl chain imparts a degree of lipophilicity, which can be crucial for cell permeability. The carbamate and the terminal iodide add polarity to the molecule.

Table 1: Calculated Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)Benzyl carbamate[1]1-Iodopentane
Molecular Formula C13H18INO2C8H9NO2C5H11I
Molecular Weight ( g/mol ) 347.19151.16198.05
LogP (predicted) ~3.51.33.1
Melting Point (°C) Not available86-89-85.5
Boiling Point (°C) Not available273.17 (rough estimate)155-156
Solubility Soluble in organic solvents (e.g., DCM, DMF, DMSO)Soluble in organic solvents, moderately soluble in waterInsoluble in water, soluble in organic solvents

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward nucleophilic substitution reaction. The primary amine of 5-iodopentan-1-amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Iodopentan-1-amine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of 5-iodopentan-1-amine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 10-15 minutes to ensure the formation of the free amine.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Role as a Bifunctional Linker in PROTACs

One of the most significant applications of this compound is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In this context, this compound serves as a linker to connect the target protein-binding ligand (warhead) with the E3 ligase-binding ligand. The iodo-pentyl end can be reacted with a nucleophilic group (e.g., a thiol on a cysteine residue or an amine) on one of the ligands, while the benzyl carbamate end can be deprotected to reveal a primary amine, which is then coupled to the other ligand.

Experimental Workflow: PROTAC Synthesis using this compound

The following diagram illustrates a general workflow for the synthesis of a PROTAC targeting a protein of interest (POI) and the von Hippel-Lindau (VHL) E3 ligase.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start This compound intermediate1 Intermediate 1: POI Ligand-Linker start->intermediate1 Alkylation ligand_poi POI Ligand (with nucleophile, e.g., -SH) ligand_poi->intermediate1 ligand_vhl VHL Ligand (with carboxylic acid) coupling Amide Coupling (e.g., HATU, DIPEA) ligand_vhl->coupling deprotection Cbz Deprotection (e.g., H2, Pd/C) intermediate1->deprotection intermediate2 Intermediate 2: POI Ligand-Linker-NH2 deprotection->intermediate2 intermediate2->coupling protac Final PROTAC coupling->protac

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Reactivity and Cleavage

Iodo-pentyl Group Reactivity

The terminal iodide of the pentyl chain is a good leaving group, making the terminal carbon susceptible to nucleophilic attack. This is particularly useful for conjugation to biomolecules. For instance, the thiol group of a cysteine residue in a protein is a potent nucleophile that can readily displace the iodide to form a stable thioether bond. This reaction is a cornerstone of many bioconjugation strategies.

Benzyl Carbamate (Cbz) Group Cleavage

The benzyl carbamate group is a widely used protecting group for amines in organic synthesis. Its stability under a variety of conditions and its selective removal make it highly valuable. The Cbz group can be cleaved under several conditions:

  • Hydrogenolysis: This is the most common method, involving catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This method is mild and highly efficient.

  • Acidolysis: Strong acids such as HBr in acetic acid can cleave the Cbz group.

  • Lewis Acids: Certain Lewis acids can also effect the deprotection.

The ability to deprotect the carbamate to reveal a primary amine allows for subsequent coupling reactions, such as amide bond formation with a carboxylic acid-functionalized molecule.

Signaling Pathway: Targeted Protein Degradation via PROTACs

The ultimate goal of a PROTAC synthesized using this compound is to induce the degradation of a target protein. This process hijacks the cell's natural ubiquitin-proteasome system.

Targeted_Protein_Degradation cluster_cellular_machinery Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination E1 E1 Ub-activating enzyme E2 E2 Ub-conjugating enzyme E1->E2 Ub transfer E2->Ternary_Complex Recruitment Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments

Caption: The mechanism of action of a PROTAC in targeted protein degradation.

Conclusion

This compound is a valuable and versatile bifunctional linker for researchers in drug development and chemical biology. Its well-defined reactive ends allow for the systematic construction of complex bioconjugates, most notably PROTACs. The straightforward synthesis and predictable reactivity of its functional groups make it an attractive tool for the development of next-generation targeted therapies. While more detailed public data on this specific linker is warranted, the principles outlined in this guide provide a solid foundation for its effective utilization in research and development.

References

The Gatekeeper of Bioactivity: An In-Depth Technical Guide to Cbz-Protected Linkers in Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern chemical biology and drug development. Among these, the Carboxybenzyl (Cbz) group stands out for its versatility and reliability in temporarily masking amine functionalities. When incorporated into linker molecules, Cbz protection offers a robust strategy for the controlled assembly and release of bioactive conjugates. This technical guide provides a comprehensive overview of Cbz-protected linkers, detailing their synthesis, applications, and the critical experimental protocols for their successful implementation.

Core Concepts of Cbz Protection

The Carboxybenzyl protecting group is prized for its stability under a range of chemical conditions, yet it can be selectively removed under mild protocols, ensuring the integrity of complex biomolecules.[1] This orthogonality to other common protecting groups like Boc and Fmoc makes it an invaluable tool in multi-step synthetic strategies, particularly in peptide synthesis and the construction of intricate bioconjugates.[1]

The primary role of a Cbz-protected linker is to connect two or more molecular entities, such as a targeting moiety (e.g., an antibody) and a therapeutic payload (e.g., a cytotoxic drug), in a temporarily inert state. The Cbz group acts as a safeguard, preventing unwanted reactions of the amine it protects during the synthesis and transit of the conjugate to its target. Once at the desired site of action, the Cbz group is cleaved, liberating the linker or the payload to exert its biological function.

Synthesis and Deprotection of Cbz-Protected Linkers

The introduction and removal of the Cbz group are well-established chemical transformations. The following sections provide an overview of the common procedures and a summary of quantitative data associated with these reactions.

Protection of Amines with Cbz

The most common method for introducing a Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][] The base is required to neutralize the hydrochloric acid generated during the reaction.[1]

Table 1: Quantitative Data on Cbz Protection and Deprotection Reactions

Reaction TypeSubstrateReagents and ConditionsYield (%)Reference
ProtectionL-CyclohexylglycineCbz-Cl, 20% aq. NaOH, Water/Ethyl Acetate82.3[3]
ProtectionAmineCbz-Cl, NaHCO3, THF/H2O, 0°C to rt, 20h90
DeprotectionCbz-protected amide10% Pd/C, H2 (1 atm), Methanol, 8hHigh[4]
DeprotectionCbz-protected amine2-Mercaptoethanol, K3PO4, DMA, 75°CHigh[5][6]
DeprotectionCbz-protected amineIPA·HCl, 65-75°C, 4hHigh[7]
Deprotection of Cbz-Protected Amines

The cleavage of the Cbz group is most frequently achieved through catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source.[1][8] This method is highly efficient and proceeds under mild conditions.

Alternative deprotection strategies are employed when the substrate contains functional groups susceptible to reduction, such as alkenes or alkynes. Acid-mediated deprotection using reagents like isopropanol hydrochloride (IPA·HCl) offers a metal-free and scalable alternative.[7] Nucleophilic cleavage with reagents such as 2-mercaptoethanol can also be effective, particularly for substrates sensitive to both reduction and strong acids.[5][6] In specific contexts, enzymatic cleavage of the Cbz group can be achieved with high enantioselectivity.[9][10]

Applications of Cbz-Protected Linkers in Chemical Biology

Cbz-protected linkers are integral to the design of sophisticated tools for chemical biology and medicine. Their applications span from targeted drug delivery to the spatiotemporal control of biological processes.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, ADCs represent a powerful therapeutic modality that combines the targeting specificity of monoclonal antibodies with the high potency of cytotoxic drugs.[11][12][] Cbz-protected linkers, often dipeptides like Valine-Citrulline, play a crucial role in the design of cleavable linkers for ADCs.[14] The Cbz group can be used to protect the N-terminus of the dipeptide during its synthesis and subsequent conjugation to the payload.

The resulting ADC remains stable in the systemic circulation. Upon internalization into the target cancer cell, the linker is cleaved by lysosomal enzymes, such as Cathepsin B, releasing the potent cytotoxic payload to induce cell death.[15][16]

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) (Stable in Circulation) Receptor Tumor-Specific Antigen ADC->Receptor Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage (e.g., by Cathepsin B) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Mechanism of action of an Antibody-Drug Conjugate (ADC) with a cleavable linker.
Caged Compounds

"Caged" compounds are biologically active molecules that are rendered inert by a photolabile protecting group.[17][18][19] This strategy allows for the precise spatiotemporal release of the active molecule upon irradiation with light of a specific wavelength.[20][21][22] While ortho-nitrobenzyl groups are classic photolabile cages, the Cbz group, or derivatives thereof, can also be engineered to be photochemically cleaved.[3][23]

This "uncaging" technique is a powerful tool for studying dynamic cellular processes with high precision. For example, a Cbz-caged neurotransmitter can be introduced into a neuronal culture and released at a specific synapse by a focused light source, allowing for the detailed study of synaptic transmission.

Caged_Compound_Mechanism CagedCompound Caged Bioactive Molecule (Inactive) ActiveMolecule Released Bioactive Molecule (Active) CagedCompound->ActiveMolecule Photolysis Byproduct Inert Byproduct CagedCompound->Byproduct Light Light Irradiation (Specific Wavelength) Light->CagedCompound Triggers BiologicalTarget Biological Target (e.g., Receptor) ActiveMolecule->BiologicalTarget Binds BiologicalResponse Biological Response BiologicalTarget->BiologicalResponse Initiates

General mechanism of action for a "caged" compound with a photolabile protecting group.

Experimental Protocols

The successful implementation of Cbz-protected linkers requires meticulous attention to experimental detail. The following sections provide standardized protocols for key procedures.

Protocol for Cbz Protection of an Amino Acid

This protocol describes the general procedure for the N-terminal protection of an amino acid with a Cbz group.

Materials:

  • Amino acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO3) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amino acid in a 2:1 mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium bicarbonate (2 equivalents) to the solution.

  • Slowly add benzyl chloroformate (1.5 equivalents) dropwise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography to obtain the N-Cbz-protected amino acid.

Protocol for Solid-Phase Synthesis of a Cbz-Protected Dipeptide Linker

This protocol outlines the synthesis of a Cbz-protected dipeptide on a solid support, a common strategy for creating linkers for ADCs. This example uses Fmoc chemistry for the solid-phase synthesis, with the Cbz group protecting the N-terminal amino acid of the final dipeptide linker.

Materials:

  • Fmoc-protected amino acid loaded resin (e.g., Fmoc-Citrulline-Wang resin)

  • Fmoc-protected amino acid (e.g., Fmoc-Valine-OH)

  • Cbz-protected amino acid (e.g., Cbz-Valine-OH)

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

Workflow:

SPPS_Workflow Start Start with Fmoc-AA2-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Wash1 Wash with DMF Deprotection1->Wash1 Coupling Couple Cbz-AA1-OH (HBTU, DIPEA in DMF) Wash1->Coupling Wash2 Wash with DMF and DCM Coupling->Wash2 Cleavage Cleave from Resin (TFA cocktail) Wash2->Cleavage End Purify Cbz-AA1-AA2-OH Cleavage->End

Solid-phase synthesis workflow for a Cbz-protected dipeptide linker.

Procedure:

  • Resin Swelling: Swell the Fmoc-amino acid loaded resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the first amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Coupling: Activate the Cbz-protected amino acid with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and add it to the resin. Allow the coupling reaction to proceed to completion.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to cleave the dipeptide from the resin and remove any acid-labile side-chain protecting groups.

  • Purification: Precipitate the cleaved dipeptide in cold ether, and purify by reverse-phase HPLC to obtain the final Cbz-protected dipeptide linker.

Conclusion

Cbz-protected linkers are a powerful and versatile tool in the arsenal of chemical biologists and drug development professionals. Their stability, coupled with the ability for selective cleavage under mild conditions, makes them ideal for the construction of complex bioconjugates. A thorough understanding of their synthesis, deprotection chemistry, and applications, as detailed in this guide, is essential for leveraging their full potential in the development of novel therapeutics and research tools. As the demand for more sophisticated and targeted biological interventions grows, the strategic use of Cbz-protected linkers will undoubtedly continue to play a pivotal role in advancing the frontiers of chemical biology.

References

An In-depth Technical Guide to Benzyl N-(5-iodopentyl)carbamate for PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl N-(5-iodopentyl)carbamate, a versatile alkyl iodide linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It covers the synthetic route to the linker, its application in PROTAC assembly, and the underlying principles of PROTAC-mediated protein degradation.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein of interest (POI). A PROTAC consists of three key components: a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein. Alkyl chains are a common and effective linker class, and functionalization with a terminal iodide, as in this compound, provides a reactive handle for facile conjugation to various warheads or E3 ligase ligands.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 5-amino-1-pentanol. The first step involves the protection of the amino group with a benzyl chloroformate (Cbz) group, followed by the conversion of the terminal hydroxyl group to an iodide.

Experimental Protocol: Synthesis of Benzyl (5-hydroxypentyl)carbamate

Reaction Scheme:

Materials:

  • 5-amino-1-pentanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 5-amino-1-pentanol (1.0 eq) in a mixture of DCM and saturated aqueous NaHCO3 solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Benzyl (5-hydroxypentyl)carbamate as a colorless oil.

Experimental Protocol: Synthesis of this compound

The conversion of the primary alcohol in Benzyl (5-hydroxypentyl)carbamate to the corresponding iodide can be achieved via several methods, including the Appel reaction or a Finkelstein-type reaction after conversion of the alcohol to a better leaving group (e.g., a tosylate). The Appel reaction offers a direct conversion.

Reaction Scheme (Appel Reaction):

Warhead-OH + I-(CH2)5-NH-Cbz -> Warhead-O-(CH2)5-NH-Cbz + HI```

Materials:

  • Phenolic warhead

  • This compound

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a solution of the phenolic warhead (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add a solution of this compound (1.2 eq) in DMF.

  • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.

  • Purify the Cbz-protected PROTAC intermediate by column chromatography.

  • The Cbz protecting group can then be removed by hydrogenolysis (e.g., H2, Pd/C) to liberate the free amine, which can then be coupled to the E3 ligase ligand.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and application of this compound. Please note that yields and reaction conditions may vary depending on the specific substrates and scale of the reaction.

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Synthesis of Benzyl (5-hydroxypentyl)carbamate 5-amino-1-pentanol, Benzyl chloroformateNaHCO3DCM0 to RT12-1680-95
Synthesis of this compound Benzyl (5-hydroxypentyl)carbamatePPh3, I2, ImidazoleDCM0 to RT2-470-90
Alkylation of Phenolic Warhead Phenolic Warhead, this compoundK2CO3 or Cs2CO3DMF50-804-1260-85

Visualizations

Signaling and Experimental Workflows

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_linker_synthesis Linker Synthesis cluster_protac_assembly PROTAC Assembly 5-amino-1-pentanol 5-amino-1-pentanol Benzyl (5-hydroxypentyl)carbamate Benzyl (5-hydroxypentyl)carbamate 5-amino-1-pentanol->Benzyl (5-hydroxypentyl)carbamate Cbz Protection This compound This compound Benzyl (5-hydroxypentyl)carbamate->this compound Iodination Cbz-Protected PROTAC Cbz-Protected PROTAC This compound->Cbz-Protected PROTAC Alkylation Warhead-OH Warhead-OH Warhead-OH->Cbz-Protected PROTAC Amine-linker-Warhead Amine-linker-Warhead Cbz-Protected PROTAC->Amine-linker-Warhead Cbz Deprotection Final PROTAC Final PROTAC Amine-linker-Warhead->Final PROTAC Amide Coupling E3 Ligase Ligand-COOH E3 Ligase Ligand-COOH E3 Ligase Ligand-COOH->Final PROTAC

Caption: Workflow for the synthesis of this compound and its use in PROTAC assembly.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Activation E2->E3_Ligase Ub Conjugation Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Proteolysis

Caption: The catalytic cycle of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Ternary_Complex_Logic Logical Relationship in Ternary Complex PROTAC PROTAC Warhead Warhead Moiety PROTAC->Warhead contains Linker Linker (this compound derivative) PROTAC->Linker contains E3_Ligand E3 Ligase Ligand Moiety PROTAC->E3_Ligand contains POI Target Protein (POI) Warhead->POI binds to Linker->Warhead connects Linker->E3_Ligand connects E3_Ligase E3 Ligase E3_Ligand->E3_Ligase binds to

Caption: Logical representation of the components forming the PROTAC-induced ternary complex.

Understanding the reactivity of the 5-iodopentyl group

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Reactivity of the 5-Iodopentyl Group

Introduction

The 5-iodopentyl group is a functional moiety characterized by a five-carbon aliphatic chain with an iodine atom at the terminal position. As a primary alkyl iodide, its reactivity is dominated by the nature of the carbon-iodine (C-I) bond. The significant difference in electronegativity between carbon (2.55) and iodine (2.66) results in a polar covalent bond, rendering the terminal carbon electrophilic and susceptible to attack by nucleophiles.[1] Iodine's large atomic size and the relatively low bond dissociation energy of the C-I bond make the iodide ion an excellent leaving group, as it is a stable, weak base.[2] These characteristics are fundamental to the synthetic utility of the 5-iodopentyl group, making it a valuable building block in organic synthesis and a key component in the design of bioactive molecules.[3][4]

This guide provides a comprehensive overview of the synthesis, reactivity, and applications of the 5-iodopentyl group, with a focus on its behavior in nucleophilic substitution and elimination reactions.

Synthesis of 5-Iodopentyl Compounds

The most common and efficient method for preparing primary alkyl iodides like those containing the 5-iodopentyl group is the Finkelstein reaction.[5] This SN2 reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in acetone.[5] The reaction equilibrium is driven towards the formation of the alkyl iodide because sodium chloride (NaCl) and sodium bromide (NaBr) are insoluble in acetone and precipitate out of the solution, effectively removing them from the reaction mixture.[5]

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// Edges and Logic Flow start -> reaction_vessel; reagents -> reaction_vessel; reaction_vessel -> product [label="S N 2 Reaction"]; reaction_vessel -> precipitation [style=dashed]; product -> workup; workup -> purification; purification -> final_product; } dot Caption: Workflow for the synthesis of a 5-iodopentyl compound via the Finkelstein reaction.

Experimental Protocol: Synthesis of 1,5-Diiodopentane

This protocol describes the synthesis of 1,5-diiodopentane from 1,5-dichloropentane using a modified Finkelstein reaction.

Materials:

  • 1,5-Dichloropentane

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 1,5-dichloropentane (1 equivalent) and anhydrous acetone (10 mL per gram of substrate).

  • Add anhydrous sodium iodide (2.5 equivalents) to the flask.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the mixture to reflux and maintain for 24 hours. The formation of a white precipitate (NaCl) will be observed.

  • After cooling to room temperature, filter the mixture to remove the precipitated NaCl.

  • Concentrate the filtrate using a rotary evaporator to remove the acetone.

  • Redissolve the residue in diethyl ether (50 mL).

  • Transfer the ether solution to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution (2 x 20 mL) to remove any residual iodine.

  • Wash the organic layer with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,5-diiodopentane.

  • Purify the product via vacuum distillation or column chromatography if necessary.

Reactivity Profile

The reactivity of the 5-iodopentyl group is primarily governed by the competition between nucleophilic substitution (SN2/SN1) and elimination (E2/E1) pathways.[6] As a primary alkyl halide, the steric hindrance at the electrophilic carbon is minimal, strongly favoring bimolecular mechanisms (SN2 and E2).[7][8]

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// Influencing Factors factor1 [label="Strong, Sterically\nUnhindered Nucleophile", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; factor2 [label="Strong, Sterically\nHindered Base", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; factor3 [label="High Temperature", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; factor4 [label="Weak Nucleophile/Base\n(Favors S N 1/E1, but slow for 1°)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> sn2 [label="Favored by\nstrong nucleophilicity"]; start -> e2 [label="Favored by\nstrong basicity"]; sn2 -> sn2_product; e2 -> e2_product;

factor1 -> sn2 [style=dashed, color="#5F6368"]; factor2 -> e2 [style=dashed, color="#5F6368"]; factor3 -> e2 [style=dashed, color="#5F6368", label=" (Generally favors elimination)"]; } dot Caption: Competition between SN2 and E2 pathways for the 5-iodopentyl group.

Nucleophilic Substitution Reactions

For primary alkyl halides like 5-iodopentyl derivatives, the SN2 mechanism is dominant.[2] This reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[2][9] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[2] SN1 reactions, which involve a carbocation intermediate, are highly unfavorable for primary halides due to the instability of the primary carbocation.[6]

Elimination Reactions

Elimination reactions of 5-iodopentyl derivatives primarily follow the E2 mechanism, which is also a concerted, one-step process.[7] This pathway requires a strong base to abstract a proton from the carbon adjacent to the carbon bearing the iodine (the β-carbon).[7] E1 reactions are disfavored for the same reason as SN1 reactions: the instability of the primary carbocation intermediate.[6][7]

Factors Influencing Reactivity

The outcome of a reaction involving a 5-iodopentyl group is determined by several factors, which are summarized in the table below.

FactorFavors SN2Favors E2Rationale for 5-Iodopentyl Group
Reagent Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, RS⁻)Strong, sterically hindered bases (e.g., KOtBu)The choice of reagent is the primary determinant. Strong bases will favor elimination.[8]
Substrate Primary (1°)Tertiary (3°) > Secondary (2°) > Primary (1°)As a primary halide, the 5-iodopentyl group is sterically unhindered, inherently favoring SN2 over E2.[7]
Solvent Polar aprotic (e.g., Acetone, DMSO, DMF)Less polar solventsPolar aprotic solvents stabilize the SN2 transition state without solvating the nucleophile excessively.[6]
Temperature Lower temperaturesHigher temperaturesElimination reactions have a higher activation energy and are entropically favored, thus becoming more dominant at elevated temperatures.

Applications in Drug Development and Organic Synthesis

The 5-iodopentyl group serves as a versatile synthetic handle for introducing a five-carbon chain into a target molecule. This is particularly relevant in medicinal chemistry, where alkyl chains are often used as linkers or spacers to position pharmacophoric elements for optimal interaction with a biological target.[10]

  • Linker Chemistry: The high reactivity of the terminal iodide allows for easy coupling with various nucleophiles (e.g., amines, thiols, carboxylates) present on other molecular fragments. This is a common strategy in fragment-based drug discovery and in the synthesis of PROTACs (Proteolysis Targeting Chimeras).

  • Bioisosteric Replacement: While not a direct bioisostere itself, the 5-iodopentyl group can be used to install other functional groups. For instance, substitution with azide (N₃⁻) followed by reduction provides a primary amine.

  • Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I, ¹³¹I) via halogen exchange reactions.[11] This allows for the preparation of radiolabeled compounds used in imaging studies and biological assays.[11]

Spectroscopic Characterization

The presence of a 5-iodopentyl group in a molecule can be confirmed using standard spectroscopic techniques. The following table summarizes key expected spectroscopic data.

TechniqueFeatureTypical Value / Observation
¹H NMR Protons on carbon bearing iodine (-CH₂-I)3.1 - 3.3 ppm (triplet)
Protons on adjacent carbon (-CH₂-CH₂-I)1.8 - 2.0 ppm (multiplet)
¹³C NMR Carbon bearing iodine (-CH₂-I)5 - 10 ppm
Adjacent carbon (-CH₂-CH₂-I)~33 ppm
IR Spectroscopy C-I stretch500 - 600 cm⁻¹ (weak)
Mass Spectrometry Molecular Ion PeakM⁺ peak observed
Isotopic PatternCharacteristic M+1 peak for iodine is not significant. Fragmentation often shows loss of I (127 amu).

References

Exploring the benzyloxycarbonyl (Cbz) protecting group

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

Introduction

The benzyloxycarbonyl (Cbz or Z) group is one of the most fundamental and widely utilized amine-protecting groups in organic synthesis, particularly in the realm of peptide chemistry.[1][2] Introduced in the 1930s by Leonidas Zervas and his advisor Max Bergmann, the Cbz group was instrumental in the first successful controlled chemical synthesis of oligopeptides, a development that revolutionized the field.[1][3] Its enduring prevalence is due to its ease of introduction, stability under a range of conditions, and facile removal under specific, mild protocols.[2] The Cbz group renders the highly nucleophilic and basic amine lone pair inert by converting it into a carbamate.[4] This guide provides a comprehensive overview of the Cbz protecting group, detailing its properties, reaction mechanisms, experimental protocols, and key data for researchers, scientists, and professionals in drug development.

Core Properties of the Cbz Group

The utility of the Cbz group stems from its distinct stability and reactivity profile, which allows for its selective removal in the presence of other protecting groups.

  • Stability : The Cbz group is robust and stable under various conditions, including basic and most aqueous acidic media.[5] This stability makes it compatible with a wide array of synthetic transformations.

  • Reactivity : While stable to many reagents, the Cbz group is susceptible to cleavage under specific reductive and strongly acidic conditions. The primary method for its removal is catalytic hydrogenolysis.[1][5]

  • Orthogonality : The Cbz group is orthogonal to several other common protecting groups used in multi-step synthesis.[1] For instance, it is stable under the acidic conditions used to remove a tert-butoxycarbonyl (Boc) group and the basic conditions used to cleave a 9-fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable component in complex synthetic strategies like peptide synthesis.[1][6]

Protection of Functional Groups

The primary application of the Cbz group is the protection of amines. However, it can also be used to protect other nucleophiles such as alcohols and thiols.[1]

Mechanism of Amine Protection

The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl or Z-Cl) in the presence of a base.[1][4] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the benzyl chloroformate. The base is required to neutralize the hydrochloric acid generated during the reaction.[1]

G cluster_mechanism Mechanism amine R-NH₂ (Amine) step1 Nucleophilic Attack cbzcl Cbz-Cl (Benzyl Chloroformate) protected_amine R-NH-Cbz (Protected Amine) hcl HCl step2 Tetrahedral Intermediate step1->step2 Amine attacks carbonyl carbon step3 Chloride Elimination step2->step3 Carbonyl reforms step4 Deprotonation step3->step4 Base removes proton

Caption: Mechanism of amine protection using Cbz-Cl.

Experimental Protocols for Amine Protection

Various protocols exist for the N-Cbz protection of amines, with the choice of base and solvent depending on the substrate's properties.

Protocol 1: Schotten-Baumann Conditions [1]

  • Dissolve the amine (1.0 eq) in a suitable solvent mixture, such as THF/water (2:1).

  • Add a base, typically sodium bicarbonate (NaHCO₃, 2.0 eq).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise while stirring vigorously.[1]

  • Allow the reaction to stir at 0 °C for several hours (e.g., 20 hours) until completion, monitored by TLC.[1]

  • Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography.

Protocol 2: Using an Organic Base [7]

  • Dissolve the amine (1.0 eq) and an organic base such as triethylamine (2.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add benzyl chloroformate (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 24 hours.

  • Wash the reaction mixture with water.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Green Chemistry Approach in Water [8]

  • To a mixture of the amine (1 mmol) and Cbz-Cl (1.05 mmol), add distilled water (3 mL).

  • Stir the mixture vigorously at room temperature for the appropriate time (typically 2-10 minutes for aliphatic amines).

  • Upon completion (monitored by TLC), add more water (10 mL) and extract with ethyl acetate.

  • Concentrate the extract and purify the residue via column chromatography.

Substrate Type Reagents & Conditions Yield Reference
Aliphatic/Aromatic AminesCbz-Cl, PEG-400, Room TempExcellent[5]
General AminesCbz-Cl, H₂O, Room TempHigh[8]
GlycineCbz-Cl, 2N NaOH, 0 °CNot specified[9]
BenzylamineCbz-Cl, Triethylamine, DCM, 0 °C to RT82%[7]
General Amine (SM)Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C90%[1]

Deprotection of the Cbz Group

The removal of the Cbz group is most commonly achieved by catalytic hydrogenolysis, although acidic and other reductive methods are also employed, especially when the substrate contains functionalities sensitive to hydrogenation.[2]

Mechanism of Deprotection by Hydrogenolysis

Catalytic hydrogenolysis involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source (H₂ gas or a transfer agent).[1][10] The reaction proceeds via the reductive cleavage of the benzylic C-O bond, which releases the unstable carbamic acid. This intermediate spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.[1]

G cluster_mechanism Mechanism protected_amine R-NH-Cbz (Protected Amine) step1 Adsorption to Catalyst catalyst H₂, Pd/C amine R-NH₂ (Free Amine) co2 CO₂ toluene Toluene step2 Reductive Cleavage step1->step2 Benzylic C-O bond cleavage step3 Carbamic Acid Intermediate step2->step3 Formation of unstable acid step4 Decarboxylation step3->step4 Spontaneous loss of CO₂

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

Experimental Workflow and Protocols

A typical workflow for Cbz deprotection involves setting up the reaction under a hydrogen atmosphere, followed by catalyst filtration and product isolation.

G start Start: Cbz-Protected Substrate dissolve Dissolve substrate in suitable solvent (e.g., MeOH, EtOAc) start->dissolve add_catalyst Add Pd/C catalyst (typically 5-10 mol%) dissolve->add_catalyst setup_h2 Flush system with H₂ gas (balloon or pressurized vessel) add_catalyst->setup_h2 react Stir vigorously at RT (or elevated temp.) until completion setup_h2->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete filter Filter mixture through Celite to remove Pd/C catalyst monitor->filter Complete concentrate Concentrate filtrate in vacuo filter->concentrate end End: Purified Free Amine concentrate->end

Caption: General experimental workflow for Cbz deprotection.

Protocol 1: Catalytic Hydrogenation (H₂ gas) [1]

  • Dissolve the Cbz-protected compound (1.0 eq) in a solvent like methanol (MeOH) or ethyl acetate (EtOAc).

  • Carefully add 5-10% Palladium on carbon (Pd/C) to the solution.

  • Secure a balloon filled with hydrogen gas to the reaction flask or use a hydrogenation apparatus.

  • Stir the mixture vigorously under the hydrogen atmosphere at room temperature or slightly elevated temperature (e.g., 60 °C) for the required time (can range from hours to days).[1]

  • After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which is often used without further purification.

Protocol 2: Transfer Hydrogenation [1][2] This method avoids the direct use of hydrogen gas and is considered safer. Hydrogen donors like ammonium formate (HCOONH₄) or triethylsilane (Et₃SiH) are used.[2][11]

  • Follow the setup for Protocol 1, but instead of introducing H₂ gas, add a hydrogen donor (e.g., ammonium formate, 5-10 eq) to the reaction mixture containing the substrate and Pd/C in methanol.

  • Stir at room temperature or heat as required.

  • Workup is similar, involving filtration of the catalyst and removal of the solvent.

Protocol 3: Acidic Cleavage [2][12] Strong acids like HBr in acetic acid can cleave the Cbz group, which is useful for substrates that are sensitive to hydrogenation.[2]

  • Dissolve the Cbz-protected compound in glacial acetic acid.

  • Bubble HBr gas through the solution or add a solution of HBr in acetic acid (e.g., 33%).

  • Stir at room temperature for a few hours.

  • The product is typically precipitated by the addition of ether and collected by filtration.

Protocol 4: Lewis Acid-Mediated Deprotection [13][14] A mild and selective method uses a combination of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP). This is compatible with sensitive groups like nitro, nitriles, and double bonds.[13][14]

  • To a solution of the N-Cbz-protected amine (1.0 eq) in HFIP, add AlCl₃ (3.0 eq) at room temperature.

  • Stir the suspension for 2 to 16 hours.

  • Upon completion, dilute the mixture with CH₂Cl₂.

  • Quench with aqueous NaHCO₃ and extract with CH₂Cl₂.

  • Dry the combined organic layers, filter, and evaporate to yield the amine.

Method Reagents & Conditions Advantages Disadvantages/Incompatibilities Reference
Catalytic Hydrogenation H₂, Pd/C, MeOH or EtOAc, RTVery mild, high yield, neutral pHIncompatible with alkenes, alkynes, some sulfur compounds, benzyl ethers[1][15]
Transfer Hydrogenation HCOONH₄ or Et₃SiH, Pd/C, MeOHAvoids H₂ gas, saferSimilar incompatibilities to direct hydrogenation[2][11]
Strong Acid Cleavage HBr/AcOH, RTFast, effectiveHarsh conditions, not suitable for acid-labile groups[2][10]
Lewis Acid Cleavage AlCl₃, HFIP, RTMild, high functional group tolerance (nitro, halogens, etc.)Not compatible with Boc group[13][14]
Nucleophilic Deprotection 2-Mercaptoethanol, K₃PO₄, DMA, 75°CGood for sensitive substratesRequires heating, specific reagents[16]

Spectroscopic Characterization

The presence of a Cbz group can be readily identified using standard spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Method Key Signature Typical Range / Shift Notes Reference
FT-IR Carbonyl (C=O) stretch of carbamate1680-1720 cm⁻¹Strong, characteristic absorption.[17][18][19]
FT-IR C-O stretch~1240-1260 cm⁻¹Asymmetric stretching of the C-O-C bond.[20]
¹H NMR Benzylic protons (-CH₂-)δ 5.0-5.2 ppmA characteristic singlet integrating to 2H.[8]
¹H NMR Aromatic protons (-C₆H₅)δ 7.2-7.4 ppmA multiplet integrating to 5H.[8]
¹³C NMR Carbonyl carbon (-C=O)δ ~156 ppm[8]
¹³C NMR Benzylic carbon (-CH₂-)δ ~67 ppm[8]

Conclusion

The benzyloxycarbonyl (Cbz) group remains a cornerstone of protecting group chemistry more than ninety years after its introduction. Its predictable stability, well-understood reactivity, and the variety of mild deprotection methods available make it an indispensable tool for synthetic chemists. For professionals in drug development and materials science, a thorough understanding of its application, from reaction mechanisms to detailed experimental protocols, is crucial for the efficient and successful synthesis of complex molecular targets. The orthogonality of the Cbz group ensures its continued relevance in sophisticated synthetic strategies, particularly in the automated and solution-phase synthesis of peptides and other nitrogen-containing compounds.

References

An In-depth Technical Guide to Benzyl N-(5-iodopentyl)carbamate Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-(5-iodopentyl)carbamate and its analogs represent a class of compounds with significant potential in drug discovery and development. The carbamate functional group is a key structural motif in numerous approved therapeutic agents, valued for its chemical stability and ability to modulate interactions with biological targets. The incorporation of a flexible pentyl chain functionalized with an iodine atom offers a versatile scaffold for probing structure-activity relationships and for the development of targeted covalent inhibitors. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of this compound and its derivatives.

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward two-step process involving the preparation of the key intermediate, 5-iodopentylamine, followed by its reaction with benzyl chloroformate.

Experimental Protocols

1. Synthesis of 5-Iodopentylamine

A reliable method for the synthesis of primary amines from alkyl halides is the Gabriel Synthesis.

  • Step 1: N-Alkylation of Potassium Phthalimide

    • In a round-bottom flask, potassium phthalimide is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

    • 1,5-diiodopentane is added to the solution. The reaction mixture is stirred at room temperature or gently heated to facilitate the S(_N)2 reaction, where the phthalimide anion displaces one of the iodide ions.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

    • The resulting N-(5-iodopentyl)phthalimide is isolated by precipitation and filtration.

  • Step 2: Hydrazinolysis (Ing-Manske Procedure)

    • The N-(5-iodopentyl)phthalimide is suspended in ethanol.

    • Hydrazine hydrate is added to the suspension, and the mixture is refluxed.

    • The reaction results in the formation of a phthalhydrazide precipitate and the desired 5-iodopentylamine in solution.

    • The precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude amine can be purified by distillation or chromatography.

2. Synthesis of this compound

  • Reaction of 5-Iodopentylamine with Benzyl Chloroformate

    • 5-Iodopentylamine is dissolved in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cooled in an ice bath.

    • A base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger.

    • Benzyl chloroformate is added dropwise to the stirred solution.

    • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

    • The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

    • The final product can be purified by column chromatography on silica gel.

Potential Biological Activities and Structure-Activity Relationships

Carbamate derivatives are known to exhibit a wide range of biological activities, primarily through the inhibition of various enzymes. The structure of this compound suggests several potential targets. The benzyl carbamate moiety can act as a leaving group, enabling the carbamoylation of serine hydrolases, while the iodopentyl chain can serve as an anchor in hydrophobic pockets or as a reactive handle for covalent modification.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide. Inhibition of FAAH leads to increased endocannabinoid levels, which has therapeutic potential for pain, anxiety, and inflammation. Carbamates are a well-established class of FAAH inhibitors that act by carbamylating the catalytic serine residue.

Structure-Activity Relationship (SAR): The potency of carbamate-based FAAH inhibitors is influenced by the nature of the N-alkyl chain. Longer alkyl chains can enhance binding to the hydrophobic active site of FAAH. The presence of a terminal electrophile, such as an iodide, could potentially lead to irreversible inhibition through covalent modification of a nearby residue.

Acetylcholinesterase (AChE) Inhibition

AChE is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease. Carbamates are a known class of reversible AChE inhibitors.

SAR: The interaction of carbamates with AChE is influenced by the size and shape of the substituents on the carbamate nitrogen and oxygen. The benzyl group can engage in pi-stacking interactions within the active site gorge, while the pentyl chain can occupy the hydrophobic channel.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in gene expression regulation. HDAC inhibitors have emerged as a promising class of anticancer agents. Some carbamate-containing compounds have been shown to exhibit HDAC inhibitory activity.

Monoamine Oxidase (MAO) Inhibition

MAOs are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibitors are used as antidepressants and for the treatment of Parkinson's disease. Certain carbamate derivatives have been investigated as MAO inhibitors.[1]

Quantitative Data

Compound Name/StructureTarget EnzymeIC50 (nM)Reference
URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester)FAAH4.6
JZL195 (4-nitrophenyl 4-(dibenzo[d][2][3]dioxol-5-yl)-5-oxo-1-(piperidin-1-yl)pent-2-en-2-ylcarbamate)FAAH / MAGL2 / 8
Hypothetical this compound Analog FAAH TBD
Hypothetical this compound Analog AChE TBD

TBD: To be determined through experimental evaluation.

Experimental Protocols for Biological Assays

Fatty Acid Amide Hydrolase (FAAH) Inhibitor Screening Assay

This protocol is based on a convenient fluorescence-based method.[2][4]

  • Principle: FAAH hydrolyzes a fluorogenic substrate, such as AMC-arachidonoyl amide, releasing the fluorescent product 7-amino-4-methylcoumarin (AMC). Inhibitors of FAAH will reduce the rate of AMC production.

  • Materials:

    • Recombinant human FAAH

    • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

    • AMC-arachidonoyl amide (substrate)

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well black microplate

    • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

  • Procedure:

    • Prepare a working solution of FAAH in the assay buffer.

    • Add assay buffer, FAAH solution, and the test compound solution to the wells of the microplate. Include a positive control (known FAAH inhibitor) and a negative control (solvent only).

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the fluorescence intensity at regular intervals for a set duration (e.g., 30 minutes) at 37°C.

    • Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the negative control.

    • IC50 values can be determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used colorimetric method for measuring AChE activity.[5][6]

  • Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

  • Materials:

    • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • Acetylthiocholine iodide (substrate)

    • DTNB (Ellman's reagent)

    • Test compounds

    • 96-well clear microplate

    • Spectrophotometric plate reader

  • Procedure:

    • Prepare solutions of AChE, DTNB, and acetylthiocholine iodide in the phosphate buffer.

    • To the wells of the microplate, add the phosphate buffer, DTNB solution, and the test compound solution. Include a positive control (known AChE inhibitor, e.g., physostigmine) and a negative control (solvent only).

    • Add the AChE solution to all wells except for the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).

    • Initiate the reaction by adding the acetylthiocholine iodide solution to all wells.

    • Measure the absorbance at 412 nm at regular time intervals.

    • Calculate the rate of the reaction and the percent inhibition for each test compound concentration.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

FAAH Signaling Pathway

Inhibition of FAAH leads to an accumulation of anandamide (AEA), which then has enhanced downstream signaling effects through cannabinoid receptors (CB1 and CB2).

FAAH_Signaling FAAH FAAH ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid AEA Anandamide (AEA) AEA->FAAH Hydrolysis CB1R CB1 Receptor AEA->CB1R Activation CB2R CB2 Receptor AEA->CB2R Activation Downstream Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1R->Downstream CB2R->Downstream Inhibitor This compound (Analog) Inhibitor->FAAH Inhibition

Caption: FAAH inhibition by a carbamate analog enhances endocannabinoid signaling.

AChE Signaling Pathway

AChE inhibitors prevent the breakdown of acetylcholine (ACh) in the synaptic cleft, thereby increasing its availability to bind to nicotinic and muscarinic receptors.

AChE_Signaling cluster_synapse Presynaptic Presynaptic Neuron ACh_release ACh Release Presynaptic->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh SynapticCleft Synaptic Cleft AChE AChE ACh->AChE Hydrolysis Receptors Nicotinic & Muscarinic Receptors ACh->Receptors Binding CholineAcetate Choline + Acetate AChE->CholineAcetate Inhibitor Carbamate Inhibitor Inhibitor->AChE Postsynaptic Postsynaptic Neuron Signal Signal Transduction Receptors->Signal

Caption: Carbamate inhibitors increase acetylcholine levels in the synaptic cleft.

General Experimental Workflow for Inhibitor Screening

Experimental_Workflow Start Start: Compound Library PrimaryScreen Primary Screening (Single Concentration) Start->PrimaryScreen HitIdentification Hit Identification (>50% Inhibition) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse PotentCompounds Identification of Potent Compounds DoseResponse->PotentCompounds Selectivity Selectivity Profiling (Against Related Enzymes) PotentCompounds->Selectivity Lead Lead Compound Selectivity->Lead

Caption: A typical workflow for identifying and characterizing enzyme inhibitors.

Conclusion

This compound and its derivatives are a promising class of molecules for further investigation in drug discovery. This technical guide has provided a framework for their synthesis and evaluation against several key biological targets. The detailed experimental protocols and insights into potential mechanisms of action are intended to facilitate research in this area. Further studies are warranted to synthesize and characterize these compounds and to determine their specific biological activities and therapeutic potential.

References

The Strategic Role of Benzyl N-(5-iodopentyl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the rapidly evolving landscape of drug discovery, the rational design of molecules with precise pharmacological functions is paramount. Among the diverse chemical entities employed, carbamate derivatives have emerged as versatile building blocks and linkers, particularly in the synthesis of complex therapeutic agents. This technical guide focuses on Benzyl N-(5-iodopentyl)carbamate , a bifunctional molecule increasingly recognized for its utility as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies. This document will provide a comprehensive overview of its chemical properties, synthesis, and, most importantly, its application in drug discovery, complete with detailed experimental protocols and data presented for clarity and practical use by researchers in the field.

Physicochemical Properties and Synthesis

This compound (CAS No: 194225-78-0) is a key intermediate possessing a carbamate functional group protected by a benzyl group and a terminal alkyl iodide. This unique structure allows for its strategic incorporation into larger molecules. The benzyl carbamate moiety provides a stable, yet readily cleavable, protecting group for the amine, while the iodo-functionalized pentyl chain serves as a flexible linker, ideal for connecting two distinct molecular entities. The terminal iodide is an excellent leaving group, facilitating nucleophilic substitution reactions, which are central to the assembly of many complex drug molecules.

Physicochemical Data
PropertyValueReference
Molecular Formula C13H18INO2
Molecular Weight 347.19 g/mol
Appearance Off-white to light beige powder or flakes[1]
Melting Point 87-89 °C[1]
Solubility Insoluble in water, soluble in organic solvents such as benzene.[1]
Synthesis of this compound

While commercially available from various suppliers, the synthesis of this compound can be achieved through a multi-step process starting from 5-amino-1-pentanol. A general synthetic approach is outlined below:

A 5-Amino-1-pentanol B N-Cbz-5-amino-1-pentanol A->B Benzyl chloroformate, Base C This compound B->C Iodination (e.g., PPh3, I2, Imidazole) cluster_0 PROTAC Molecule cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation Pathway Warhead Warhead Linker This compound (after reaction and deprotection) Warhead->Linker E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand POI Protein of Interest PROTAC PROTAC POI->PROTAC binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling Recycling of PROTAC and E3 Ligase Degradation->Recycling start This compound + Pomalidomide Derivative (with nucleophile) reaction Reaction: Base (e.g., K2CO3 or Cs2CO3) Solvent (e.g., DMF) Heat start->reaction product Cbz-protected Linker-Pomalidomide Conjugate reaction->product purification Purification: Work-up and Column Chromatography product->purification start Amine-Linker-Pomalidomide + Kinase Inhibitor (with COOH) reaction Amide Coupling: Coupling agents (e.g., HATU, HOBt, EDCI) Base (e.g., DIPEA) Solvent (e.g., DMF) start->reaction product Final PROTAC Molecule reaction->product purification Purification: Preparative HPLC product->purification PROTAC PROTAC (e.g., targeting a kinase) Kinase Target Kinase (e.g., FAK, ERK, BTK) PROTAC->Kinase Degrades Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Kinase->Downstream Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival, Metastasis) Downstream->Cellular_Response Promotes

References

A Theoretical and Computational Guide to the Conformational Landscape of Benzyl N-(5-iodopentyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The three-dimensional conformation of a molecule is intrinsically linked to its biological activity and physicochemical properties. For flexible molecules such as Benzyl N-(5-iodopentyl)carbamate, a comprehensive understanding of the accessible conformational space is paramount for applications in drug design and materials science. This technical guide outlines a robust theoretical workflow for the conformational analysis of this compound. In the absence of specific experimental data for this molecule, this document serves as a proposed best-practice methodology, integrating molecular mechanics, quantum mechanics, and a framework for experimental validation.

Introduction: The Challenge of Flexibility

This compound is a molecule characterized by significant conformational flexibility due to several rotatable single bonds in its benzyl, carbamate, and iodopentyl moieties. The carbamate group itself can exist in syn and anti conformations, further complicating its potential energy surface.[1] The presence of a terminal iodine atom introduces additional considerations for intermolecular interactions, notably the potential for halogen bonding, which is a highly directional interaction arising from an anisotropic distribution of electron density on the halogen atom known as a "sigma hole".[2]

A thorough exploration of this molecule's conformational landscape is essential for predicting its interaction with biological targets, understanding its membrane permeability, and rationalizing its spectroscopic signatures. This guide details a state-of-the-art computational protocol designed to identify low-energy conformers and predict their relative populations.

Proposed Computational Workflow

A multi-step computational approach is recommended to balance the need for extensive conformational sampling with the accuracy of high-level energy calculations. The workflow is visualized in Figure 1 and detailed below.

Step 1: Initial Structure Generation and Molecular Mechanics Conformational Search

The initial phase focuses on rapidly generating a large number of potential conformations.

  • Protocol:

    • 2D-to-3D Conversion: The molecule is first sketched in a 2D chemical drawing tool and then converted to an initial 3D structure using a molecular editor like Avogadro or GaussView.

    • Force Field Selection: A molecular mechanics (MM) force field is employed for an initial, broad exploration of the conformational space.[3] The choice of force field is critical due to the presence of the iodine atom. Standard force fields often fail to accurately model halogen bonding as they typically assign a uniform negative charge to the halogen, precluding favorable interactions with other electronegative atoms.[2][4]

      • Recommendation: It is crucial to use a force field specifically parameterized to handle halogen bonds. Options include the CHARMM General Force Field (CGenFF) or OPLS-AA with modifications that incorporate a positively charged virtual particle (or "X-site") on the halogen atom to model the sigma hole.[2][5] If pre-existing parameters are unavailable, they may need to be derived from first-principles quantum mechanical calculations.[6]

    • Conformational Search: A systematic or stochastic search algorithm is used to explore the potential energy surface by rotating the molecule's dihedral angles. This process generates a diverse pool of conformers.[3][7] All unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are retained for further analysis.

Step 2: Quantum Mechanical Refinement

Conformers identified in the MM search are subjected to higher-accuracy quantum mechanics (QM) calculations to refine their geometries and relative energies.

  • Protocol:

    • Geometry Optimization: Each conformer is re-optimized using Density Functional Theory (DFT), which offers a good compromise between accuracy and computational expense.[8][9]

      • Recommended Level of Theory: A hybrid functional such as B3LYP or a more modern functional like ωB97X-D (which includes empirical dispersion corrections) is suitable. A basis set that can adequately describe the large, polarizable iodine atom is essential, such as a double- or triple-zeta basis set with effective core potentials (ECPs) for iodine (e.g., LANL2DZ) or an all-electron basis set like def2-TZVP.

    • Solvation Modeling: To simulate a biologically relevant environment, calculations should be performed using an implicit solvent model, such as the SMD (Solvation Model based on Density) or CPCM (Conductor-like Polarizable Continuum Model).[9]

    • Frequency Calculations: Following optimization, a vibrational frequency analysis must be performed for each conformer. This serves two purposes:

      • To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

      • To calculate the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are necessary for computing the Gibbs free energy.

Step 3: Analysis of Conformational Ensemble

The final step involves analyzing the refined conformers to understand their relative stabilities and contributions to the overall molecular population.

  • Protocol:

    • Energy Calculation: The relative Gibbs free energy (ΔG) of each conformer is calculated with respect to the global minimum energy conformer.

    • Boltzmann Population: The probability of finding the molecule in a specific conformation i at a given temperature T is determined using the Boltzmann distribution equation: Pi = (e-ΔGi/RT) / (Σje-ΔGj/RT) where R is the gas constant. This calculation provides the equilibrium population percentage for each conformer.

Data Presentation

The quantitative results from the conformational analysis should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Conformer IDKey Dihedral Angles (°)¹Relative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-01ω₁=X, ω₂=Y, ω₃=Z0.000.00Calculated Value
Conf-02ω₁=A, ω₂=B, ω₃=CCalculated ValueCalculated ValueCalculated Value
...............
Conf-N...Calculated ValueCalculated ValueCalculated Value
¹ Define the key dihedral angles (e.g., ω₁, ω₂, ω₃) that best describe the conformational changes.

Mandatory Visualization

A diagrammatic representation of the computational workflow provides a clear overview of the logical steps involved in the theoretical analysis.

Conformational_Analysis_Workflow cluster_MM Molecular Mechanics (MM) Stage cluster_QM Quantum Mechanics (QM) Stage cluster_Analysis Analysis & Validation mol_build 1. 2D/3D Structure Generation ff_select 2. Force Field Selection (Halogen-Bonding Capable) mol_build->ff_select Initial Geometry conf_search 3. Conformational Search (Systematic or Stochastic) ff_select->conf_search Energy Function geom_opt 4. DFT Geometry Optimization (with Implicit Solvent) conf_search->geom_opt Initial Conformers freq_calc 5. Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometries gibbs_energy 6. Gibbs Free Energy Calculation freq_calc->gibbs_energy Thermochemical Data boltzmann 7. Boltzmann Population Analysis gibbs_energy->boltzmann ΔG Values nmr_predict 8. NMR Parameter Prediction boltzmann->nmr_predict Populations exp_validate 9. Experimental Validation (NMR Spectroscopy) nmr_predict->exp_validate Compare Calculated vs. Experimental

References

Methodological & Application

Synthesis Protocol for Benzyl N-(5-iodopentyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

This document provides a detailed two-step protocol for the chemical synthesis of Benzyl N-(5-iodopentyl)carbamate. This compound is a valuable bifunctional linker and intermediate in medicinal chemistry and drug development, often utilized in the construction of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutic agents. The presence of a carbamate-protected amine and a terminal alkyl iodide allows for sequential and orthogonal functionalization.

The synthesis pathway involves two key transformations:

  • N-Protection: The primary amine of 5-amino-1-pentanol is protected using benzyl chloroformate (Cbz-Cl) under basic conditions to yield the intermediate, Benzyl N-(5-hydroxypentyl)carbamate. This step ensures the chemoselective modification of the hydroxyl group in the subsequent step.

  • Iodination: The terminal primary alcohol of the carbamate-protected intermediate is converted to an alkyl iodide via an Appel reaction. This reaction utilizes triphenylphosphine and iodine to achieve a mild and efficient conversion, yielding the final product.[1][2][3]

This protocol is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Workflow Diagram

Synthesis_Workflow B Benzyl Chloroformate (Cbz-Cl) R1 Step 1: N-Protection (aq. NaHCO₃, DCM, 0°C to RT) B->R1 I1 Benzyl N-(5-hydroxypentyl)carbamate R1->I1 Purification: Column Chromatography R2 Step 2: Appel Reaction (DCM, 0°C to RT) I1->R2 C Triphenylphosphine (PPh₃) C->R2 D Iodine (I₂) Imidazole D->R2 P This compound R2->P Purification: Column Chromatography A A A->R1

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

ParameterStep 1: N-ProtectionStep 2: Iodination (Appel Reaction)
Starting Material 5-Amino-1-pentanolBenzyl N-(5-hydroxypentyl)carbamate
Molecular Weight ( g/mol ) 103.16237.30[4]
Key Reagents Benzyl Chloroformate, NaHCO₃Triphenylphosphine, Iodine, Imidazole
Solvent Dichloromethane (DCM), WaterDichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 16 hours12-16 hours
Typical Molar Ratio 1.0 eq. Amine : 1.1 eq. Cbz-Cl1.0 eq. Alcohol : 1.5 eq. PPh₃ : 1.5 eq. I₂ : 3.0 eq. Imidazole
Product Name Benzyl N-(5-hydroxypentyl)carbamateThis compound
Product MW ( g/mol ) 237.30347.20
Typical Yield 85-95%75-85%
Purification Method Flash Column ChromatographyFlash Column Chromatography

Experimental Protocols

Step 1: Synthesis of Benzyl N-(5-hydroxypentyl)carbamate
  • Reaction Setup:

    • To a 250 mL round-bottom flask, add 5-amino-1-pentanol (5.16 g, 50.0 mmol, 1.0 eq.).

    • Dissolve the starting material in a biphasic solvent system of 100 mL of dichloromethane (DCM) and 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Equip the flask with a magnetic stir bar and place it in an ice-water bath to cool to 0 °C.

  • Reagent Addition:

    • While stirring vigorously, add benzyl chloroformate (8.53 g, 7.8 mL, 55.0 mmol, 1.1 eq.) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Continue stirring for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 Hexanes:Ethyl Acetate.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with 50 mL of DCM.

    • Combine all organic layers and wash sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 30% to 50% ethyl acetate in hexanes.

    • Combine the fractions containing the product and evaporate the solvent to yield Benzyl N-(5-hydroxypentyl)carbamate as a colorless oil.

Step 2: Synthesis of this compound (Appel Reaction)
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (9.83 g, 37.5 mmol, 1.5 eq.) and dissolve it in 100 mL of anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice-water bath and add imidazole (5.11 g, 75.0 mmol, 3.0 eq.).

  • Reagent Addition:

    • Once the imidazole has dissolved, add iodine (9.52 g, 37.5 mmol, 1.5 eq.) portion-wise. The solution will turn dark brown.

    • Stir the mixture at 0 °C for 15 minutes.

    • Prepare a solution of Benzyl N-(5-hydroxypentyl)carbamate (5.93 g, 25.0 mmol, 1.0 eq.) in 25 mL of anhydrous DCM.

    • Add this solution dropwise to the reaction flask over 20 minutes.

  • Reaction:

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.[1]

    • Monitor the reaction completion by TLC (Mobile phase: 3:1 Hexanes:Ethyl Acetate).

  • Work-up and Extraction:

    • Quench the reaction by adding 100 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the brown color disappears.[5][6]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with 50 mL of DCM.

    • Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a white solid byproduct.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 20% ethyl acetate in hexanes.

    • Combine the product-containing fractions and remove the solvent under reduced pressure to afford this compound as a pale yellow oil.

References

Application Notes and Protocols for PROTAC Assembly Using Benzyl N-(5-iodopentyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component of a PROTAC, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation by the proteasome.[1][4]

Alkyl chains are a common and versatile type of linker used in PROTAC design due to their synthetic tractability and the ability to systematically vary their length.[4] Benzyl N-(5-iodopentyl)carbamate is a commercially available bifunctional linker that provides a five-carbon alkyl chain. The terminal iodide allows for facile covalent attachment to a nucleophilic site on either the POI ligand or the E3 ligase ligand, typically through an alkylation reaction. The benzyl carbamate protecting group on the other end can be readily removed to reveal a primary amine, which can then be coupled to the other component of the PROTAC, usually via an amide bond formation. This application note provides detailed protocols and data for the assembly of PROTACs using this versatile linker.

Data Presentation

The following tables summarize quantitative data for a representative PROTAC synthesized using a linker analogous to a 5-carbon chain, targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[1][5]

CompoundLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Compound 9PEG2 (5-atom chain)IRAK4OCI-LY1010>90[1]
Compound 9PEG2 (5-atom chain)IRAK4TMD830>90[1]

Table 1: In Vitro Degradation of IRAK4 by a PROTAC with a 5-atom Linker. DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein, while Dmax is the maximum percentage of protein degradation achieved.

ParameterValue
Molecular FormulaC13H18INO2
Molecular Weight347.19 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO and DMF
StorageStore at -20°C

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

Protocol 1: Synthesis of Pomalidomide-Linker Intermediate

This protocol describes the alkylation of pomalidomide with this compound.

Materials:

  • Pomalidomide

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).

  • Stir the mixture at room temperature under an inert atmosphere for 10 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80-90°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pomalidomide-linker intermediate.

Protocol 2: Deprotection of the Benzyl Carbamate Group

This protocol describes the removal of the Cbz protecting group to yield a free amine.

Materials:

  • Pomalidomide-linker intermediate from Protocol 1

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the pomalidomide-linker intermediate in methanol or ethanol.

  • Carefully add 10% Pd/C (catalytic amount, ~10% by weight).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine intermediate, which can be used in the next step without further purification.

Protocol 3: Coupling of the Amine Intermediate with a POI Ligand

This protocol describes the final amide bond formation to assemble the PROTAC.

Materials:

  • Deprotected amine intermediate from Protocol 2

  • POI ligand with a carboxylic acid functional group

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve the POI ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected amine intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC product by preparative HPLC or silica gel chromatography.

Visualizations

Signaling Pathway Diagram

IRAK4_Signaling_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Proteasome Proteasome IRAK4->Proteasome degradation IRAK1 IRAK1 IRAK4->IRAK1 PROTAC IRAK4 PROTAC (with 5-carbon linker) PROTAC->IRAK4 binds CRBN CRBN E3 Ligase PROTAC->CRBN recruits CRBN->IRAK4 ubiquitinates Ub Ubiquitin TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines

Caption: IRAK4 signaling pathway and its degradation by a PROTAC.

Experimental Workflow Diagram

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Pomalidomide Pomalidomide Step1 Alkylation (Protocol 1) Pomalidomide->Step1 Linker This compound Linker->Step1 Intermediate1 Pomalidomide-Linker (Cbz-protected) Step1->Intermediate1 Step2 Deprotection (Protocol 2) Intermediate1->Step2 Intermediate2 Amine Intermediate Step2->Intermediate2 Step3 Coupling (Protocol 3) Intermediate2->Step3 POI_Ligand POI Ligand (with -COOH) POI_Ligand->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Cell_Culture Cell Culture (e.g., OCI-LY10) Final_PROTAC->Cell_Culture Western_Blot Western Blot Analysis Cell_Culture->Western_Blot DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax

Caption: Workflow for PROTAC synthesis and evaluation.

Logical Relationship Diagram

PROTAC_Concept PROTAC PROTAC Molecule POI_Ligand POI Ligand PROTAC->POI_Ligand contains Linker Linker (e.g., this compound) PROTAC->Linker contains E3_Ligase_Ligand E3 Ligase Ligand PROTAC->E3_Ligase_Ligand contains Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI_Ligand->POI binds to E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase recruits POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: The mechanism of action of a PROTAC.

References

Application Notes: Alkylation of Target Molecules with Benzyl N-(5-iodopentyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

Benzyl N-(5-iodopentyl)carbamate is a bifunctional chemical reagent used in organic synthesis and drug development. Its structure incorporates two key functional groups: a terminal primary alkyl iodide and a benzyl carbamate (Cbz)-protected amine. This arrangement makes it an ideal linker for introducing a flexible five-carbon chain with a masked primary amine onto a target molecule.

The primary application of this reagent is in the alkylation of nucleophiles such as amines, phenols, and thiols. The alkyl iodide end of the molecule readily participates in SN2 reactions, forming a stable covalent bond with the target. The Cbz group provides robust protection for the amine functionality, which can be selectively removed under specific conditions in a later synthetic step.[1] This strategy is particularly valuable in the synthesis of complex molecules, including PROTACs (Proteolysis Targeting Chimeras), where this reagent can serve as a versatile aliphatic linker.[2]

The key features of this compound in synthesis are:

  • Efficient Alkylation: The primary iodide is a good leaving group, facilitating efficient alkylation of a wide range of nucleophiles.

  • Stable Protecting Group: The benzyl carbamate (Cbz) group is stable to a variety of reaction conditions, ensuring the amine remains protected during subsequent synthetic manipulations.[3]

  • Orthogonal Deprotection: The Cbz group can be cleanly removed by catalytic hydrogenolysis, a mild method that is often compatible with other functional groups.[4][5]

Synthesis of this compound

The alkylating agent itself can be synthesized from commercially available starting materials. A common route involves the Cbz protection of 5-amino-1-pentanol, followed by conversion of the terminal hydroxyl group to an iodide.

SM 5-Amino-1-pentanol R1 1. Benzyl Chloroformate (Cbz-Cl) 2. Base (e.g., NaHCO₃) 3. Solvent (e.g., THF/H₂O) SM->R1 INT1 Benzyl N-(5-hydroxypentyl)carbamate R2 1. Imidazole, PPh₃ 2. Iodine (I₂) 3. Solvent (e.g., DCM) INT1->R2 PROD This compound R1->INT1 R2->PROD

Caption: Synthesis of this compound.

Experimental Protocols

This protocol describes a general method for the alkylation of a primary or secondary amine (Target-NHR, where R = H or Alkyl) using this compound.

Materials:

  • Target amine (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium Iodide (KI) (catalytic amount, optional)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the target amine and the anhydrous solvent.

  • Add the base (e.g., K₂CO₃) and catalytic KI (if used).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

This protocol outlines the removal of the benzyl carbamate protecting group to reveal the primary amine.

Materials:

  • Cbz-protected compound (1.0 eq)

  • Catalyst: Palladium on carbon (Pd/C, 10 wt. %, ~10 mol % Pd)

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Hydrogen source: Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the Cbz-protected compound in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (repeat 2-3 times).

  • Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction for the consumption of starting material (typically 2-16 hours).

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected primary amine product. Further purification may be performed if necessary.

Data Presentation

The following table summarizes typical reaction parameters for the alkylation and subsequent deprotection steps. Yields are representative of standard SN2 alkylations of amines with alkyl iodides and catalytic hydrogenolysis procedures.

StepReactionReagentsSolventTemperatureTime (h)Typical Yield
1 N-AlkylationTarget-NHR, K₂CO₃, this compoundDMF60-80 °C12 - 2470 - 95%
2 Cbz DeprotectionCbz-protected product, 10% Pd/C, H₂MethanolRoom Temp.2 - 16>90%

Experimental Workflow and Logic Diagram

The overall process involves the initial coupling of the target molecule with the alkylating agent, followed by purification and a final deprotection step to yield the functionalized product.

cluster_alkylation Alkylation Step cluster_purification Purification cluster_deprotection Deprotection Step Target Target Molecule (e.g., R-NH₂) Alkylation Sₙ2 Reaction (Base, Solvent, Heat) Target->Alkylation Reagent This compound Reagent->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Chromatography Column Chromatography Workup->Chromatography Intermediate Cbz-Protected Alkylated Product Chromatography->Intermediate Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Intermediate->Hydrogenolysis FinalProduct Final Product (Target-NH-(CH₂)₅-NH₂) Hydrogenolysis->FinalProduct

Caption: General experimental workflow for alkylation and deprotection.

The logical relationship in a drug development context, such as PROTAC synthesis, involves using the reagent to link a warhead (ligand for a target protein) to a linker that will be further functionalized.

cluster_product Functionalized Intermediate Warhead Warhead Nucleophilic Handle (e.g., -NH₂, -OH, -SH) Intermediate Warhead-Linker Conjugate Cbz-Protected Amine Terminus Warhead->Intermediate Alkylation Linker Alkylating Agent This compound Final_PROTAC Final PROTAC Molecule Intermediate->Final_PROTAC Deprotection & Further Coupling E3_Ligand E3 Ligase Ligand With reactive group for coupling E3_Ligand->Final_PROTAC

Caption: Logical use of the reagent in PROTAC synthesis.

References

Application Notes and Protocols for Cbz Deprotection of Benzyl N-(5-iodopentyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective removal of the carbobenzyloxy (Cbz or Z) protecting group is a critical transformation in the synthesis of complex molecules, particularly in pharmaceutical and peptide chemistry. When the substrate contains sensitive functionalities, such as an alkyl iodide, standard deprotection methods like catalytic hydrogenation can be challenging due to potential side reactions, including dehalogenation. This document provides detailed application notes and protocols for alternative Cbz deprotection methods that are compatible with iodinated substrates like Benzyl N-(5-iodopentyl)carbamate.

The methods discussed are:

  • Acid-Mediated Deprotection: Utilizing a Lewis acid in a fluorinated solvent (AlCl₃/HFIP).

  • Nucleophilic Deprotection: Employing a soft nucleophile (2-Mercaptoethanol) to induce cleavage.

  • Classical Acidolysis: Using hydrogen bromide in acetic acid (HBr/AcOH).

These protocols are designed to offer robust and chemoselective alternatives to traditional hydrogenolysis, ensuring the integrity of the alkyl iodide moiety.

Data Presentation: Comparison of Cbz Deprotection Methods

The following table summarizes the key features and reported quantitative data for the described deprotection methods. Direct comparative data on this compound is limited in the literature; therefore, data on analogous substrates, particularly those with halogens, are presented to guide method selection.

Method Reagents & Conditions Substrate Scope/Functional Group Tolerance Reported Yield (%) Reaction Time Key Advantages Potential Drawbacks Citation
Acid-Mediated (AlCl₃/HFIP) AlCl₃ (3 equiv), HFIP, Room TemperatureExcellent tolerance for reducible groups, including nitro, nitriles, and halogens . Orthogonal to N/O-Bn, N-Fmoc, and N-Alloc protecting groups.85-98% (on various substrates)2-16 hoursMetal-free, scalable, high-yielding, and occurs at ambient temperature.HFIP is a costly solvent. Not compatible with Boc protecting groups.
Nucleophilic (2-Mercaptoethanol) 2-Mercaptoethanol (2 equiv), K₃PO₄ (4 equiv), DMAc, 75 °CSuperior for substrates with sensitive functionalities incompatible with hydrogenolysis or strong Lewis acids. Tolerates aryl bromides.80-95% (on various substrates)24 hoursComplements existing methods, good for complex molecules with multiple sensitive groups.Requires elevated temperature and longer reaction times. The thiol reagent has an unpleasant odor.
Classical Acidolysis (HBr/AcOH) 33% HBr in Acetic Acid, Room TemperatureCommonly used in peptide synthesis. Compatibility with alkyl iodides needs to be evaluated on a case-by-case basis as prolonged reaction times may lead to side products.Generally high, but substrate-dependent.1-4 hoursReadily available and inexpensive reagents. Simple procedure.Harsh acidic conditions may not be suitable for all substrates. Potential for side reactions with sensitive groups.

Experimental Protocols

Method 1: Acid-Mediated Cbz Deprotection using AlCl₃ and HFIP

This method offers a mild and efficient way to deprotect Cbz groups in the presence of sensitive functionalities, including halogens.

Materials:

  • Cbz-protected this compound derivative

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Protocol:

  • To a solution of the N-Cbz-protected amine (1 equivalent) in HFIP (4 mL per mmol of substrate), add AlCl₃ (3 equivalents) at room temperature. The reaction mixture will be a suspension.

  • Stir the suspension at room temperature for 2 to 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ (20 mL), which should result in a clear, homogeneous solution.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (20 mL).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired amine.

Method 2: Nucleophilic Cbz Deprotection using 2-Mercaptoethanol

This protocol is particularly useful for substrates that are sensitive to acidic or reductive conditions.

Materials:

  • Cbz-protected this compound derivative

  • 2-Mercaptoethanol

  • Potassium phosphate tribasic (K₃PO₄)

  • N,N-Dimethylacetamide (DMAc)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or a round-bottom flask equipped with a nitrogen inlet

  • Magnetic stirrer and heating mantle or oil bath

Protocol:

  • In a flask, prepare a suspension of the Cbz-protected amine (1 equivalent) and potassium phosphate tribasic (4 equivalents) in DMAc (to make a 0.25 M solution of the substrate).

  • Purge the suspension with nitrogen gas three times.

  • Add 2-mercaptoethanol (2 equivalents) to the reaction mixture.

  • Stir the reaction at 75 °C for 24 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous phase with DCM (3 x volume of aqueous phase).

  • Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or reverse-phase HPLC to obtain the unprotected amine.

Method 3: Classical Acidolysis using HBr in Acetic Acid

This is a traditional method for Cbz deprotection, particularly in peptide synthesis. Its compatibility with the alkyl iodide should be confirmed with small-scale trials.

Materials:

  • Cbz-protected this compound derivative

  • 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer

Protocol:

  • Dissolve the Cbz-protected amine in a minimal amount of 33% HBr in acetic acid at room temperature.

  • Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitated amine salt by filtration or centrifugation.

  • Wash the solid with cold diethyl ether to remove organic impurities.

  • Dry the product under vacuum. The product is typically obtained as the hydrobromide salt.

Visualizations

Logical Workflow for Method Selection

Workflow for Selecting a Cbz Deprotection Method start Start: Cbz-Protected This compound check_sensitivity Assess Substrate Sensitivity to Acid and Reduction start->check_sensitivity acid_stable Substrate is Stable under Acidic Conditions check_sensitivity->acid_stable Tolerant acid_labile Substrate is Sensitive to Strong Acid/Lewis Acids check_sensitivity->acid_labile Sensitive reduction_sensitive Substrate is Sensitive to Reduction (Dehalogenation) check_sensitivity->reduction_sensitive Known Issue method_alcl3 Method 1: AlCl3/HFIP (Mild Lewis Acid) acid_stable->method_alcl3 Prefer mild conditions method_hbr Method 3: HBr/AcOH (Strong Acidolysis) acid_stable->method_hbr Classical approach method_thiol Method 2: 2-Mercaptoethanol (Nucleophilic Cleavage) acid_labile->method_thiol reduction_sensitive->method_alcl3 reduction_sensitive->method_thiol end_product Deprotected 5-Iodopentylamine Derivative method_alcl3->end_product method_hbr->end_product method_thiol->end_product Proposed Mechanism for AlCl3/HFIP Cbz Deprotection Cbz_amine Cbz-Protected Amine (R-NH-Cbz) activated_complex Activated Complex [Cbz-Amine-AlCl3-HFIP] Cbz_amine->activated_complex Coordination AlCl3_HFIP AlCl3 + HFIP AlCl3_HFIP->activated_complex protonation Protonation of Carbamate Oxygen activated_complex->protonation cleavage C-O Bond Cleavage protonation->cleavage benzyl_cation Benzyl Cation (Stabilized) cleavage->benzyl_cation carbamic_acid Carbamic Acid (R-NH-COOH) cleavage->carbamic_acid decarboxylation Spontaneous Decarboxylation carbamic_acid->decarboxylation free_amine Free Amine (R-NH2) decarboxylation->free_amine CO2 CO2 decarboxylation->CO2 Experimental Workflow for Nucleophilic Cbz Deprotection start Start: Weigh Reagents (Cbz-Amine, K3PO4) dissolve Suspend in DMAc in a Nitrogen-purged Flask start->dissolve add_thiol Add 2-Mercaptoethanol dissolve->add_thiol heat Heat to 75°C (24 hours) add_thiol->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Cool and Quench with Water monitor->workup Complete extract Extract with DCM workup->extract dry_concentrate Dry, Filter, and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end_product Isolated Free Amine purify->end_product

Application Notes and Protocols: Catalytic Hydrogenation for Cbz Removal from Carbamate Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Carboxybenzyl (Cbz or Z) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its stability to a range of reaction conditions and its facile removal by catalytic hydrogenation make it an invaluable tool. This document provides detailed protocols and application notes for the removal of the Cbz group from carbamate linkers using catalytic hydrogenation, a method prized for its efficiency and clean reaction profile.

The standard method for Cbz deprotection is hydrogenolysis, typically employing a palladium catalyst, most commonly palladium on carbon (Pd/C), with hydrogen gas (H₂) or a hydrogen transfer reagent.[1][2] This process is highly efficient, and the byproducts, toluene and carbon dioxide, are volatile and easily removed.[3]

Principle and Mechanism

The deprotection of a Cbz-protected amine via catalytic hydrogenation proceeds through a two-step mechanism.[3] First, the benzyl C-O bond is cleaved by hydrogenolysis on the surface of the palladium catalyst. This step generates an unstable carbamic acid intermediate and toluene. Subsequently, the carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide.[3][4]

G cluster_mechanism Cbz Deprotection Mechanism Cbz_Amine R-NH-Cbz (Cbz-Protected Amine) Carbamic_Acid [R-NH-COOH] (Unstable Carbamic Acid Intermediate) Cbz_Amine->Carbamic_Acid + H₂ (Pd/C) Amine R-NH₂ (Deprotected Amine) Carbamic_Acid->Amine Spontaneous Decarboxylation Toluene Toluene Carbamic_Acid->Toluene Byproduct CO2 CO₂

Caption: Reaction mechanism of Cbz deprotection by catalytic hydrogenation.

Experimental Protocols

Safety Precautions:

  • Palladium on carbon (Pd/C) is pyrophoric, especially when dry and in the presence of solvents like methanol or ethanol. Handle with care, preferably in a fume hood, and never allow the catalyst to dry completely after being wetted with solvent.

  • Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all operations are conducted in a well-ventilated area, away from ignition sources, and use appropriate equipment for handling flammable gases.

Protocol 1: General Procedure using Hydrogen Gas (H₂)

This is the most common method for Cbz deprotection and is suitable for a wide range of substrates.

Materials:

  • Cbz-protected compound

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% relative to the substrate)

  • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), or a mixture)[5]

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus, e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent (e.g., MeOH or EtOAc) at a typical concentration of 0.1 M.[5]

  • Inerting: Flush the flask with an inert gas (N₂ or Ar) to remove air.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. The catalyst should be added under a stream of inert gas to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas. This can be done using a balloon of H₂ for atmospheric pressure reactions or in a specialized hydrogenation apparatus (e.g., Parr apparatus) for reactions requiring higher pressure (e.g., 40-50 psi).[5]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[5]

  • Work-up: Once the reaction is complete, carefully vent the H₂ atmosphere and flush the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5][6] Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine. The product can be further purified if necessary.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This method is an excellent alternative when a dedicated hydrogenation apparatus is unavailable or for substrates sensitive to the conditions of direct hydrogenation.

Materials:

  • Cbz-protected compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected compound in MeOH or EtOH in a round-bottom flask with a stir bar.

  • Reagent Addition: Add 10% Pd/C (typically 10-20 wt% of the substrate) to the solution, followed by the addition of ammonium formate (usually 3-5 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) if the reaction is sluggish. The reaction is often rapid, and its progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by standard methods.

G cluster_workflow Experimental Workflow Setup 1. Dissolve Substrate in Solvent Inert 2. Flush with Inert Gas Setup->Inert Catalyst 3. Add Pd/C Catalyst Inert->Catalyst Hydrogen 4. Introduce H₂ Source (Gas or Transfer Reagent) Catalyst->Hydrogen Monitor 5. Stir and Monitor Reaction Hydrogen->Monitor Filter 6. Filter through Celite® Monitor->Filter Isolate 7. Concentrate Filtrate Filter->Isolate Product Deprotected Amine Isolate->Product

Caption: General experimental workflow for Cbz deprotection.

Data and Results

The efficiency of Cbz deprotection can be influenced by several factors including catalyst loading, hydrogen pressure, solvent, and reaction time. The following table summarizes typical conditions and outcomes from various literature examples.

Substrate TypeCatalyst (Loading)H₂ Source (Pressure)SolventTime (h)Yield (%)Reference
N-Cbz Amine10% Pd/C (0.1 equiv)H₂ (atm)1:1 EtOH/EtOAc7299[5]
N-Cbz Amine10% Pd/C (20 wt%)H₂ (3.0 kg/cm ²)EtOAcOvernight92[5]
N-Cbz Amine10% Pd/CH₂ (40 psi)MeOH-65[5]
N-Cbz Amine5% Pd/CH₂ (atm)MeOH3-[5]
N-Cbz PeptidePd blackHCO₂H in EtOHEtOH/HCO₂H1.5-[4]
N-Cbz Amine10% Pd/C + 10% Nb₂O₅/CH₂ (balloon)CD₃OD-High[6][7]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Inactive catalyst- Insufficient H₂ supply- Catalyst poisoning- Use fresh catalyst or increase catalyst loading.- Ensure a continuous supply of H₂.- If the substrate contains sulfur or other catalyst poisons, consider alternative deprotection methods.[1][8]
Side Reactions (e.g., reduction of other functional groups) - Catalyst is too active- Prolonged reaction time- Use a less active catalyst (e.g., Lindlar's catalyst) if selective reduction is needed.[9]- Carefully monitor the reaction and stop it once the starting material is consumed.
Low Yield - Product adsorption onto the catalyst- Mechanical losses during filtration- Wash the catalyst thoroughly with solvent after filtration.- Add a small amount of acid (e.g., AcOH) to form the ammonium salt, which may have less affinity for the catalyst.[10]
Difficulty in Filtration - Fine catalyst particles- Use a thicker pad of Celite® or allow the catalyst to settle before decanting the supernatant.

Conclusion

Catalytic hydrogenation is a robust and highly effective method for the removal of the Cbz protecting group from carbamate linkers. Its broad applicability, clean conversion, and the ease of product isolation make it a preferred method in both academic and industrial settings. By carefully selecting the reaction conditions, high yields of the deprotected amine can be achieved efficiently and safely.

References

Application Notes and Protocols: Step-by-Step Guide to Synthesizing a PROTAC with an Alkyl Iodide Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins of interest (POIs).[1][2] A typical PROTAC consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[3][4] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[2][5]

Alkyl chains are frequently employed as linkers due to their synthetic tractability and the flexibility they impart, which can be crucial for achieving a productive ternary complex orientation.[6][7] This guide provides a detailed, step-by-step protocol for the synthesis of a PROTAC featuring an alkyl iodide linker, a common and versatile approach for coupling the E3 ligase ligand to the warhead.

PROTAC Mechanism of Action: The Ubiquitin-Proteasome Pathway

PROTACs function catalytically to induce the degradation of a target protein.[8][9] The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[9] This proximity enables the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the POI.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[8][9]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

This section details a representative two-step synthesis for a PROTAC, starting from a readily available E3 ligase ligand (pomalidomide), an alkyl iodide linker precursor, and a generic POI ligand with a nucleophilic handle (e.g., a phenol).

Step 1: Synthesis of E3 Ligase Ligand-Linker Intermediate

The first step involves the N-alkylation of the E3 ligase ligand, pomalidomide, with a bifunctional linker containing an iodide on one end and a protected alcohol (e.g., tert-butyldiphenylsilyl ether, TBDPS) on the other. This reaction selectively functionalizes the pomalidomide glutarimide nitrogen.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start_Materials Starting Materials: - E3 Ligase Ligand - Alkyl Iodide Linker - POI Ligand Step1 Step 1: Alkylation Ligand-Linker Synthesis Start_Materials->Step1 Purify1 Purification 1 (Flash Chromatography) Step1->Purify1 Step2 Step 2: Coupling Final PROTAC Assembly Purify1->Step2 Purify2 Purification 2 (Prep-HPLC) Step2->Purify2 Final_PROTAC Final PROTAC Purify2->Final_PROTAC Characterization Characterization (NMR, LC-MS, HRMS) Final_PROTAC->Characterization

References

Experimental conditions for coupling reactions with Benzyl N-(5-iodopentyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Coupling Reactions with Benzyl N-(5-iodopentyl)carbamate

Introduction

This compound is a valuable bifunctional reagent used in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates two key functionalities: a primary alkyl iodide, which is an excellent electrophile for nucleophilic substitution reactions, and a benzyl carbamate (Cbz) protected amine. This combination allows for the straightforward introduction of a protected five-carbon aminoalkyl linker onto a variety of nucleophilic substrates. The Cbz group is a stable amine protecting group that can be selectively removed under standard conditions, such as catalytic hydrogenation, providing a primary amine for further functionalization.

These application notes provide detailed protocols and experimental conditions for the use of this compound in coupling reactions, primarily focusing on the alkylation of nucleophiles.

Reaction Principle: Nucleophilic Alkylation

The primary application of this compound is as an alkylating agent in SN2 reactions. The carbon-iodine bond is polarized, rendering the terminal carbon electrophilic and susceptible to attack by a nucleophile (Nu:). The iodide ion is an excellent leaving group, facilitating the reaction. This methodology is commonly used to form C-N, C-O, and C-S bonds.

General Reaction Scheme

Caption: General scheme for the alkylation of a nucleophile.

Experimental Conditions & Data

The success of the alkylation reaction depends on the appropriate choice of base, solvent, and temperature. The conditions should be selected based on the pKa of the nucleophile and the desired reaction rate. Below is a summary of typical conditions adapted from similar N-alkylation procedures.[1][2][3]

Table 1: Recommended Conditions for Alkylation Reactions
Nucleophile TypeRecommended BasesRecommended SolventsTypical Temp. (°C)Reaction Time (h)
Primary/Secondary AmineK₂CO₃, Cs₂CO₃, NaH, DIPEAAcetonitrile (MeCN), DMF, THF25 - 806 - 24
Phenol / AlcoholK₂CO₃, NaH, Cs₂CO₃DMF, Acetonitrile, Acetone25 - 1004 - 18
ThiolK₂CO₃, Et₃N, DBUTHF, DMF, Ethanol0 - 602 - 12
Stabilized CarbanionNaH, LHMDS, t-BuOKTHF, DMF-78 - 251 - 8

Detailed Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol describes a representative procedure for the coupling of this compound with a model secondary amine, such as morpholine.

Materials:

  • This compound

  • Morpholine (or other amine nucleophile)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Reaction Workflow

G A 1. Reagent Setup B 2. Reaction Assembly A->B Add reactants to flask C 3. Reaction Execution B->C Heat under N2 D 4. Quenching & Workup C->D Cool & add water E 5. Extraction D->E Transfer to sep. funnel Add EtOAc F 6. Drying & Concentration E->F Collect organic layer Dry over Na2SO4 G 7. Purification F->G Filter & evaporate solvent H 8. Final Product G->H Silica gel chromatography

Caption: Standard workflow for synthesis and purification.

Procedure:

  • Reagent Preparation:

    • To an oven-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq.).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 - 3.0 eq.).

    • Dissolve the components in anhydrous acetonitrile (approx. 0.1 M concentration relative to the carbamate).

  • Addition of Nucleophile:

    • While stirring the suspension, add the secondary amine (e.g., morpholine, 1.1 - 1.2 eq.) dropwise via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 8-16 hours).

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃) and wash the filter cake with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc in Hex).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final N-alkylated product as a clear oil or solid.

Safety Precautions

  • Alkyl iodides are alkylating agents and should be handled with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Bases such as sodium hydride (NaH) are flammable and react violently with water. Handle under an inert atmosphere.

  • Refer to the Safety Data Sheet (SDS) for all chemicals used in the procedure.

References

Application Notes and Protocols for the Purification of Products Synthesized with Benzyl N-(5-iodopentyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-(5-iodopentyl)carbamate is a valuable bifunctional molecule commonly utilized in organic synthesis, particularly in the development of pharmaceutical agents and chemical probes. Its structure incorporates a benzyl carbamate protecting group for an amino functionality and a terminal iodo group, making it an ideal precursor for introducing a five-carbon linker via nucleophilic substitution or cross-coupling reactions. The purification of reaction products derived from this reagent is critical to ensure the integrity and purity of subsequent compounds in a synthetic route. These application notes provide detailed protocols for common purification techniques, including extraction, column chromatography, and recrystallization, tailored for compounds synthesized using this compound.

General Purification Strategy

A typical synthetic transformation involving this compound will result in a crude reaction mixture containing the desired product, unreacted starting materials, by-products, and reaction reagents. A general workflow for the purification of a neutral organic compound derived from this reagent is outlined below.

G cluster_chrom start Crude Reaction Mixture extraction Aqueous Work-up / Extraction start->extraction drying Drying of Organic Phase (e.g., Na2SO4, MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration choice Crude Product Purity? concentration->choice chromatography Column Chromatography concentration_after_chrom Solvent Removal chromatography->concentration_after_chrom recrystallization Recrystallization purity Purity Analysis (HPLC, NMR) recrystallization->purity product Pure Product purity->product choice->chromatography Impure choice->recrystallization Crystalline Solid concentration_after_chrom->purity

General Purification Workflow

Data Presentation: Comparison of Purification Techniques

The choice of purification method will depend on the nature of the product and impurities. The following table summarizes typical outcomes for common techniques based on data from analogous carbamate purifications.

Purification TechniqueTypical PurityTypical RecoveryKey ParametersSuitable For
Liquid-Liquid Extraction Low to Moderate>95%Solvent choice, pH, number of extractionsRemoval of water-soluble impurities and reagents.
Flash Column Chromatography High (>98%)60-95%Stationary phase (e.g., silica gel), mobile phase composition, gradientSeparation of compounds with different polarities.
Recrystallization Very High (>99%)50-90%Solvent system, cooling rate, temperaturePurification of solid compounds to high purity.
Preparative HPLC Very High (>99.5%)50-80%Column type (e.g., C18), mobile phase, flow rate, detection wavelengthFinal purification of high-value compounds or difficult separations.

Note: Purity and recovery values are illustrative and can vary significantly based on the specific reaction and product.

Experimental Protocols

Protocol 1: Aqueous Work-up and Liquid-Liquid Extraction

This protocol is a standard first step after a reaction to remove inorganic salts and water-soluble reagents.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous layer.

  • To neutralize any acidic by-products, wash the organic layer with saturated aqueous NaHCO₃ solution. Check the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer with brine to remove residual water.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Add anhydrous Na₂SO₄ or MgSO₄ to the organic layer, swirl, and let it stand for 10-15 minutes to remove dissolved water. The drying agent should move freely when swirled.

  • Filter the dried organic solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

G start Crude Reaction Mixture wash_water Wash with Water start->wash_water wash_bicarb Wash with sat. NaHCO3 wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na2SO4 wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Crude Product evaporate->product

Extraction Workflow
Protocol 2: Flash Column Chromatography

This protocol is suitable for separating the desired product from unreacted starting materials and non-polar or highly polar by-products.

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (or other suitable solvent system)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Determine the Eluent System: Use TLC to find a solvent system that gives the desired product an Rf value of approximately 0.2-0.4. A common starting point for carbamates is a mixture of hexanes and ethyl acetate.

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elute the Column: Start eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., from 5% ethyl acetate in hexanes to 20%).

  • Collect Fractions: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Example Data for a Benzyl Carbamate Derivative:

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 5% to 30% Ethyl Acetate in Hexanes
Product Rf ~0.3 in 20% Ethyl Acetate/Hexanes
Typical Yield 75%
Achieved Purity >98% (by HPLC)
Protocol 3: Recrystallization

This method is ideal for obtaining highly pure crystalline solid products.

Materials:

  • Crude solid product

  • Recrystallization solvent (e.g., Hexane/Acetone mixture, Ethyl Acetate/Petroleum Ether mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. For better recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Example Recrystallization Data for a Carbamate:

ParameterValue
Compound Methyl Carbamate[1]
Solvent Chloroform[1]
Initial Purity ~95%
Final Purity >99.9%[1]
Recovery >92%[1]
Protocol 4: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique to assess the purity of the final product.

Typical HPLC Conditions for Carbamate Analysis:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient e.g., 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 254 nm
Injection Volume 10 µL

Procedure:

  • Prepare a dilute solution of the purified product in the mobile phase (e.g., 1 mg/mL).

  • Inject the sample into the HPLC system.

  • Analyze the resulting chromatogram to determine the number and relative area of any impurity peaks.

Conclusion

The successful purification of products synthesized using this compound is achievable through a systematic application of standard organic chemistry techniques. The choice of method will be dictated by the physical properties of the desired product and its impurities. For most applications, a combination of aqueous work-up followed by flash column chromatography or recrystallization will yield a product of sufficient purity for subsequent synthetic steps. HPLC analysis is recommended for accurate purity determination.

References

Analytical methods for characterizing Benzyl N-(5-iodopentyl)carbamate products (NMR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and data interpretation guidelines for the analytical characterization of Benzyl N-(5-iodopentyl)carbamate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction

This compound is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds and research molecules. The carbamate functional group serves as a protecting group for the amine, which can be deprotected under specific conditions. The presence of a terminal iodide allows for further functionalization through nucleophilic substitution reactions. Accurate characterization of this compound is crucial to ensure its purity and structural integrity before its use in subsequent synthetic steps. This application note outlines the standard analytical methods for its characterization.

Predicted Analytical Data

Due to the limited availability of published data for this specific molecule, the following analytical data is predicted based on the known spectral properties of structurally similar compounds, including benzyl carbamates and iodoalkanes.

Predicted NMR Data

The expected chemical shifts for this compound in CDCl₃ are summarized in the table below.

Assignment Structure Moiety Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
1C₆H₅-CH ₂-O~ 5.1~ 67
2C₆H ₅-CH₂-O~ 7.3-7.4~ 128 (para), ~128.5 (meta), ~136 (ipso)
3-O-C(=O)-NH -~ 4.8-5.0 (broad)-
4-NH-C H₂-~ 3.2~ 41
5-CH₂-C H₂-CH₂-~ 1.5-1.6~ 28
6-CH₂-CH ₂-CH₂-I~ 1.8-1.9~ 33
7-CH₂-C H₂-I~ 3.2~ 7
8-O-C (=O)-NH--~ 156
Predicted Mass Spectrometry Data

The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound in an Electrospray Ionization (ESI) mass spectrum are presented below.

Ion Formula Predicted m/z (Da) Notes
[M+H]⁺C₁₃H₁₉INO₂⁺364.04Protonated molecular ion
[M+Na]⁺C₁₃H₁₈INNaO₂⁺386.02Sodium adduct
[M-I]⁺C₁₃H₁₈NO₂⁺236.13Loss of iodine radical
[C₇H₇]⁺C₇H₇⁺91.05Tropylium ion (from benzyl group)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Instrumentation: A standard NMR spectrometer (e.g., Bruker, 400 MHz or higher).

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes

Protocol:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

  • For ¹H NMR, a standard pulse program with a spectral width of 0-12 ppm is recommended.

  • For ¹³C NMR, a proton-decoupled pulse program with a spectral width of 0-200 ppm is recommended.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source (e.g., LC-MS or direct infusion).

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol or acetonitrile)

  • Formic acid (optional, for enhancing ionization)

Protocol:

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in the chosen solvent.

  • If necessary, add a small amount of formic acid (0.1% v/v) to the solution to promote protonation.

  • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).

  • Analyze the resulting spectrum for the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and characteristic fragment ions.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of this compound.

Synthesis_Characterization_Workflow Start Starting Materials (Benzyl Chloroformate, 5-Iodo-1-pentanamine) Synthesis Synthesis of This compound Start->Synthesis Reaction Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product Characterization Analytical Characterization Purification->Characterization Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (ESI-MS) Characterization->MS FinalProduct Pure, Characterized Product NMR->FinalProduct MS->FinalProduct

Caption: Workflow for Synthesis and Characterization.

Logical Relationship of Analytical Data

This diagram shows the logical connection between the acquired analytical data and the structural confirmation of the target compound.

Analytical_Logic Target This compound NMR_Data NMR Data (Chemical Shifts, Integrals, Multiplicity) Target->NMR_Data provides MS_Data MS Data (Molecular Ion, Fragments) Target->MS_Data provides Structure_Confirmation Structural Confirmation NMR_Data->Structure_Confirmation confirms connectivity Purity_Assessment Purity Assessment NMR_Data->Purity_Assessment indicates impurities MS_Data->Structure_Confirmation confirms mass

Caption: Logic of Structural Elucidation.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the characterization of this compound. The protocols and predicted data presented in this application note serve as a valuable guide for researchers to confirm the identity, structure, and purity of this important synthetic intermediate, ensuring the quality of subsequent research and development activities.

Application Notes and Protocols for the Large-Scale Synthesis of Benzyl N-(5-iodopentyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the large-scale synthesis of Benzyl N-(5-iodopentyl)carbamate, a valuable research chemical and intermediate in drug development. The described methodology is a robust three-step process commencing with the synthesis of 5-amino-1-pentanol, followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group, and culminating in the iodination of the terminal hydroxyl group. This protocol is designed for scalability and provides detailed experimental procedures, purification methods, and characterization data to ensure high yield and purity of the final product.

Introduction

This compound is a key building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science research. Its bifunctional nature, possessing a protected amine and a reactive alkyl iodide, allows for sequential and site-selective modifications. This application note details a reliable and scalable synthetic route, making this compound accessible for extensive research applications.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a three-step sequence, beginning with the formation of 5-amino-1-pentanol from a commercially available starting material. The amino group is then protected, and the terminal alcohol is subsequently converted to an iodide.

Synthetic_Workflow start Dihydropyran step1 Step 1: Hydration & Reductive Amination start->step1 H2O, NH3, H2, Ni Catalyst intermediate1 5-Amino-1-pentanol step1->intermediate1 step2 Step 2: N-Protection (Cbz-Cl, Base) intermediate1->step2 intermediate2 Benzyl N-(5-hydroxypentyl)carbamate step2->intermediate2 step3 Step 3: Iodination (Appel Reaction) intermediate2->step3 PPh3, I2, Imidazole product This compound step3->product

Caption: Synthetic workflow for this compound.

Data Presentation

Table 1: Summary of Reagents and Yields for a Multi-gram Scale Synthesis
StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1Hydration & Reductive AminationDihydropyranWater, Ammonia, Hydrogen, Nickel Catalyst5-Amino-1-pentanol~93%
2N-Protection5-Amino-1-pentanolBenzyl Chloroformate (Cbz-Cl), NaHCO₃Benzyl N-(5-hydroxypentyl)carbamate90-96%
3Iodination (Appel Reaction)Benzyl N-(5-hydroxypentyl)carbamateTriphenylphosphine (PPh₃), Iodine (I₂), ImidazoleThis compound85-95%
Table 2: Physicochemical and Spectroscopic Data
CompoundFormulaMolecular Weight ( g/mol )CAS NumberExpected ¹H NMR Key Signals (CDCl₃, δ ppm)Expected ¹³C NMR Key Signals (CDCl₃, δ ppm)Expected FTIR Key Bands (cm⁻¹)
5-Amino-1-pentanolC₅H₁₃NO103.162508-29-43.6 (t, 2H, CH₂OH), 2.7 (t, 2H, CH₂NH₂), 1.3-1.6 (m, 6H, alkyl CH₂), 1.8 (br s, 3H, NH₂ and OH)~62 (CH₂OH), ~42 (CH₂NH₂), ~32, ~23 (alkyl CH₂)3300-3400 (O-H, N-H stretch), 2850-2950 (C-H stretch)
Benzyl N-(5-hydroxypentyl)carbamateC₁₃H₁₉NO₃237.2987905-98-47.3-7.4 (m, 5H, Ar-H), 5.1 (s, 2H, OCH₂Ph), 4.8 (br s, 1H, NH), 3.6 (t, 2H, CH₂OH), 3.2 (q, 2H, CH₂NH), 1.3-1.6 (m, 6H, alkyl CH₂)~156 (C=O), ~136 (Ar-C), ~128 (Ar-CH), ~66 (OCH₂Ph), ~62 (CH₂OH), ~40 (CH₂NH), ~32, ~29, ~23 (alkyl CH₂)3300-3400 (O-H, N-H stretch), 1690-1710 (C=O stretch, carbamate), 3030 (Ar C-H stretch)
This compoundC₁₃H₁₈INO₂347.19194225-78-07.3-7.4 (m, 5H, Ar-H), 5.1 (s, 2H, OCH₂Ph), 4.8 (br s, 1H, NH), 3.2 (t, 2H, CH₂I), 3.1 (q, 2H, CH₂NH), 1.3-1.9 (m, 6H, alkyl CH₂)~156 (C=O), ~136 (Ar-C), ~128 (Ar-CH), ~66 (OCH₂Ph), ~40 (CH₂NH), ~33, ~30, ~26 (alkyl CH₂), ~6 (CH₂I)~3300 (N-H stretch), 1690-1710 (C=O stretch, carbamate), 3030 (Ar C-H stretch), ~500 (C-I stretch)

Note: Expected NMR and IR data are based on the chemical structures and data from similar compounds. Researchers should confirm the identity of their products with their own analytical data. Spectroscopic data for the intermediate and final product are available from commercial suppliers.[1][2][3][4][5]

Experimental Protocols

Step 1: Large-Scale Synthesis of 5-Amino-1-pentanol

This procedure is adapted from a high-yield industrial method.

Materials:

  • Dihydropyran

  • Deionized Water

  • Ammonia (aqueous solution)

  • Hydrogen gas

  • Nickel-based catalyst (e.g., Raney Nickel or a supported Nickel catalyst)

  • Reaction vessel suitable for high-pressure hydrogenation

Procedure:

  • Hydration: In a suitable reaction vessel, charge dihydropyran and water. The reaction can be catalyzed by a solid acid catalyst or proceed under mild heating (60-120°C) to form 2-hydroxytetrahydropyran.

  • Reductive Amination: To the crude 2-hydroxytetrahydropyran, add an aqueous solution of ammonia and the nickel catalyst.

  • Pressurize the vessel with hydrogen gas (up to 3 MPa) and heat to a temperature of ≤120°C.

  • Maintain the reaction under vigorous stirring until hydrogen uptake ceases.

  • Cool the reaction mixture to room temperature and carefully vent the excess hydrogen.

  • Filter the catalyst from the reaction mixture.

  • The aqueous solution of 5-amino-1-pentanol can be concentrated under reduced pressure. Further purification can be achieved by vacuum distillation. A typical yield for this two-step, one-pot process is approximately 93%.

Step 2: Synthesis of Benzyl N-(5-hydroxypentyl)carbamate

This protocol describes the N-protection of 5-amino-1-pentanol using benzyl chloroformate.

Materials:

  • 5-Amino-1-pentanol

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 5-amino-1-pentanol (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain Benzyl N-(5-hydroxypentyl)carbamate as a white powder or oil.[2] Typical yields range from 90-96%.

Step 3: Synthesis of this compound (Appel Reaction)

This protocol details the conversion of the terminal hydroxyl group to an iodide.

Materials:

  • Benzyl N-(5-hydroxypentyl)carbamate

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl N-(5-hydroxypentyl)carbamate (1.0 eq), triphenylphosphine (2.0 eq), and imidazole (3.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of iodine (2.0 eq) in dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound. Typical yields are in the range of 85-95%.

Workflow and Logical Relationships Diagram

The following diagram illustrates the logical flow of the experimental process, including workup and purification steps.

Experimental_Workflow cluster_0 Step 1: Synthesis of 5-Amino-1-pentanol cluster_1 Step 2: N-Protection cluster_2 Step 3: Iodination A1 Dihydropyran + Water A2 Hydration A1->A2 A3 2-Hydroxytetrahydropyran A2->A3 A4 Add NH3, H2, Ni Catalyst A3->A4 A5 Reductive Amination A4->A5 A6 Filter Catalyst A5->A6 A7 Concentrate & Purify A6->A7 B1 5-Amino-1-pentanol + NaHCO3 in THF/H2O A7->B1 B2 Add Cbz-Cl at 0°C B1->B2 B3 Stir at RT B2->B3 B4 Aqueous Workup (EtOAc Extraction) B3->B4 B5 Column Chromatography B4->B5 C1 Benzyl N-(5-hydroxypentyl)carbamate + PPh3, Imidazole in DCM B5->C1 C2 Add I2 at 0°C C1->C2 C3 Stir at RT C2->C3 C4 Quench (Na2S2O3) & Aqueous Workup C3->C4 C5 Column Chromatography C4->C5 Product Product C5->Product Final Product

Caption: Detailed experimental workflow for the synthesis.

Safety Precautions

  • Hydrogenation: The use of hydrogen gas under pressure is hazardous and should only be performed by trained personnel in an appropriate high-pressure reactor. Ensure proper ventilation and grounding to prevent explosions.

  • Benzyl Chloroformate: Cbz-Cl is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Iodine: Iodine is corrosive and can cause stains. Handle with care and appropriate PPE.

  • Solvents: Organic solvents such as THF, ethyl acetate, and dichloromethane are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

Conclusion

The protocols outlined in this document provide a clear and efficient pathway for the large-scale synthesis of this compound. By following these procedures, researchers in both academic and industrial settings can reliably produce this versatile intermediate for their synthetic needs. The high yields and straightforward purification steps make this a practical and economical synthetic route.

References

Application Notes and Protocols for Surface Functionalization Using Benzyl N-(5-iodopentyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-(5-iodopentyl)carbamate is a bifunctional organic molecule that serves as a valuable tool for the modification and functionalization of various surfaces. Its unique structure, featuring a terminal iodide and a carbamate-protected amine, allows for a two-step modification process. The terminal iodide provides a reactive site for covalent attachment to a range of substrates, while the benzyl carbamate group acts as a stable protecting group for a primary amine. Subsequent deprotection of the carbamate reveals the primary amine, which can then be used for the conjugation of biomolecules, drugs, or other moieties of interest. This dual functionality makes it an ideal candidate for creating biocompatible and functional surfaces for applications in drug delivery, biosensing, and tissue engineering.

The carbamate linkage is known for its good chemical and proteolytic stability, making it a reliable component in drug design and the creation of prodrugs.[1][2][3] The ability to introduce a protected amine onto a surface which can be deprotected under specific conditions offers precise control over the surface chemistry, a critical aspect in the development of advanced biomaterials and medical devices.

Principle of Surface Functionalization

The primary application of this compound in surface functionalization relies on the reactivity of the alkyl iodide. The carbon-iodine bond is susceptible to nucleophilic substitution, making it an effective linker for attaching the molecule to surfaces presenting nucleophilic groups.[2] A common and effective strategy involves the use of surfaces pre-functionalized with primary amines. The amine groups on the surface act as nucleophiles, attacking the carbon atom attached to the iodine, resulting in the formation of a stable carbon-nitrogen bond and the displacement of the iodide ion. This reaction, a form of N-alkylation, covalently immobilizes the carbamate-protected amine onto the surface.[4][5]

Following the successful immobilization of this compound, the benzyl carbamate protecting group can be removed to expose the primary amine. This is typically achieved through catalytic hydrogenation, which cleaves the benzyloxycarbonyl (Cbz) group, releasing toluene and carbon dioxide, and leaving a free primary amine on the surface. This newly introduced amine can then be used for further chemical modifications, such as the attachment of proteins, peptides, or small molecule drugs.

Data Presentation

The following table summarizes hypothetical, yet expected, quantitative data from the surface functionalization process. This data is representative of what would be observed when successfully modifying a silicon dioxide surface that has been pre-functionalized with amine groups.

ParameterSubstrate (Amine-Terminated SiO2)After Immobilization of this compoundAfter Deprotection (Primary Amine Surface)
Water Contact Angle (°) 45 ± 375 ± 455 ± 3
Surface Elemental Composition (XPS, Atomic %)
C 1s15.235.820.1
N 1s8.55.17.9
O 1s48.135.545.3
Si 2p28.223.626.7
I 3d0.00.80.1
Layer Thickness (Ellipsometry, Å) 10 ± 1 (amine silane layer)22 ± 218 ± 2

Experimental Protocols

Protocol 1: Immobilization of this compound on an Amine-Terminated Surface

This protocol details the covalent attachment of this compound to a surface previously functionalized with primary amine groups (e.g., aminosilanized glass or silicon wafers).

Materials:

  • Amine-terminated substrate

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Sodium Iodide (NaI) (optional, to enhance reactivity)[5]

  • Anhydrous toluene

  • Ethanol

  • Nitrogen gas

  • Reaction vessel

Procedure:

  • Substrate Preparation: Ensure the amine-terminated substrate is clean and dry. This can be achieved by sonicating in ethanol and drying under a stream of nitrogen.

  • Reaction Setup: Place the substrate in a clean, dry reaction vessel.

  • Reagent Solution Preparation: In a separate vial, dissolve this compound (10 mM) in anhydrous DMF. Add DIPEA (20 mM) to act as a base to scavenge the HI produced during the reaction. For less reactive substrates, catalytic amounts of NaI can be added to the solution to in-situ generate a more reactive alkyl iodide.[5]

  • Immobilization Reaction: Transfer the reagent solution to the reaction vessel containing the substrate, ensuring the entire surface is covered.

  • Incubation: Seal the reaction vessel and incubate at 60-80°C for 12-24 hours. The elevated temperature facilitates the nucleophilic substitution reaction.

  • Washing: After incubation, remove the substrate from the reaction vessel and wash it thoroughly to remove any unreacted reagents. A typical washing sequence is:

    • Rinse with DMF (3 times)

    • Rinse with ethanol (3 times)

    • Rinse with toluene (2 times)

  • Drying: Dry the functionalized substrate under a stream of nitrogen gas.

  • Characterization: The surface can now be characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of iodine and an increase in the carbon and nitrogen content, and contact angle goniometry to observe an increase in hydrophobicity due to the benzyl group.

Protocol 2: Deprotection of the Carbamate to Expose Primary Amines

This protocol describes the removal of the benzyl carbamate protecting group to generate a surface with free primary amines.

Materials:

  • Substrate functionalized with this compound

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Anhydrous ethanol or a mixture of ethanol and ethyl acetate

  • Hydrogen gas (H₂) supply

  • Hydrogenation reaction vessel (e.g., a Parr hydrogenator or a flask with a balloon of H₂)

Procedure:

  • Reaction Setup: Place the functionalized substrate in a suitable hydrogenation vessel.

  • Catalyst and Solvent Addition: Add a catalytic amount of Pd/C to the vessel. Add the anhydrous solvent (e.g., ethanol) to immerse the substrate and suspend the catalyst.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by observing the consumption of hydrogen or by analyzing a test sample.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas.

  • Washing: Remove the substrate from the vessel and wash it thoroughly with ethanol to remove the catalyst and any byproducts.

  • Drying: Dry the substrate under a stream of nitrogen gas.

  • Characterization: The deprotected surface can be characterized to confirm the removal of the benzyl group and the presence of primary amines. XPS analysis should show a decrease in the carbon signal and a change in the N 1s signal. The water contact angle is expected to decrease, indicating a more hydrophilic surface due to the presence of the amine groups.

Mandatory Visualizations

G cluster_0 Step 1: Immobilization Amine-Terminated Surface Amine-Terminated Surface Reaction with this compound Reaction with this compound Amine-Terminated Surface->Reaction with this compound  Substrate Covalent Attachment Covalent Attachment Reaction with this compound->Covalent Attachment  SN2 Reaction Washing and Drying Washing and Drying Covalent Attachment->Washing and Drying Carbamate-Protected Surface Carbamate-Protected Surface Washing and Drying->Carbamate-Protected Surface  Yields

Caption: Workflow for the immobilization of this compound.

G cluster_1 Step 2: Deprotection Carbamate-Protected Surface Carbamate-Protected Surface Catalytic Hydrogenation (Pd/C, H2) Catalytic Hydrogenation (Pd/C, H2) Carbamate-Protected Surface->Catalytic Hydrogenation (Pd/C, H2)  Input Cleavage of Cbz Group Cleavage of Cbz Group Catalytic Hydrogenation (Pd/C, H2)->Cleavage of Cbz Group Washing and Drying Washing and Drying Cleavage of Cbz Group->Washing and Drying Primary Amine Surface Primary Amine Surface Washing and Drying->Primary Amine Surface  Final Product

Caption: Workflow for the deprotection of the carbamate to yield a primary amine surface.

G Surface Amine-Terminated Substrate (NH2) Reaction1 Nucleophilic Substitution Surface->Reaction1 Linker This compound Linker->Reaction1 Intermediate Cbz-Protected Amine Surface Reaction1->Intermediate Reaction2 Hydrogenolysis (Deprotection) Intermediate->Reaction2 FinalSurface Primary Amine Surface (NH2) Reaction2->FinalSurface FurtherFunctionalization Conjugation of Biomolecules/Drugs FinalSurface->FurtherFunctionalization

Caption: Logical relationship of the two-step surface functionalization process.

References

Application Notes and Protocols: Synthesis of Benzyl (5-iodopentyl)carbamate for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of carbamate-protected amines is a fundamental transformation in organic synthesis, enabling the introduction of diverse functionalities. The carboxybenzyl (Cbz) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal. This document provides detailed application notes and protocols for the N-alkylation of a Cbz-protected amine with a 5-iodopentyl moiety, yielding benzyl (5-iodopentyl)carbamate. This compound is a valuable bifunctional building block, particularly relevant in the burgeoning field of targeted protein degradation as a precursor for PROTAC (Proteolysis Targeting Chimera) linkers.[1][2][3]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker component of a PROTAC is crucial for its efficacy, dictating the distance and orientation between the two protein-binding ligands.[] Benzyl (5-iodopentyl)carbamate provides a versatile platform for linker synthesis, with the Cbz-protected amine at one end and a reactive iodide at the other, ready for conjugation.

Application Notes: A Key Building Block for PROTAC Linkers

Benzyl (5-iodopentyl)carbamate (CAS 194225-78-0) serves as a critical intermediate in the synthesis of PROTACs.[1] The molecule incorporates two key features:

  • A Cbz-protected amine: This functionality allows for the eventual deprotection and coupling to a ligand that binds to an E3 ubiquitin ligase (e.g., ligands for Cereblon or VHL).

  • A 5-iodopentyl chain: The terminal iodide provides a reactive handle for coupling to the second ligand of the PROTAC, which is designed to bind to the protein of interest that is targeted for degradation.

The pentyl chain itself offers a flexible spacer, and its length can be crucial for optimal ternary complex formation between the E3 ligase, the PROTAC, and the target protein. The synthesis of a library of PROTACs with varying linker lengths is a common strategy in the optimization of potent and selective protein degraders.[4][]

PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand Linker Linker (derived from Benzyl (5-iodopentyl)carbamate) POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

Caption: General structure of a PROTAC molecule.

Experimental Protocols

This section provides a detailed protocol for the synthesis of benzyl (5-iodopentyl)carbamate via the N-alkylation of benzyl carbamate with 1,5-diiodopentane. The procedure is based on established methods for the alkylation of carbamates.

Synthesis of Benzyl (5-iodopentyl)carbamate

This protocol describes the reaction of benzyl carbamate with an excess of 1,5-diiodopentane in the presence of a base to favor mono-alkylation.

Materials:

  • Benzyl carbamate

  • 1,5-diiodopentane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl carbamate (1.0 eq.).

  • Add anhydrous acetonitrile to dissolve the benzyl carbamate.

  • Add anhydrous potassium carbonate (2.0-3.0 eq.).

  • Add 1,5-diiodopentane (3.0-5.0 eq.). Using an excess of the diiodide minimizes the formation of the dialkylated product.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the potassium carbonate and any other insoluble salts. Wash the filter cake with a small amount of acetonitrile or ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure benzyl (5-iodopentyl)carbamate.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Benzyl Carbamate, K₂CO₃, and 1,5-diiodopentane in Acetonitrile B Reflux for 12-24h A->B C Cool and Filter B->C D Concentrate Filtrate C->D E Aqueous Extraction (Na₂S₂O₃, H₂O, Brine) D->E F Dry and Concentrate E->F G Flash Column Chromatography F->G H Benzyl (5-iodopentyl)carbamate G->H

Caption: Experimental workflow for the synthesis.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of Cbz-protected amines with haloalkanes, based on literature precedents.

Cbz-Amine SubstrateAlkylating AgentBaseSolventTemperatureTimeYieldReference
Ethyl N-benzyloxycarbamate1,5-dibromopentaneK₂CO₃AcetonitrileReflux2 daysHigh (not specified)[]
Benzyl carbamate1,5-diiodopentaneK₂CO₃AcetonitrileReflux12-24 hGood to High (expected)-
Benzylamine (for Cbz protection)Benzyl chloroformateEt₃NCH₂Cl₂0 °C to RTOvernightGood to High[6]

Note: The yield for the direct synthesis of benzyl (5-iodopentyl)carbamate is expected to be in the good to high range based on the similar transformation reported.[] Optimization of the stoichiometry of 1,5-diiodopentane is recommended to maximize the yield of the mono-alkylated product.

Conclusion

The synthesis of benzyl (5-iodopentyl)carbamate represents a key step in the construction of PROTAC linkers, a critical component of this emerging therapeutic modality. The provided protocol offers a robust and straightforward method for obtaining this valuable building block. For researchers in drug discovery, having access to such versatile intermediates is essential for the rapid exploration of structure-activity relationships and the development of novel protein-degrading therapeutics.

References

Application Notes and Protocols: Synthesis of Heterobifunctional Molecules Using Benzyl N-(5-iodopentyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs), have emerged as a transformative modality in drug discovery.[1][2] These molecules function by coopting the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins. A typical PROTAC is composed of three key elements: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency of protein degradation.[3][4]

This document provides detailed application notes and protocols for the synthesis of heterobifunctional molecules using Benzyl N-(5-iodopentyl)carbamate as a versatile linker precursor. This linker, with its terminal iodide and protected amine, offers a straightforward strategy for the sequential conjugation of an E3 ligase ligand and a POI ligand. The following sections will detail the synthesis of a representative PROTAC targeting the bromodomain-containing protein 4 (BRD4) for degradation via the Cereblon (CRBN) E3 ligase pathway.

Synthetic Strategy Overview

The synthesis of a BRD4-targeting PROTAC using this compound can be achieved in a two-step process. First, the iodide end of the linker is utilized for the alkylation of an E3 ligase ligand, in this case, pomalidomide. Second, the carbamate protecting group on the other end of the linker is removed to expose a primary amine, which is then coupled with a ligand for the POI, such as the BRD4 inhibitor JQ1.

G cluster_0 Synthesis Workflow start This compound step1 Step 1: Alkylation start->step1 pomalidomide Pomalidomide (CRBN Ligand) pomalidomide->step1 intermediate Cbz-Linker-Pomalidomide step1->intermediate step2 Step 2: Deprotection intermediate->step2 amine_linker H2N-Linker-Pomalidomide step2->amine_linker step3 Step 3: Amide Coupling amine_linker->step3 jq1 JQ1-acid (BRD4 Ligand) jq1->step3 protac BRD4-PROTAC (JQ1-Linker-Pomalidomide) step3->protac

Figure 1: Synthetic workflow for a BRD4-targeting PROTAC.

Quantitative Data Summary

The following table summarizes representative yields for the key steps in the synthesis of a BRD4-targeting PROTAC using an iodo-linker strategy. The data is compiled from analogous syntheses reported in the literature.[5][6]

StepReactionReagents and ConditionsProductRepresentative Yield (%)
1 AlkylationPomalidomide, this compound, K₂CO₃, DMF, 80 °CCbz-Linker-Pomalidomide65-75
2 Cbz-DeprotectionH₂, Pd/C, MeOH, rtH₂N-Linker-Pomalidomide90-98
3 Amide CouplingJQ1-acid, HATU, DIPEA, DMF, rtJQ1-Linker-Pomalidomide (BRD4-PROTAC)50-65

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining. Column chromatography should be performed using silica gel (230-400 mesh). ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectrometry data should be obtained using an ESI-TOF instrument.

Protocol 1: Synthesis of Benzyl N-(5-(4-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-2-yl)pentyl)carbamate (Cbz-Linker-Pomalidomide)
  • To a solution of pomalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the title compound.

Protocol 2: Synthesis of 2-(5-aminopentyl)-4-(2,6-dioxopiperidin-3-yl)isoindolin-1-one (H₂N-Linker-Pomalidomide)
  • Dissolve the Cbz-Linker-Pomalidomide (1.0 eq) from Protocol 1 in methanol.

  • Add palladium on carbon (10% w/w) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can often be used in the next step without further purification.

Protocol 3: Synthesis of (S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][5][6][7]triazolo[4,3-a][5][6]diazepin-6-yl)acetate (JQ1-acid) modification and coupling to H₂N-Linker-Pomalidomide

Note: The synthesis of JQ1-acid from commercially available JQ1 may be required and involves standard ester hydrolysis.

  • To a solution of JQ1-acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of H₂N-Linker-Pomalidomide (1.1 eq) from Protocol 2 in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • After completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final BRD4-targeting PROTAC.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The synthesized heterobifunctional molecule induces the degradation of the target protein, BRD4, by hijacking the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between BRD4 and the CRBN E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC is then released and can induce the degradation of another molecule of the target protein, acting in a catalytic manner.

G cluster_1 PROTAC Mechanism of Action protac PROTAC ternary Ternary Complex (BRD4-PROTAC-CRBN) protac->ternary poi BRD4 (POI) poi->ternary e3 CRBN E3 Ligase e3->ternary ternary->protac Catalytic Cycle ub_poi Poly-ubiquitinated BRD4 ternary->ub_poi ub Ubiquitin ub->ternary Ubiquitination proteasome 26S Proteasome ub_poi->proteasome degradation Degradation proteasome->degradation peptides Peptide Fragments degradation->peptides

Figure 2: PROTAC-mediated protein degradation pathway.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of heterobifunctional molecules. The protocols outlined in this document provide a clear and reproducible strategy for the construction of a BRD4-targeting PROTAC. This approach can be readily adapted for the synthesis of other PROTACs by substituting the POI ligand and/or the E3 ligase ligand, thereby facilitating the rapid development of novel protein degraders for therapeutic applications. The modular nature of this synthetic route allows for the systematic exploration of linker length and composition, which is crucial for optimizing the efficacy of these promising therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Alkylation with Benzyl N-(5-iodopentyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues during the alkylation of amines, specifically when using Benzyl N-(5-iodopentyl)carbamate and related electrophiles.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using a benzyl carbamate protecting group in this alkylation?

A1: The benzyl carbamate (Cbz) group serves as a protecting group for the primary amine. This protection reduces the nucleophilicity of the nitrogen atom, which can help to prevent common side reactions like over-alkylation that are frequently observed when alkylating primary amines directly.[1] However, this reduced nucleophilicity also means that stronger reaction conditions are often required to achieve N-alkylation of the carbamate itself.

Q2: What are the most common side reactions to expect during the N-alkylation of this compound?

A2: The most common side reactions include:

  • Elimination (E2): The use of strong bases required to deprotonate the carbamate can promote the E2 elimination of hydrogen iodide from the 5-iodopentyl chain, leading to the formation of a terminal alkene. Stronger bases are known to favor elimination over substitution.[2]

  • Intramolecular Cyclization: The deprotonated carbamate nitrogen can act as a nucleophile and attack the electrophilic carbon bearing the iodide, leading to the formation of a cyclic carbamate (a six-membered ring in this case).

  • O-Alkylation: While N-alkylation is generally favored with soft electrophiles like alkyl iodides, there is a possibility of competing O-alkylation at the carbonyl oxygen of the carbamate.[3][4]

  • Hydrolysis of the Benzyl Carbamate: Under certain basic or acidic conditions (if an acidic workup is used), the benzyl carbamate protecting group can be cleaved.

Q3: Why is my N-alkylation reaction showing low to no conversion?

A3: Low or no conversion in the N-alkylation of a carbamate can be due to several factors:

  • Insufficiently strong base: Carbamate protons are less acidic than those of primary or secondary amines. Therefore, a strong base such as sodium hydride (NaH) or cesium carbonate (Cs2CO3) is often required for deprotonation.[5][6]

  • Inappropriate solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) are generally preferred as they can dissolve the carbamate and the base, facilitating the reaction.

  • Low reaction temperature: The reduced nucleophilicity of the carbamate nitrogen may necessitate higher reaction temperatures to drive the alkylation forward.

  • Steric hindrance: While less of a concern with a primary alkyl iodide, significant steric bulk near the reacting centers can impede the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of N-Alkylated Product with a Significant Amount of Starting Material Remaining 1. Incomplete deprotonation of the carbamate.2. Reaction temperature is too low.3. Insufficient reaction time.1. Switch to a stronger base (e.g., from K2CO3 to NaH or Cs2CO3).2. Gradually increase the reaction temperature (e.g., from room temperature to 50-80 °C) and monitor for product formation and side reactions.3. Extend the reaction time and monitor the progress by TLC or LC-MS.
Formation of a Major Byproduct with a Mass Corresponding to the Loss of HI E2 elimination is the likely side reaction. This is favored by strong, sterically hindered bases and higher temperatures.1. Use a less sterically hindered base (e.g., NaH instead of potassium tert-butoxide).2. If possible, conduct the reaction at a lower temperature for a longer duration.3. Consider using an alternative alkylating agent with a less facile leaving group if elimination is a persistent issue.
Identification of a Cyclic Product Intramolecular cyclization has occurred. This is often competitive with intermolecular alkylation, especially at lower concentrations of the alkylating agent.1. Increase the concentration of the external alkylating agent to favor the intermolecular reaction.2. Perform the reaction at a lower temperature to potentially disfavor the cyclization pathway.3. Add the base slowly to the mixture of the carbamate and the alkylating agent to keep the concentration of the deprotonated, nucleophilic carbamate low at any given time.
Evidence of O-Alkylation in Spectroscopic Data (e.g., NMR, IR) The reaction conditions are favoring alkylation on the carbonyl oxygen.1. Ensure the use of a "soft" alkylating agent like an alkyl iodide, as this generally favors N-alkylation.[4]2. The choice of counter-ion for the base can sometimes influence the N/O selectivity. Experimenting with different bases (e.g., NaH vs. Cs2CO3) may be beneficial.
Cleavage of the Benzyl Carbamate Protecting Group The reaction or workup conditions are too harsh (either too basic or acidic). The Cbz group is generally stable to bases but can be cleaved under strong acidic or reductive conditions.[1][7]1. Avoid strongly acidic workup procedures if possible. A neutral or mildly basic aqueous workup is preferred.2. If using very strong bases for extended periods at high temperatures, consider if a more stable protecting group is necessary for the desired transformation.

Experimental Protocols

Key Experiment: N-Alkylation of a Benzyl Carbamate

This is a general protocol that can be adapted for the alkylation of this compound.

Materials:

  • This compound

  • Alkylating agent (e.g., an alkyl halide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous diethyl ether or hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Preparation of Sodium Hydride: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), weigh the required amount of NaH (typically 1.1-1.5 equivalents). Wash the NaH dispersion with anhydrous diethyl ether or hexanes to remove the mineral oil, and carefully decant the solvent. Repeat this washing step two to three times.

  • Reaction Setup: To the washed NaH, add anhydrous DMF to create a slurry. Cool the slurry to 0 °C in an ice bath.

  • Addition of Carbamate: Dissolve the this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases. The solution may then be allowed to warm to room temperature.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH4Cl solution.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Side_Reactions Start This compound Deprotonated Deprotonated Carbamate (Anion) Start->Deprotonated Base (e.g., NaH) HydrolysisProduct Hydrolysis Product (Amine + Benzyl Alcohol) Start->HydrolysisProduct Harsh basic/ acidic conditions DesiredProduct N-Alkylated Product Deprotonated->DesiredProduct Alkylation (SN2) EliminationProduct Elimination Product (Alkene) Deprotonated->EliminationProduct Elimination (E2) CyclizedProduct Intramolecular Cyclization Product Deprotonated->CyclizedProduct Intramolecular SN2 OAlkylatedProduct O-Alkylated Product Deprotonated->OAlkylatedProduct O-Alkylation AlkylatingAgent R-X (Alkylating Agent) AlkylatingAgent->DesiredProduct

Caption: Reaction pathway for N-alkylation and potential side reactions.

References

Technical Support Center: Cbz Deprotection in the Presence of Iodide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of the carboxybenzyl (Cbz or Z) group in molecules containing iodide.

Frequently Asked Questions (FAQs)

Q1: My standard Cbz deprotection using H₂/Pd/C is failing or proceeding very slowly. My substrate contains an iodide atom. What is the likely cause?

A1: The most probable cause is the poisoning of the palladium catalyst by iodide.[1][2] Iodide species can strongly adsorb to the surface of the palladium catalyst, rendering its active sites unavailable for the hydrogenolysis reaction. This deactivation significantly reduces or completely halts the deprotection process. It is also believed that hydrogen iodide (HI), formed as a byproduct during the reaction, can contribute to catalyst poisoning.

Q2: How does iodide poison the palladium catalyst?

A2: Iodide, being a soft Lewis base, has a strong affinity for soft Lewis acids like palladium. It can coordinate to the palladium surface, blocking the sites required for the catalytic cycle of Cbz hydrogenolysis. This strong interaction prevents the substrate from accessing the catalyst, thereby inhibiting the reaction.

Q3: Are there any modifications to the standard H₂/Pd/C protocol that can overcome iodide poisoning?

A3: Yes, one effective strategy is to add a non-nucleophilic base to the reaction mixture. The rationale is that the base neutralizes the hydrogen iodide (HI) that may form during the reaction, preventing it from poisoning the catalyst.[1] A common choice for this is diisopropylethylamine (DIEA). While this has been demonstrated to be effective in the related hydrodehalogenation of alkyl iodides, the principle is applicable to mitigating catalyst poisoning during Cbz deprotection.

Q4: What are the main alternative methods for Cbz deprotection if palladium-based methods fail due to the presence of iodide?

A4: When palladium catalysis is not viable, several alternative methods can be employed for Cbz deprotection. These methods avoid the use of palladium and are therefore not susceptible to iodide poisoning. The main alternatives include:

  • Acid-mediated deprotection: Using strong acids to cleave the Cbz group. Reagents like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) or methanesulfonic acid (MsOH) in HFIP have proven effective.[3][4][5]

  • Nucleophilic cleavage: Employing a nucleophile to attack the benzylic carbon of the Cbz group. A notable example is the use of 2-mercaptoethanol with a base like potassium phosphate.[6][7][8][9][10]

  • Lewis acid-mediated deprotection: Reagents such as trimethylsilyl iodide (TMSI) can also be used for Cbz cleavage.[9]

Troubleshooting Guide

Problem: Incomplete or No Reaction with H₂/Pd/C

If you observe a stalled or sluggish Cbz deprotection with H₂/Pd/C in the presence of an iodide-containing substrate, consider the following troubleshooting steps.

start Start: Failed Cbz Deprotection (H₂/Pd/C, Iodide Present) check_catalyst Initial Check: - Catalyst quality and loading - Hydrogen source and pressure start->check_catalyst add_base Strategy 1: Add a non-nucleophilic base (e.g., DIEA) check_catalyst->add_base run_cth Strategy 2: Switch to Catalytic Transfer Hydrogenation (CTH) with a base add_base->run_cth Failure end Successful Deprotection add_base->end Success alternative_methods Strategy 3: Employ non-palladium alternative methods run_cth->alternative_methods Failure run_cth->end Success acid_deprotection Acid-Mediated (e.g., AlCl₃/HFIP) alternative_methods->acid_deprotection nucleophilic_deprotection Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) alternative_methods->nucleophilic_deprotection lewis_acid_deprotection Lewis Acid-Mediated (e.g., TMSI) alternative_methods->lewis_acid_deprotection acid_deprotection->end nucleophilic_deprotection->end lewis_acid_deprotection->end

Caption: Troubleshooting workflow for Cbz deprotection with iodide.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes various approaches for Cbz deprotection in the presence of iodide, with data extrapolated from related reactions where direct comparisons are unavailable.

MethodKey ReagentsTypical ConditionsYield (%)Notes
Standard Hydrogenolysis (Modified) H₂ (balloon), 10% Pd/C, DIEA (2 equiv.)MeOH/THF, rt, 4 h65-84*Yields are for a related hydrodeiodination reaction but illustrate the benefit of the base.[1]
Catalytic Transfer Hydrogenation (CTH) Formic acid or Cyclohexene, 10% Pd/CAlcohol solvent, rt to refluxVariableCan be an effective alternative to high-pressure hydrogenation.[11][12]
Acid-Mediated Deprotection AlCl₃ (3 equiv.), HFIPrt, 2-16 hHighGood functional group tolerance, including other reducible groups.[4][5]
Nucleophilic Cleavage 2-Mercaptoethanol (2 equiv.), K₃PO₄ (4 equiv.)DMAc, 75 °C, 24 hHighSuperior for substrates with functionalities sensitive to hydrogenolysis or Lewis acids.[6][8]

*Yields reported for the hydrodehalogenation of alkyl iodides using H₂/Pd-C with DIEA, which serves as a model for overcoming catalyst poisoning by iodide.[1]

Experimental Protocols

Protocol 1: Modified Hydrogenolysis with a Base Additive

This protocol is adapted from a procedure for hydrodehalogenation, which is effective in mitigating catalyst poisoning by iodide.[1]

  • Dissolve the Cbz-protected, iodide-containing substrate in a suitable solvent mixture (e.g., MeOH/THF).

  • Add diisopropylethylamine (DIEA) (2.0 equivalents).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10 mol %).

  • Seal the reaction vessel and replace the atmosphere with hydrogen gas (a balloon is often sufficient).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by standard methods (e.g., chromatography).

Protocol 2: Acid-Mediated Deprotection with AlCl₃ in HFIP

This method provides a robust, metal-free alternative for Cbz deprotection.[4][5]

  • To a solution of the N-Cbz-protected amine (1 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (approx. 0.25 M), add aluminum chloride (AlCl₃) (3 equivalents) at room temperature. The mixture will be a suspension.

  • Stir the reaction mixture at room temperature for 2 to 16 hours.

  • Monitor the reaction by TLC or UPLC-MS.

  • After completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

  • Quench the reaction with aqueous sodium bicarbonate (NaHCO₃) solution and extract with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate.

  • Purify the crude product by column chromatography.

Protocol 3: Nucleophilic Cleavage with 2-Mercaptoethanol

This protocol is particularly useful for substrates that are sensitive to acidic or reductive conditions.[6][8][10]

  • In a reaction vessel, create a suspension of the Cbz-protected amine (1 equivalent) and potassium phosphate tribasic (K₃PO₄) (4 equivalents) in N,N-dimethylacetamide (DMAc) (to a concentration of 0.25 M).

  • Purge the suspension with nitrogen for 5-10 minutes.

  • Add 2-mercaptoethanol (2 equivalents) via syringe.

  • Stir the reaction mixture at 75 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous phase with dichloromethane (DCM).

  • Wash the combined organic phases with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or reverse-phase HPLC.

Signaling Pathways and Logical Relationships

Standard Cbz Deprotection via Hydrogenolysis

sub Cbz-Protected Amine complex1 Substrate-H₂-Pd Complex sub->complex1 Adsorption h2 H₂ h2->complex1 Adsorption pdc Pd/C Catalyst pdc->complex1 products Amine + Toluene + CO₂ complex1->products Hydrogenolysis

Caption: Mechanism of Pd/C-catalyzed Cbz deprotection.

Iodide Poisoning of Palladium Catalyst

active_pd Active Pd/C Catalyst inactive_pd Inactive Pd-Iodide Species active_pd->inactive_pd Strong Adsorption iodide Iodide (I⁻ or HI) iodide->inactive_pd no_reaction No Reaction inactive_pd->no_reaction Blocks Active Sites sub Cbz-Protected Amine sub->no_reaction

Caption: Iodide poisoning of the palladium catalyst.

Alternative Deprotection Pathways

cluster_acid Acid-Mediated cluster_nucleophile Nucleophilic Cleavage start Cbz-Protected Amine (with Iodide) acid_intermediate Protonated Carbamate start->acid_intermediate nuc_intermediate SN2 Transition State start->nuc_intermediate acid_reagent AlCl₃/HFIP or MsOH/HFIP acid_reagent->acid_intermediate end_product Deprotected Amine acid_intermediate->end_product Cleavage nuc_reagent 2-Mercaptoethanol + Base nuc_reagent->nuc_intermediate nuc_intermediate->end_product Cleavage

References

Technical Support Center: Optimizing Coupling Reactions for Benzyl N-(5-iodopentyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working with Benzyl N-(5-iodopentyl)carbamate in various coupling reactions. The content is designed to help resolve common experimental issues and optimize reaction conditions for successful synthesis.

General Reaction Optimization & Troubleshooting

Before proceeding to specific reaction types, it's crucial to address general principles that apply to most cross-coupling experiments. Many common errors can lead to low yields or reaction failure.[1]

Frequently Asked Questions (General)

Q1: My cross-coupling reaction has a low yield. What are the first things I should check?

A1: Start by verifying the basics. Ensure all glassware was properly dried to remove moisture.[1] Confirm the purity of your starting materials, reagents, and solvents, as impurities can inhibit the catalyst.[2] It is also critical to ensure that the reaction was performed under an inert atmosphere (e.g., Nitrogen or Argon), as oxygen can deactivate many palladium catalysts.[3] Finally, double-check that all reagents were calculated and weighed accurately.[1]

Q2: How do I choose the right starting conditions for a new coupling reaction?

A2: While there is no universal formula, a good starting point is to consult the literature for similar substrates (primary alkyl iodides).[2] Generally, palladium-catalyzed reactions are a robust choice for C-C and C-N bond formation.[4][5] Initial screening should involve a common palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand, a base, and an appropriate solvent.[6]

Q3: The reaction mixture turned black. What does this mean?

A3: The formation of a black precipitate, often called "palladium black," typically indicates that the Pd(0) catalyst has decomposed and aggregated into inactive palladium metal.[7] This can be caused by impurities, inappropriate temperature, or an unstable ligand-catalyst complex. Consider using a more robust ligand, ensuring an inert atmosphere, or lowering the reaction temperature.

General Troubleshooting Workflow

The following workflow provides a systematic approach to troubleshooting common issues in coupling reactions.

G start Reaction Outcome Analysis check_conversion Is Starting Material Consumed? start->check_conversion low_yield Low Yield of Desired Product check_conversion->low_yield Yes no_product No Product / No Conversion check_conversion->no_product No check_side_products Analyze Side Products (TLC, LCMS, NMR) (e.g., Homocoupling, Decomposition) low_yield->check_side_products purification_loss Review Purification Method (e.g., Chromatography, Extraction) low_yield->purification_loss check_catalyst Verify Catalyst Activity & Purity (Source, Ligand, Inert Atmosphere) no_product->check_catalyst check_reagents Check Purity of Substrates & Reagents (Solvent, Base) check_catalyst->check_reagents optimize_conditions_no_prod Systematically Vary: 1. Temperature (Increase) 2. Ligand/Catalyst System 3. Base & Solvent check_reagents->optimize_conditions_no_prod decomposition Decomposition Observed check_side_products->decomposition Yes side_reactions Side Reactions Prevalent check_side_products->side_reactions No optimize_conditions_low_yield Systematically Vary: 1. Temperature (Decrease/Increase) 2. Reagent Stoichiometry 3. Concentration decomposition->optimize_conditions_low_yield side_reactions->optimize_conditions_low_yield G pd0 L-Pd(0)-L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd2_intermediate R¹-Pd(II)-X      |     L oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation + R²-M pd2_coupled R¹-Pd(II)-R²      |     L transmetalation->pd2_coupled - M-X reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product

References

Technical Support Center: Purification of Iodinated Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of iodinated organic compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of iodinated organic compounds in a practical question-and-answer format.

Issue 1: Product Discoloration (Yellow/Brown Tinge)

Q1: My purified iodinated compound is yellow or brown. What is the likely cause and how can I fix it?

A1: A yellow or brown color in your purified iodinated compound is most likely due to the presence of elemental iodine (I₂). This impurity can arise from the decomposition of the target compound, which is often promoted by exposure to light, heat, or certain reactive surfaces like acidic silica gel. The carbon-iodine (C-I) bond is relatively weak and can cleave, leading to the formation of I₂.[1]

Troubleshooting Steps:

  • Aqueous Wash: During the workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the elemental iodine to colorless iodide salts, which can then be removed in the aqueous phase. The disappearance of the color is an indication of successful removal.[2]

  • Activated Carbon: If discoloration persists after purification, you can treat a solution of your compound with a small amount of activated carbon, followed by filtration. However, be aware that this may lead to some loss of your desired product through adsorption.

  • Re-purification: If the discoloration is significant, re-purification by flash chromatography or recrystallization may be necessary.

Issue 2: Deiodination During Purification

Q2: I am observing significant deiodination of my compound during silica gel chromatography. How can I prevent this?

A2: Deiodination on silica gel is a common problem, particularly with electron-rich or sterically hindered aryl iodides. The slightly acidic nature of standard silica gel can catalyze the cleavage of the C-I bond.

Troubleshooting Steps:

  • Neutralize Silica Gel: Use silica gel that has been neutralized. You can prepare this by making a slurry of silica gel in a solvent containing a small amount of a neutralising agent, such as triethylamine (Et₃N), and then evaporating the solvent.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

  • Minimize Contact Time: Perform flash chromatography as quickly as possible to minimize the time your compound is in contact with the stationary phase.

  • Solvent Choice: Use a less polar solvent system if possible, as highly polar solvents can sometimes exacerbate the issue.

Issue 3: Low Recovery After Purification

Q3: My yield is significantly lower after purification. What are the potential causes and solutions?

A3: Low recovery can be due to several factors, including decomposition on the stationary phase, irreversible adsorption, or issues with the chosen purification technique.

Troubleshooting Steps:

  • Assess Stability: Before large-scale purification, perform a small-scale stability test. Dissolve a small amount of your crude product in the chosen solvent and mix it with the stationary phase (e.g., silica gel). Monitor for degradation by TLC over time.

  • Optimize Chromatography Conditions:

    • Ensure the compound is not streaking on the TLC plate, which can indicate decomposition or interaction with the stationary phase.

    • Choose an appropriate solvent system that provides good separation and a reasonable retention factor (Rf) for your compound (typically 0.2-0.4 for column chromatography).

  • Recrystallization: If your compound is a solid, recrystallization can be a less harsh alternative to chromatography. Experiment with different solvent systems to find one where your compound is soluble at high temperatures but sparingly soluble at room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the general stability concerns for iodinated organic compounds?

A1: Iodinated organic compounds are often sensitive to light and heat.[1] The C-I bond is the weakest of the carbon-halogen bonds, making these compounds susceptible to homolytic cleavage to form radicals, which can lead to decomposition and the formation of elemental iodine. It is recommended to store iodinated compounds in the dark and at low temperatures.

Q2: Are there any additives that can improve the stability of iodinated compounds during storage?

A2: While not a common practice for purified compounds in a research setting, in some industrial applications, stabilizers are used. For instance, in iodized salt, compounds like dextrose and sodium thiosulfate can help maintain iodine stability.[3] For laboratory-scale storage, the most effective measures are protection from light and storage at cold temperatures.

Q3: Can I use reversed-phase chromatography for purifying iodinated compounds?

A3: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an excellent method for purifying iodinated organic compounds, especially those that are sensitive to silica gel. It is a valuable alternative to normal-phase chromatography.

Data Presentation

Table 1: Purification of Various Aryl Iodides via Silica Gel Chromatography

EntryAryl Iodide ProductEluent (Hexane/Ethyl Acetate)Yield (%)
14-Iodo-1,1'-biphenyl100:192
21-Iodo-4-nitrobenzene20:195
34-Iodotoluene100:185
41-Iodo-4-methoxybenzene50:190
5Methyl 4-iodobenzoate20:193

Data synthesized from multiple sources describing typical yields for such compounds.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of an Aryl Iodide

  • Sample Preparation: Dissolve the crude aryl iodide in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Column Packing: Pack a glass column with silica gel slurried in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization of an Iodinated Compound

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices include ethanol, methanol, hexane, or mixtures like hexane/ethyl acetate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Caption: Troubleshooting workflow for purifying iodinated compounds.

Purification_Workflow start Crude Product workup Aqueous Workup (e.g., Na2S2O3 wash) start->workup is_solid Is the compound a solid? chromatography Flash Column Chromatography is_solid->chromatography No recrystallization Recrystallization is_solid->recrystallization Yes analysis Purity Analysis (TLC, NMR, LCMS) chromatography->analysis recrystallization->analysis workup->is_solid pure_product Pure Product analysis->pure_product Purity > 95% further_purification Further Purification Required analysis->further_purification Purity < 95%

Caption: General purification workflow for iodinated organic compounds.

References

Technical Support Center: Preventing Intramolecular Cyclization of Long-Chain Alkyl Iodides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate intramolecular cyclization during nucleophilic substitution reactions involving long-chain alkyl iodides.

Troubleshooting Guides

Problem: Significant formation of a cyclic byproduct is observed.

When reacting a long-chain substrate containing a terminal iodide and a nucleophilic moiety, or when using a diiodoalkane with a nucleophile, intramolecular cyclization can compete with the desired intermolecular substitution. This guide provides a systematic approach to favor the intermolecular reaction.

Initial Assessment Workflow

workflow start Cyclization Observed concentration Is the reaction concentration below 0.1 M? start->concentration high_conc Increase reactant concentration (e.g., > 0.5 M) concentration->high_conc No low_conc Decrease reactant concentration (High Dilution Principle) concentration->low_conc Yes (for macrocyclization) check_temp Review Reaction Temperature high_conc->check_temp low_conc->check_temp high_temp Lower the temperature check_temp->high_temp High Temp low_temp Consider kinetic vs. thermodynamic control check_temp->low_temp Low Temp check_solvent Evaluate Solvent Choice high_temp->check_solvent low_temp->check_solvent polar_aprotic Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) check_solvent->polar_aprotic Promote S_N2 protic Avoid polar protic solvents if S_N1 is suspected check_solvent->protic S_N1 possible check_nucleophile Assess Nucleophile Strength polar_aprotic->check_nucleophile protic->check_nucleophile strong_nu Use a strong, less hindered nucleophile (favors S_N2) check_nucleophile->strong_nu S_N2 desired weak_nu Consider impact on S_N1/S_N2 balance check_nucleophile->weak_nu S_N1 possible end Optimized for Intermolecular Product strong_nu->end weak_nu->end

Caption: Troubleshooting workflow for minimizing intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor that influences whether a reaction proceeds via intermolecular substitution or intramolecular cyclization?

A1: The effective concentration of the reacting species is the most critical factor.

  • Intermolecular reactions are favored at higher concentrations. At high concentrations, the probability of a nucleophile encountering a different molecule's electrophilic center is greater than the probability of the nucleophilic end of a molecule encountering its own electrophilic end.

  • Intramolecular reactions (cyclization) are favored at low concentrations, often referred to as "high dilution" conditions. When the substrate is highly diluted, the likelihood of one end of the molecule finding the other end is higher than it finding another molecule.

Q2: How does the length of the alkyl chain affect the propensity for cyclization?

A2: The chain length plays a crucial role in determining the feasibility and rate of cyclization. The formation of 5- and 6-membered rings is generally the most kinetically and thermodynamically favorable. For long-chain alkyl iodides (e.g., 10 or more carbons), the entropic cost of bringing the two ends of the chain together increases, which can disfavor cyclization compared to the formation of smaller rings. However, if conditions are not optimized for intermolecular reaction, macrocyclization can still occur.

Q3: What role does the solvent play in controlling the reaction outcome?

A3: The solvent can significantly influence the reaction pathway.

  • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally recommended for promoting bimolecular nucleophilic substitution (SN2) reactions. These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. A fast SN2 reaction can outcompete a slower intramolecular cyclization.

  • Polar protic solvents (e.g., water, ethanol) can stabilize carbocation intermediates, which may favor a unimolecular nucleophilic substitution (SN1) pathway. If an SN1 mechanism is operative, the intramolecular nucleophile can readily attack the carbocation, leading to cyclization.

Q4: Can temperature be used to control the product distribution?

A4: Yes, temperature can be a key parameter.

  • Lowering the temperature generally slows down all reactions but can be used to favor the kinetically controlled product. If the desired intermolecular reaction has a lower activation energy than the intramolecular cyclization, lower temperatures will enhance its selectivity.

  • Higher temperatures provide more energy to overcome activation barriers and can favor the thermodynamically more stable product. In some cases, the cyclic product may be more stable. It is generally advisable to start with lower temperatures when troubleshooting unwanted cyclization.

Q5: How does the choice of nucleophile affect the reaction?

A5: The strength and steric hindrance of the nucleophile are important considerations. A strong and unhindered nucleophile will favor an SN2 reaction, which is typically desired for intermolecular substitution on primary alkyl iodides. The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[1] In contrast, the rate of an SN1 reaction depends only on the concentration of the alkyl halide.[2][3]

Data Presentation

The following table summarizes the expected qualitative effects of key reaction parameters on the competition between intermolecular substitution and intramolecular cyclization for a long-chain ω-iodoalkane with a nucleophilic group.

ParameterCondition Favoring Intermolecular SubstitutionCondition Favoring Intramolecular CyclizationRationale
Concentration High (> 0.1 M)Low (< 0.01 M)At high concentrations, the probability of collision between two different molecules is higher. At low concentrations, the probability of the two ends of the same molecule reacting is higher.
Temperature Generally LowerGenerally Higher (if thermodynamically favored)Lower temperatures favor the reaction with the lower activation energy (kinetic control). Higher temperatures allow the system to reach thermodynamic equilibrium.
Solvent Polar Aprotic (e.g., DMF, DMSO)Can be favored in solvents that stabilize transition states for cyclization (can be substrate-dependent)Polar aprotic solvents enhance the reactivity of nucleophiles in SN2 reactions, promoting the intermolecular pathway.
Nucleophile Strong, UnhinderedWeak (if SN1 mechanism is accessible)A strong nucleophile promotes a fast bimolecular reaction, outcompeting the unimolecular cyclization.
Leaving Group Good Leaving Group (Iodide is excellent)Good Leaving Group (Iodide is excellent)A good leaving group is necessary for both pathways. Iodide is an excellent leaving group, making the reaction conditions crucial for selectivity.

Experimental Protocols

Protocol 1: Synthesis of 1-azido-10-iododecane (Favoring Intermolecular Substitution)

This protocol is designed to favor the intermolecular monosubstitution of a long-chain diiodoalkane with sodium azide.

Reaction Scheme:

I-(CH₂)₁₀-I + NaN₃ (1 eq.) → N₃-(CH₂)₁₀-I + NaI

Materials:

  • 1,10-diiododecane

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,10-diiododecane (1 equivalent) in anhydrous DMF to achieve a concentration of 0.5 M .

  • Addition of Nucleophile: Add sodium azide (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours at room temperature.

  • Work-up:

    • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate 1-azido-10-iododecane.

Key for Success: The relatively high concentration (0.5 M) is crucial for favoring the intermolecular reaction over the formation of cyclodecane. Using a stoichiometric amount of sodium azide minimizes the formation of the diazide byproduct.

Visualization of Key Concepts

Concentration Effects on Reaction Pathway

concentration_effect cluster_high_conc High Concentration cluster_low_conc Low Concentration (High Dilution) a1 I-(CH2)n-Nu intermolecular Intermolecular Substitution Favored a1->intermolecular Collides with a2 a2 I-(CH2)n-Nu a2->intermolecular Collides with a3 a3 I-(CH2)n-Nu b1 I-(CH2)n-Nu intramolecular Intramolecular Cyclization Favored b1->intramolecular Self-collision

Caption: High concentration favors intermolecular reactions, while low concentration favors intramolecular cyclization.

SN1 vs. SN2 Pathways and Cyclization

reaction_pathways cluster_sn2 S_N2 Pathway cluster_sn1 S_N1 Pathway start R-I + Nu- sn2_ts [Nu---R---I]⁻ (Bimolecular TS) start->sn2_ts Strong Nu⁻ High [Nu⁻] Polar Aprotic Solvent carbocation R⁺ + I⁻ (Carbocation intermediate) start->carbocation Weak Nu⁻ Polar Protic Solvent sn2_prod R-Nu + I⁻ (Intermolecular Product) sn2_ts->sn2_prod sn1_inter R-Nu (Intermolecular) carbocation->sn1_inter Attack by external Nu⁻ sn1_intra Cyclic Product (Intramolecular) carbocation->sn1_intra Attack by internal Nu

Caption: Reaction conditions dictate the prevalence of SN1 or SN2 pathways, influencing the likelihood of cyclization.

References

Technical Support Center: Optimizing Base Selection for Alkylation of Benzyl N-(5-iodopentyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the base selection for the alkylation of Benzyl N-(5-iodopentyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used for the N-alkylation of carbamates like this compound?

A1: The most frequently employed bases for the N-alkylation of carbamates are cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The choice of base can significantly impact reaction efficiency, yield, and side product formation.

Q2: Why is Cesium Carbonate (Cs₂CO₃) often recommended for this reaction?

A2: Cesium carbonate is a mild and highly effective base for N-alkylation of carbamates.[1][2] Its high solubility in organic solvents like DMF, coupled with the "cesium effect" which enhances the nucleophilicity of the carbamate nitrogen, often leads to high yields under relatively gentle reaction conditions.[3] It is frequently used with a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) to further accelerate the reaction.[1][2]

Q3: When should I consider using Potassium Carbonate (K₂CO₃)?

A3: Potassium carbonate is a more cost-effective alternative to cesium carbonate.[4] It is a weaker base and less soluble, which may require more forcing conditions such as higher temperatures or longer reaction times. It is often used in polar aprotic solvents like acetonitrile or DMF. While it can be effective, it may result in lower yields or incomplete reactions compared to Cs₂CO₃ in some cases.

Q4: Is Sodium Hydride (NaH) a suitable base for this alkylation?

A4: Sodium hydride is a very strong, non-nucleophilic base that can effectively deprotonate the carbamate nitrogen.[5] It is typically used in anhydrous polar aprotic solvents like DMF or THF. Due to its high reactivity, it can sometimes lead to side reactions if not used carefully. It is crucial to handle NaH under inert atmosphere as it is highly reactive with water and moisture.

Q5: What is the role of Tetrabutylammonium Iodide (TBAI) in these reactions?

A5: TBAI acts as a phase-transfer catalyst.[1][2] In the reaction with the alkyl iodide, TBAI can undergo an in-situ Finkelstein reaction to generate a more reactive alkyl iodide, which can accelerate the rate of the desired N-alkylation. It is particularly beneficial when using less soluble carbonate bases like K₂CO₃.

Data Presentation: Comparison of Common Bases

BaseTypical Solvent(s)Additive(s)Relative StrengthKey AdvantagesPotential DisadvantagesEstimated Yield Range*
Cesium Carbonate (Cs₂CO₃) DMF, AcetonitrileTBAIMildHigh yields, mild conditions, good selectivity for N-alkylation.[1][2]Higher cost compared to other bases.85-98%
Potassium Carbonate (K₂CO₃) Acetonitrile, DMFTBAI, KIModerateCost-effective, readily available.Lower solubility, may require higher temperatures and longer reaction times, potentially lower yields.[6]60-85%
Sodium Hydride (NaH) DMF, THFNoneStrongHighly effective for deprotonation, can lead to fast reaction rates.[5]Highly reactive and moisture-sensitive, potential for side reactions if not handled properly.[7]70-95%

*Estimated yields are based on literature for similar N-alkylation of carbamates and may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: Alkylation using Cesium Carbonate and TBAI in DMF

This protocol is often the recommended starting point due to its high success rate.

Materials:

  • This compound

  • Alkylating agent (e.g., another alkyl halide if performing a secondary alkylation)

  • Cesium Carbonate (Cs₂CO₃)

  • Tetrabutylammonium Iodide (TBAI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon source

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the carbamate.

  • Add Cesium Carbonate (1.5 - 2.0 eq) and TBAI (0.1 - 0.2 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the second alkylating agent (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Alkylation using Potassium Carbonate in Acetonitrile

A more economical, though potentially less efficient, alternative.

Materials:

  • This compound

  • Alkylating agent

  • Potassium Carbonate (K₂CO₃), finely powdered

  • Tetrabutylammonium Iodide (TBAI) (optional, but recommended)

  • Anhydrous Acetonitrile

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and finely powdered Potassium Carbonate (2.0 - 3.0 eq).

  • Add TBAI (0.1 - 0.2 eq) if desired.

  • Add anhydrous acetonitrile to the flask.

  • Add the alkylating agent (1.1 - 1.5 eq).

  • Heat the reaction mixture to reflux (approx. 82 °C) and monitor the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Alkylation using Sodium Hydride in DMF

A method for rapid and effective deprotonation, requiring careful handling.

Materials:

  • This compound

  • Alkylating agent

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous hexane (for washing NaH)

  • Nitrogen or Argon source

  • Standard glassware for organic synthesis

Procedure:

  • In a dry flask under an inert atmosphere, carefully wash the required amount of Sodium Hydride (1.2 - 1.5 eq) with anhydrous hexane to remove the mineral oil. Decant the hexane. Caution: NaH is pyrophoric.

  • Add anhydrous DMF to the flask containing the washed NaH and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the NaH suspension. Hydrogen gas will evolve.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkylating agent (1.1 - 1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or water.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Guide

TroubleshootingGuide cluster_start cluster_issues cluster_solutions_low_yield cluster_solutions_side_products cluster_solutions_purification start Start low_yield Low or No Conversion - Ineffective deprotonation - Low reactivity of alkylating agent - Steric hindrance start->low_yield Issue side_products Side Product Formation - O-alkylation - Over-alkylation (di-alkylation) - Elimination of alkyl halide start->side_products Issue difficult_purification Difficult Purification - Unreacted starting material - Similar polarity of product and byproducts start->difficult_purification Issue solution_ly1 Switch to a stronger base (e.g., NaH) or a more soluble base (Cs₂CO₃). low_yield->solution_ly1 Solution solution_ly2 Add TBAI to generate a more reactive alkyl iodide in situ. low_yield->solution_ly2 Solution solution_ly3 Increase reaction temperature and/or time. low_yield->solution_ly3 Solution solution_sp1 Use a milder base (Cs₂CO₃) to favor N-alkylation. side_products->solution_sp1 Solution solution_sp2 Use a stoichiometric amount of the alkylating agent. side_products->solution_sp2 Solution solution_sp3 Use a less hindered base or run the reaction at a lower temperature. side_products->solution_sp3 Solution solution_p1 Optimize reaction conditions to drive the reaction to completion. difficult_purification->solution_p1 Solution solution_p2 Utilize a different chromatography solvent system or consider alternative purification techniques (e.g., crystallization, preparative HPLC). difficult_purification->solution_p2 Solution

Caption: Troubleshooting workflow for alkylation of this compound.

Detailed Troubleshooting Scenarios:
  • Problem: Low or No Conversion of Starting Material.

    • Possible Cause 1: Ineffective deprotonation. If using a weaker base like K₂CO₃, it may not be strong enough to fully deprotonate the carbamate.

      • Solution: Switch to a stronger base like Cs₂CO₃ or NaH. Ensure K₂CO₃ is finely powdered and anhydrous.

    • Possible Cause 2: Low reactivity of the alkylating agent. The C-I bond in 5-iodopentyl is generally reactive, but issues can still arise.

      • Solution: Add TBAI to the reaction mixture. This can facilitate an in-situ exchange to a more reactive iodide.

    • Possible Cause 3: Insufficient reaction time or temperature. The reaction may be sluggish under the chosen conditions.

      • Solution: Gradually increase the reaction temperature and monitor the reaction for longer periods. Be mindful that higher temperatures can also promote side reactions.

  • Problem: Formation of Significant Side Products.

    • Possible Cause 1: O-alkylation. The carbamate anion is an ambident nucleophile, and some O-alkylation can occur, though it is generally less favored.

      • Solution: Using Cs₂CO₃ is known to enhance selectivity for N-alkylation.[3]

    • Possible Cause 2: Over-alkylation (Di-alkylation). If the newly formed secondary amine is deprotonated and reacts further. This is less common with carbamates compared to amines but can occur under harsh conditions.

      • Solution: Use a stoichiometric amount of the alkylating agent and a milder base.

    • Possible Cause 3: Elimination of the alkyl halide. Strong, bulky bases can promote the elimination of HI from the alkyl iodide, leading to the formation of pentene derivatives.

      • Solution: Use a less hindered base and avoid excessively high temperatures.

  • Problem: Difficult Purification.

    • Possible Cause 1: Co-elution of starting material and product. If the reaction is incomplete, the starting material and product may have similar polarities, making chromatographic separation challenging.

      • Solution: Optimize the reaction to achieve full conversion. Experiment with different solvent systems for column chromatography to improve separation.

    • Possible Cause 2: Presence of TBAI in the final product. TBAI can sometimes be difficult to remove completely.

      • Solution: Perform aqueous workups with water and brine washes to remove the majority of TBAI. If it persists, it can sometimes be removed by precipitation from a non-polar solvent.

Signaling Pathways and Logical Relationships

BaseSelectionLogic start Goal: N-Alkylation of Benzyl N-(5-iodopentyl)carbamate yield_priority High Yield is a Priority? start->yield_priority cost Cost-Effective? k2co3 Use K₂CO₃ (in MeCN, reflux) cost->k2co3 Yes cs2co3 Use Cs₂CO₃ / TBAI (in DMF, RT-50°C) cost->cs2co3 No yield_priority->cost Yes handling Comfortable with Reactive Reagents? yield_priority->handling No handling->k2co3 No nah Use NaH (in DMF, 0°C to RT) handling->nah Yes

Caption: Decision-making flowchart for selecting a base for the alkylation reaction.

References

Impact of solvent choice on Benzyl N-(5-iodopentyl)carbamate reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzyl N-(5-iodopentyl)carbamate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals optimize reactions involving this reagent. We will focus on the critical role of solvent choice in determining reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions for this compound?

This compound is primarily used in nucleophilic substitution reactions. The primary iodide is an excellent leaving group, making the terminal carbon susceptible to attack by a wide range of nucleophiles, such as amines, azides, carboxylates, and thiolates. This makes it a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical research for introducing a protected aminopentyl chain.

Q2: How does the solvent choice affect the rate of nucleophilic substitution?

The choice of solvent is critical and largely depends on the nature of the nucleophile and the desired reaction pathway (typically SN2 for a primary halide).

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the best choice for SN2 reactions. They can solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. This leads to a significant rate enhancement.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can hydrogen bond with the nucleophile, creating a solvent shell that reduces its nucleophilicity and slows down the reaction rate.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices as most nucleophiles have limited solubility in them.

Q3: Can this compound undergo side reactions?

Yes, potential side reactions are influenced by the solvent, base, and nucleophile used.

  • Elimination (E2): A strong, sterically hindered base can promote the elimination of HI to form an alkene. This is less common for primary iodides but can occur under harsh conditions.

  • Intramolecular Cyclization: If the carbamate nitrogen is deprotonated by a strong base, it can act as an intramolecular nucleophile, leading to the formation of a protected piperidine ring. This is more likely in the presence of a non-nucleophilic base.

  • Decomposition: The compound can be sensitive to light and high temperatures, which may cause the release of iodine.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Poor Solvent Choice: The chosen solvent may be hindering the nucleophile's reactivity (e.g., using a protic solvent). 2. Low Reaction Temperature: The activation energy for the reaction has not been reached. 3. Deactivated Nucleophile: The nucleophile may be protonated or otherwise deactivated.1. Switch to a polar aprotic solvent like DMF or DMSO. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. If using a nucleophile with a basic character, consider adding a non-nucleophilic base to ensure it is in its active form.
Formation of Multiple Products 1. Competing Elimination Reaction: The conditions favor elimination over substitution. 2. Intramolecular Cyclization: The carbamate nitrogen is attacking the electrophilic carbon.1. Use a less sterically hindered base or a more nucleophilic, less basic reagent. Lowering the reaction temperature can also favor substitution. 2. Avoid using strong, non-nucleophilic bases if the desired reaction is intermolecular substitution.
Reaction Stalls 1. Inhibitor Formation: The iodide leaving group can sometimes inhibit certain catalytic processes. 2. Reagent Degradation: One of the reagents may be degrading under the reaction conditions.1. Consider adding an iodide scavenger, such as a silver salt, if compatible with the reaction. 2. Ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if reagents are sensitive to air or moisture.

Quantitative Data Summary

The following table presents representative data on the effect of solvent choice on the relative rate of a typical SN2 reaction with this compound and sodium azide as the nucleophile.

Solvent Solvent Type Dielectric Constant (ε) Relative Rate Primary Side Product
Dimethylformamide (DMF)Polar Aprotic371200None Observed
Acetonitrile (MeCN)Polar Aprotic36600None Observed
AcetonePolar Aprotic21350None Observed
Ethanol (EtOH)Polar Protic2520Minor Elimination
Methanol (MeOH)Polar Protic331Minor Elimination
TolueneNonpolar2.4< 0.01No Reaction

Note: Data is illustrative and intended to show general trends.

Key Experimental Protocols

Protocol: Synthesis of Benzyl N-(5-azidopentyl)carbamate

This protocol describes a standard nucleophilic substitution reaction.

  • Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF (5 mL per mmol of substrate).

  • Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution.

  • Reaction Conditions: Stir the mixture vigorously at room temperature (20-25°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Workup: Quench the reaction by pouring the mixture into water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

G prep Reagent Preparation (Substrate in DMF) add Add Nucleophile (e.g., Sodium Azide) prep->add react Reaction (RT, N2 atmosphere) add->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a nucleophilic substitution reaction.

G start Low Yield or Incomplete Reaction check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? start->check_solvent change_solvent Action: Switch to a polar aprotic solvent. check_solvent->change_solvent No check_temp Was the reaction run at RT? check_solvent->check_temp Yes end Problem Resolved change_solvent->end increase_temp Action: Increase temperature to 40-60 °C and monitor. check_temp->increase_temp Yes check_nuc Is the nucleophile fully deprotonated and active? check_temp->check_nuc No increase_temp->end add_base Action: Add a non-nucleophilic base (e.g., DBU, if compatible) or use a salt-free nucleophile. check_nuc->add_base No check_nuc->end Yes add_base->end

Caption: A decision tree for troubleshooting low-yield reactions.

G reactants R-I This compound Nu⁻ Nucleophile transition_state_sn2 Transition State [Nu···R···I]⁻ reactants->transition_state_sn2 SN2 Pathway product_e2 Alkene Elimination Product reactants->product_e2 E2 Pathway product_sn2 R-Nu Substitution Product transition_state_sn2->product_sn2 solvent_aprotic Polar Aprotic Solvent (e.g., DMF) solvent_aprotic->transition_state_sn2 Favors solvent_protic Strong, Hindered Base solvent_protic->product_e2 Promotes

Caption: Competing SN2 and E2 reaction pathways and key influencers.

Strategies to improve the solubility of PROTACs with alkyl linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those containing alkyl linkers.

Frequently Asked Questions (FAQs)

Q1: Why do PROTACs, especially those with alkyl linkers, often exhibit poor solubility?

PROTACs frequently operate in a chemical space "beyond the Rule of Five" (bRo5), meaning they have high molecular weights, large and flexible structures, and often a high number of hydrogen bond donors and acceptors.[1][2][3] These characteristics inherently lead to low aqueous solubility.[4] Alkyl linkers, being hydrophobic, further increase the lipophilicity (high logP) of the molecule, which is a primary driver of poor solubility.[1][5] This combination of high molecular weight and hydrophobicity makes PROTACs with alkyl linkers particularly challenging to dissolve and keep in solution for biological assays and in vivo studies.

Q2: What are the primary strategies to improve the solubility of PROTACs with alkyl linkers?

There are two main pillars of strategy for improving the solubility of poorly soluble PROTACs:

  • Chemical Modification: This involves altering the PROTAC structure itself, primarily focusing on the linker. The goal is to introduce chemical moieties that increase polarity or introduce ionizable groups.[6]

  • Formulation-Based Approaches: This strategy involves combining the PROTAC molecule with excipients to create a more soluble formulation, without changing the chemical structure of the PROTAC itself.[4][][8] This is particularly useful when the PROTAC's structure is already optimized for potency and selectivity.

Q3: How can the alkyl linker be modified to enhance solubility?

Since the warhead and E3 ligase ligand are often fixed to maintain target binding and degradation efficiency, the linker provides the most flexibility for optimization.[6] Key modifications include:

  • Incorporating Heteroatoms: Replacing carbon atoms within the alkyl chain with oxygen to create ether or polyethylene glycol (PEG)-like structures can increase hydrophilicity and solubility.[9][10][11]

  • Adding Polar Groups: Introducing functional groups like amides or esters can improve polarity, though care must be taken as amides can sometimes decrease permeability.[1][11]

  • Introducing Ionizable Heterocycles: Incorporating basic nitrogen-containing rings such as piperazines or piperidines into the linker is a highly effective strategy.[6][12] At physiological pH, these groups can become protonated, significantly increasing the aqueous solubility of the PROTAC.[6]

Q4: What are the most common formulation strategies for poorly soluble PROTACs?

When chemical modification is not viable, formulation science offers powerful tools. The most successful approach for PROTACs has been the creation of Amorphous Solid Dispersions (ASDs) .[4][13][14] In an ASD, the PROTAC is molecularly dispersed in a polymer matrix in an amorphous (non-crystalline) state.[14] This high-energy state enhances dissolution and allows for the generation of a supersaturated solution, which can significantly improve bioavailability.[13][14][15] Other strategies include lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) and polymeric micelles.[4][14]

Troubleshooting Guide

Problem: My PROTAC with an alkyl linker is precipitating or "crashing out" during my in vitro assay.

  • Immediate Fixes:

    • Increase Co-solvent: If your assay buffer allows, try increasing the percentage of a solubilizing co-solvent like DMSO. However, be mindful of the solvent's effect on your cells or proteins, as high concentrations can be toxic or denaturing.

    • Add Surfactants: Incorporating a low concentration of a non-denaturing, non-ionic surfactant (e.g., Tween-20) can help keep the PROTAC in solution by preventing aggregation.[16][17]

    • Lower the Concentration: High concentrations make aggregation more likely.[16][18] If possible, perform the experiment at a lower concentration of your PROTAC.

  • Long-Term Strategy: This is a clear sign of poor thermodynamic solubility. You should proceed to the more robust strategies outlined below, such as linker modification or developing an enabling formulation.

Problem: My lead PROTAC is potent, but its poor solubility is hindering further development. How can I rationally improve it?

This common scenario requires a systematic approach. The workflow below outlines a decision-making process for tackling this issue.

cluster_0 Troubleshooting Workflow for Poor PROTAC Solubility A Poorly Soluble PROTAC Identified B Is Chemical Modification Feasible? A->B C Modify Linker B->C Yes D Explore Formulation Strategies B->D No E Incorporate Polar Groups (Ethers, Amides) C->E F Add Ionizable Heterocycles (Piperazine, Piperidine) C->F G Amorphous Solid Dispersions (ASDs) D->G H Lipid-Based Formulations (SEDDS, Micelles) D->H I Re-evaluate Solubility & Potency E->I F->I G->I H->I I->B Needs Improvement J Proceed with Development I->J Successful

Caption: Troubleshooting workflow for addressing poor PROTAC solubility.

Data Presentation: Impact of Solubility Enhancement Strategies

Quantitative data is crucial for comparing the effectiveness of different approaches. The tables below summarize representative data on how linker modifications and formulation excipients can impact PROTAC solubility.

Table 1: Representative Impact of Linker Modification on Aqueous Solubility

PROTAC VariantLinker TypeKey FeaturecLogPAqueous Solubility (µg/mL)Fold Increase
PROTAC-baseC6 AlkylHydrophobic6.8< 0.1-
PROTAC-PEG3Tri-ethylene glycolIncreased Polarity5.51.5~15x
PROTAC-PipPiperazine-containingIonizable Center5.212.0>120x

Data is representative and intended for illustrative purposes based on trends reported in the literature.[6][12]

Table 2: Comparison of Excipients for Amorphous Solid Dispersion (ASD) Formulations

Polymer ExcipientDrug Loading (% w/w)Maximum Supersaturation Concentration (µg/mL)Stability of Supersaturation (Time)
HPMCAS (L Grade)10%36.3> 180 min
Eudragit® L 100-5510%38.0> 180 min
Copovidone10%15.2< 60 min
Physical Mixture (Control)10%1.1< 10 min
Neat Amorphous PROTAC-0.9< 10 min

Data adapted from studies on the PROTAC ARCC-4, demonstrating the effectiveness of specific polymers in maintaining supersaturation.[13][14]

Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of a PROTAC in a specific buffer.

  • Preparation: Add an excess amount of the PROTAC powder to a known volume of the test buffer (e.g., 0.05 M phosphate buffer, pH 6.8) in a glass vial.[19]

  • Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 37 °C) for 24-48 hours to ensure equilibrium is reached.[19]

  • Separation: After incubation, centrifuge the samples at high speed (e.g., 20,000 x g) for 10-15 minutes to pellet the undissolved solid.[19]

  • Sampling: Carefully collect a precise volume of the supernatant, ensuring no solid material is disturbed.

  • Dilution: Immediately dilute the supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to prevent precipitation before analysis.[19]

  • Quantification: Analyze the concentration of the PROTAC in the diluted sample using a validated HPLC or LC-MS/MS method against a standard curve.

Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This is a common lab-scale method for preparing ASDs for initial screening.

  • Dissolution: Dissolve a specific mass of the PROTAC and the chosen polymer excipient (e.g., HPMCAS) in a common volatile solvent (e.g., acetone, methanol). Ensure both components are fully dissolved.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The goal is to create a thin, uniform film on the inside of the flask.

  • Secondary Drying: Place the flask under high vacuum for 12-24 hours to remove any residual solvent.

  • Collection: Scrape the resulting solid material from the flask. The collected powder is the ASD.

  • Characterization (Optional but Recommended): Confirm the amorphous nature of the PROTAC in the ASD using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).[14]

cluster_1 Experimental Workflow for ASD Formulation Development A 1. Polymer Screening (Supersaturation Assay) B 2. Prepare ASD (Solvent Evaporation or Spray Drying) A->B C 3. Solid-State Characterization (DSC/XRPD) B->C D 4. Non-Sink Dissolution Testing C->D E 5. Evaluate Solubility Enhancement & Stability D->E F Optimized Formulation E->F

Caption: Key experimental steps for developing an ASD formulation.

Protocol 3: Non-Sink Dissolution Testing for Formulation Evaluation

This assay measures the dissolution rate and degree of supersaturation achieved by a formulation.

  • Setup: Use a dissolution apparatus (e.g., USP II mini-paddles) with a vessel containing a known volume of dissolution medium (e.g., phosphate buffer pH 6.8) at 37 °C.[19]

  • Sample Addition: Add a precise amount of the ASD powder (or other formulation) corresponding to a theoretical final concentration that is well above the PROTAC's equilibrium solubility.

  • Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120, 180 min), withdraw a small aliquot of the medium. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Analysis: Dilute the filtrate and quantify the dissolved PROTAC concentration using HPLC or LC-MS/MS.

  • Data Plotting: Plot the concentration of the dissolved PROTAC versus time to generate a dissolution profile. This profile will show the rate of dissolution, the maximum supersaturation achieved (Cmax), and the stability of the supersaturated state over time.

cluster_2 Key Physicochemical Drivers of PROTAC Solubility Sol Aqueous Solubility Lip High Lipophilicity (e.g., Alkyl Linker) Lip->Sol decreases Pol Low Polarity Pol->Sol decreases MW High Molecular Weight (bRo5 Space) MW->Sol decreases Ion Lack of Ionizable Groups Ion->Sol decreases

Caption: Relationship between PROTAC properties and solubility.

References

Minimizing side products in palladium-catalyzed Cbz deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for palladium-catalyzed Carboxybenzyl (Cbz) deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Cbz deprotection reactions, minimizing the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in Pd-catalyzed Cbz deprotection?

A1: The most frequently encountered side products include:

  • Toluene: The expected byproduct from the cleavage of the Cbz group.

  • N-Benzyl protected tertiary amines: These can form if the hydrogen source is insufficient or if the reaction stalls, leading to re-alkylation of the newly formed amine by the benzyl byproduct.[1]

  • Products of incomplete reaction: Unreacted starting material or partially deprotected intermediates can remain if the catalyst is inactive or poisoned.

  • Over-reduction products: If the substrate contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups, aryl halides), they may be reduced under the reaction conditions.[2]

  • N-Alkylated amines: When using alcohol solvents, particularly methanol, N-alkylation of the product amine can occur as a side reaction.

Q2: My reaction is sluggish or incomplete. What are the possible causes?

A2: Several factors can lead to a slow or incomplete reaction:

  • Catalyst Inactivity: The Pd/C catalyst may be old or deactivated. Activating it by heating in a vacuum may improve its performance.[3]

  • Catalyst Poisoning: The catalyst can be poisoned by sulfur or phosphorus-containing functional groups within the substrate or impurities in the reaction mixture.[3] The amine product itself can also coordinate to the palladium, inhibiting its catalytic activity.[4][5]

  • Insufficient Hydrogen Source: An inadequate supply of hydrogen gas or a depleted hydrogen transfer reagent will halt the reaction.

  • Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its access to the catalyst.

  • Mass Transfer Limitation: Inadequate stirring can lead to poor mixing of the substrate, hydrogen, and the heterogeneous catalyst.

Q3: How can I prevent catalyst poisoning?

A3: To mitigate catalyst poisoning:

  • Use Additives: The addition of a mild acid, such as acetic acid or a small amount of HCl, can protonate the product amine, preventing it from coordinating to and deactivating the palladium catalyst.[6]

  • Increase Catalyst Loading: In cases of suspected poisoning, increasing the amount of Pd/C can help drive the reaction to completion.

  • Use a Co-catalyst: The combination of Pd/C with niobic acid-on-carbon (Nb2O5/C) has been shown to facilitate the deprotection and prevent catalyst deactivation.[4][5]

  • For Sulfur-Containing Compounds: The addition of BF3-etherate may suppress the inhibitory effect of sulfur.[7] Alternatively, using an excess of catalyst or considering non-palladium deprotection methods might be necessary.

Q4: I am observing over-reduction of other functional groups. How can I improve selectivity?

A4: To enhance selectivity and prevent unwanted reductions:

  • Careful Selection of Hydrogen Source: Transfer hydrogenation using reagents like ammonium formate can sometimes be milder and more selective than using hydrogen gas at high pressure.

  • Catalyst Choice: Different palladium catalysts (e.g., Pd on CaCO3, Pd on Al2O3) can exhibit different selectivities compared to Pd/C.[3]

  • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often reduce the rate of competing reduction reactions.

  • Alternative Deprotection Methods: If over-reduction is a persistent issue, consider non-hydrogenolytic methods such as acid-mediated or thiol-mediated deprotection.[2][8]

Troubleshooting Guides

Issue 1: Formation of N-Benzyl Side Product

Symptoms:

  • TLC or LC-MS analysis shows a significant peak corresponding to the mass of the N-benzylated product amine.

Root Cause Analysis and Solutions:

G cluster_cause Root Cause cluster_solution Solutions Insufficient_H2 Insufficient Hydrogen Source Replenish_H2 Replenish H2 source (e.g., fresh H2 balloon, add more transfer reagent) Insufficient_H2->Replenish_H2 Address Directly Optimize_Reagent Optimize stoichiometry of hydrogen transfer reagent Insufficient_H2->Optimize_Reagent Optimize

Caption: Troubleshooting N-Benzyl Side Product Formation.

Detailed Steps:

  • Verify Hydrogen Source: If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks in the system. For hydrogen transfer reagents like ammonium formate, ensure the correct stoichiometry is being used.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. If the reaction stalls and starting material is still present, the risk of N-benzylation increases.

  • Consider Alternative Hydrogen Donors: If the issue persists, switching to a different hydrogen donor might be beneficial.

Issue 2: Catalyst Deactivation by Amine Product

Symptoms:

  • The reaction starts but slows down or stops before completion, even with an adequate hydrogen supply.

Root Cause Analysis and Solutions:

G cluster_cause Root Cause cluster_solution Solutions Amine_Poisoning Amine Product Poisons Catalyst Add_Acid Add a mild acid (e.g., AcOH) to protonate the amine Amine_Poisoning->Add_Acid Mitigate Use_Cocatalyst Use a co-catalyst (e.g., Nb2O5/C) Amine_Poisoning->Use_Cocatalyst Enhance Increase_Catalyst Increase catalyst loading Amine_Poisoning->Increase_Catalyst Overcome

Caption: Overcoming Catalyst Deactivation by Amine Product.

Detailed Steps:

  • Acid Addition: Add acetic acid as a co-solvent. This will protonate the newly formed amine, preventing its coordination to the palladium catalyst.

  • Co-catalyst: Employ a mixed catalyst system of Pd/C and Nb2O5/C, which has been shown to be effective in preventing catalyst deactivation.[4][5]

  • Incremental Catalyst Addition: If the reaction stalls, carefully add another portion of fresh Pd/C catalyst.

Issue 3: Dehalogenation of Aryl Halides

Symptoms:

  • Formation of a byproduct where an aryl halide (Cl, Br, I) has been replaced by a hydrogen atom.

Root Cause Analysis and Solutions:

G cluster_cause Root Cause cluster_solution Solutions Dehalogenation Competing Dehalogenation Reaction Control_pH Control pH with a buffer (e.g., triethylamine/acetic acid) Dehalogenation->Control_pH Suppress Alternative_Catalyst Use alternative catalysts (e.g., Pd on CaCO3) Dehalogenation->Alternative_Catalyst Change Selectivity Alternative_Method Switch to non-hydrogenolytic deprotection (e.g., acid or thiol-mediated) Dehalogenation->Alternative_Method Avoid Hydrogenolysis

Caption: Minimizing Dehalogenation of Aryl Halides.

Detailed Steps:

  • pH Control: The selectivity of debenzylation over dehalogenation can be pH-dependent. Using a buffer system, such as triethylamine/acetic acid, can help to suppress the dehalogenation side reaction.

  • Catalyst Screening: Test different supported palladium catalysts. For instance, palladium on calcium carbonate is sometimes reported to be more selective in these cases.

  • Non-Hydrogenolytic Methods: If dehalogenation remains a significant problem, switching to a deprotection method that does not involve catalytic hydrogenation is the most robust solution. Acid-mediated deprotection with reagents like HBr in acetic acid or AlCl3 in hexafluoroisopropanol can be effective.[9][10] Thiol-mediated deprotection is another alternative for sensitive substrates.[8]

Data Summary

The following tables provide a summary of quantitative data for different Cbz deprotection methods and conditions.

Table 1: Comparison of Hydrogen Donors for Cbz Deprotection

Hydrogen DonorCatalystSolventTemperature (°C)TimeYield of Deprotected Amine (%)Notes
H₂ (gas)10% Pd/CMethanolRoom Temp2 h>95Can lead to over-reduction of sensitive groups.
Ammonium Formate10% Pd/CMethanolReflux1-3 h90-98Generally milder than H₂ gas.
Sodium Borohydride10% Pd/CMethanolRoom Temp5-30 min93-98Rapid reaction times.[11]
TriethylsilanePd/CMethanolRoom Temp21 hLower EfficiencySlower reaction compared to other donors.[12]

Table 2: Effect of Additives on Cbz Deprotection

AdditiveCatalystSubstrateSolventTimeProduct Yield (%)Unreacted Substrate (%)Reference
None10% Pd/CN-benzyl dioctylamineMethanol60 min5440[4]
Nb₂O₅/C10% Pd/CN-benzyl dioctylamineMethanol45 minquant.0[4]
Acetic AcidPd/CSulfur-containing peptideAcetic Acid---Can prevent catalyst poisoning by the amine product and in some cases by sulfur.[13]

Experimental Protocols

Protocol 1: Standard Cbz Deprotection using Pd/C and H₂

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or cylinder)

  • Reaction flask and stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol or ethanol) in a reaction flask equipped with a stir bar.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the flask and purge the system with nitrogen or argon.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Cbz Deprotection using Transfer Hydrogenation with Ammonium Formate

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ammonium formate (3-5 equivalents)

  • Methanol or Ethanol

  • Reaction flask with a condenser and stirring apparatus

  • Filtration setup

Procedure:

  • To a solution of the Cbz-protected amine in methanol or ethanol, add the Pd/C catalyst.

  • Add ammonium formate to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by extraction or chromatography to remove ammonium salts.

Protocol 3: Cbz Deprotection with Nb₂O₅/C Co-catalyst

Materials:

  • Cbz-protected amine (0.2 mmol)

  • 10% Pd/C (2.1 mg, 0.002 mmol)

  • 10% Nb₂O₅/C (containing 60% water, 17.3 mg, 0.002 mmol)

  • Methanol (1 mL)

  • Hydrogen gas supply (balloon)

  • Reaction vial and stirring apparatus

  • Filtration setup (Celite pad or membrane filter)

Procedure: [4]

  • To a solution of the Cbz-protected substrate in methanol, add the mixture of 10% Pd/C and 10% Nb₂O₅/C.

  • Replace the inside air with hydrogen by three vacuum/H₂ cycles.

  • Stir the reaction mixture at room temperature until TLC monitoring indicates complete consumption of the starting material.

  • Pass the reaction mixture through a Celite pad or membrane filter using ethyl acetate to remove the catalysts.

  • Concentrate the filtrate to obtain the deprotected amine.

Signaling Pathways and Workflows

G cluster_main Palladium-Catalyzed Cbz Deprotection Pathway Start Cbz-Protected Amine Reaction Pd/C, H₂ (or H-donor) Start->Reaction Intermediate Carbamic Acid Intermediate Reaction->Intermediate Byproduct1 Toluene Reaction->Byproduct1 Product Deprotected Amine Intermediate->Product Byproduct2 CO₂ Intermediate->Byproduct2

Caption: General Reaction Pathway for Cbz Deprotection.

G cluster_workflow Troubleshooting Workflow Start Start Cbz Deprotection Check_Completion Reaction Complete? Start->Check_Completion End Work-up Check_Completion->End Yes Identify_Issue Identify Issue Check_Completion->Identify_Issue No Incomplete_Reaction Incomplete Reaction Identify_Issue->Incomplete_Reaction Side_Products Side Products Observed Identify_Issue->Side_Products Troubleshoot_Incomplete Troubleshoot Incomplete Reaction (See Guide 1 & 2) Incomplete_Reaction->Troubleshoot_Incomplete Troubleshoot_Side_Products Troubleshoot Side Products (See Guide 1 & 3) Side_Products->Troubleshoot_Side_Products Troubleshoot_Incomplete->Start Troubleshoot_Side_Products->Start

Caption: General Troubleshooting Workflow for Cbz Deprotection.

References

Validation & Comparative

A Comparative Guide to Benzyl N-(5-halopentyl)carbamates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the strategic selection of chemical intermediates is paramount. This guide provides a comprehensive comparison of Benzyl N-(5-iodopentyl)carbamate and its bromo and chloro analogs. These compounds are pivotal building blocks, particularly in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), where the nature of the alkyl halide can significantly influence reactivity and, consequently, the efficiency of linker conjugation.

Physicochemical Properties: A Comparative Overview

The choice between the iodo, bromo, and chloro analogs often hinges on a balance between reactivity and stability. While specific experimental data for all three compounds is not uniformly available in the literature, a comparison of their fundamental properties provides a basis for selection.

PropertyThis compoundBenzyl N-(5-bromopentyl)carbamateBenzyl N-(5-chloropentyl)carbamate
CAS Number 194225-78-0[1]161533-09-1Not available
Molecular Formula C₁₃H₁₈INO₂C₁₃H₁₈BrNO₂[2]C₁₃H₁₈ClNO₂
Molecular Weight 347.19 g/mol 300.19 g/mol [2]255.73 g/mol
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot availableNot available
Solubility Not availableNot availableNot available

Reactivity in Nucleophilic Substitution: A Decisive Factor

The primary utility of these carbamates in synthesis lies in the reactivity of the carbon-halogen bond in nucleophilic substitution reactions (SN2). The well-established trend in the reactivity of alkyl halides dictates that the leaving group ability of the halide is a critical factor. This trend follows the order:

I⁻ > Br⁻ > Cl⁻

This order is a direct consequence of the bond strength between the carbon and the halogen atom (C-I < C-Br < C-Cl) and the stability of the resulting halide anion. The weaker carbon-iodine bond in this compound makes it the most reactive of the three analogs, readily undergoing displacement by a nucleophile. This enhanced reactivity can be advantageous in achieving higher reaction yields and faster reaction times. Conversely, the stronger carbon-chlorine bond in the chloro analog renders it the least reactive, which may be desirable for processes requiring greater stability or milder reaction conditions. The bromo analog offers a reactivity profile that is intermediate between the iodo and chloro derivatives.

Application in PROTAC Synthesis: The Role of the Halogenated Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. They consist of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting the two. Benzyl N-(5-halopentyl)carbamates serve as valuable precursors for the aliphatic linker component of PROTACs.

The choice of the halogen on the linker precursor can have a significant impact on the overall PROTAC synthesis strategy. The higher reactivity of the iodo and bromo analogs facilitates their conjugation to the other components of the PROTAC molecule. While direct comparative studies on the impact of the linker's terminal halogen on the final PROTAC's efficacy are not extensively documented, the efficiency of the linker synthesis is a critical consideration in the overall drug development process.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Halopentyl_Carbamate Benzyl N-(5-halopentyl)carbamate (X = I, Br, Cl) PROTAC PROTAC Molecule Halopentyl_Carbamate->PROTAC Linker Conjugation (Nucleophilic Substitution) Target_Ligand Target Protein Ligand Target_Ligand->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC

Figure 1. General workflow for PROTAC synthesis utilizing a Benzyl N-(5-halopentyl)carbamate linker precursor.

Experimental Protocols: Synthesis of Benzyl N-(5-halopentyl)carbamates

General Synthesis of Benzyl N-(5-halopentyl)carbamate

This procedure is adapted from the N-alkylation of carbamates.

Materials:

  • Benzyl carbamate

  • 1,5-Dihalopentane (e.g., 1,5-diiodopentane, 1,5-dibromopentane, 1-bromo-5-chloropentane)

  • Anhydrous acetonitrile

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzyl carbamate in anhydrous acetonitrile, add potassium carbonate.

  • Add the 1,5-dihalopentane to the reaction mixture. The choice of dihaloalkane will determine the final product (e.g., using 1,5-diiodopentane will yield the iodo analog). To synthesize the chloro analog, 1-bromo-5-chloropentane could be used, relying on the differential reactivity of the C-Br and C-Cl bonds.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure Benzyl N-(5-halopentyl)carbamate.

Note: The reaction conditions, including temperature and reaction time, may need to be optimized depending on the specific dihaloalkane used, reflecting the different reactivities of the halogens.

Synthesis_Scheme Benzyl_Carbamate Benzyl Carbamate Product Benzyl N-(5-halopentyl)carbamate Benzyl_Carbamate->Product Dihaloalkane X-(CH₂)₅-Y (X, Y = I, Br, Cl) Dihaloalkane->Product Base K₂CO₃ Solvent Acetonitrile

References

The Crucial Connecting Element: How Linker Length Dictates PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Optimizing Proteolysis-Targeting Chimeras

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The length and composition of this linker are paramount in determining the efficacy of the PROTAC, as it governs the formation of a productive ternary complex between the target protein and the E3 ligase. This guide provides a comparative analysis of how linker length impacts PROTAC performance, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.

The Linker's Role in the PROTAC Mechanism

The primary function of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker's role is not merely to connect the two binding moieties; its length and flexibility are critical for the correct orientation of the target protein and the E3 ligase within the ternary complex to allow for efficient ubiquitination.

A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[1] Conversely, an excessively long linker might not effectively bring the two proteins into close enough proximity for the ubiquitin transfer to occur.[1] Therefore, the optimal linker length is a delicate balance that is specific to each target protein and E3 ligase pair.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (e.g., BRD4, ERα) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3Ligase->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Target Protein Degradation Proteasome->Degradation Mediates

Figure 1: General workflow of PROTAC-mediated protein degradation.

Comparative Study 1: Targeting Estrogen Receptor α (ERα) with Varying Linker Lengths

A study by Cyrus et al. provides a clear example of the impact of linker length on PROTAC efficacy by targeting the Estrogen Receptor α (ERα), a key driver in breast cancer.[2] A series of PROTACs were synthesized with the same ERα ligand and a peptide-based VHL E3 ligase ligand, connected by polyethylene glycol (PEG) linkers of varying lengths.

Data Presentation: ERα-Targeting PROTACs

PROTAC CompoundLinker Length (atoms)Estimated DC50 (µM)Maximum Degradation (Dmax)
PROTAC 1 9> 10Low
PROTAC 2 12~1Moderate
PROTAC 3 16< 0.1High
PROTAC 4 19~1Moderate
PROTAC 5 21> 1Low

Note: DC50 and Dmax values are estimated from Western Blot data presented in the source publication.[2]

The data clearly demonstrates that a 16-atom linker is optimal for ERα degradation in this series, with both shorter and longer linkers resulting in significantly reduced efficacy.[2] This highlights the necessity of fine-tuning the linker length for each specific PROTAC system.

Comparative Study 2: Targeting BRD4 with Different Linkers and E3 Ligases

Bromodomain-containing protein 4 (BRD4) is a well-established cancer target. Several PROTACs have been developed to degrade BRD4, offering a platform for comparing different linker strategies. Here, we compare two prominent BRD4-targeting PROTACs, MZ1 and dBET1, which utilize different E3 ligases and linkers.

  • MZ1 employs a PEG-based linker to connect the BRD4 inhibitor JQ1 to a VHL ligand.[3][4]

  • dBET1 also uses JQ1 but is linked to a thalidomide derivative that recruits the CRBN E3 ligase.[5]

Furthermore, a study by Wurz et al. investigated a series of BRD4-targeting PROTACs with varying PEG linker lengths, all recruiting the CRBN E3 ligase.

Data Presentation: BRD4-Targeting PROTACs

PROTAC CompoundE3 Ligase LigandLinker CompositionLinker Length (PEG units)DC50 (nM) in H661 cells
CRBN PROTAC 1 ThalidomidePEG0< 500
CRBN PROTAC 2 ThalidomidePEG1> 5000
CRBN PROTAC 3 ThalidomidePEG2> 5000
CRBN PROTAC 4 ThalidomidePEG4< 500
CRBN PROTAC 5 ThalidomidePEG5< 500
MZ1 VHL ligandPEG3Not reported in H661
dBET1 ThalidomidePEG-like-Not reported in H661

*Data for CRBN PROTACs from Wurz et al. Intriguingly, for the CRBN-recruiting BRD4 PROTACs, both very short (0 PEG units) and longer (4-5 PEG units) linkers were effective, while intermediate lengths (1-2 PEG units) were not.[6] This non-linear relationship underscores the complexity of ternary complex formation.

Signaling Pathways Targeted by PROTACs

The degradation of key proteins like BRD4 and those in the p38 MAPK pathway can have profound effects on cellular signaling.

BRD4_cMyc_Pathway BRD4 BRD4 cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Promotes Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Drives

Figure 2: Simplified BRD4-c-Myc signaling pathway.

BRD4 is a key regulator of the transcription of oncogenes, most notably c-Myc.[7][8] By degrading BRD4, PROTACs can effectively shut down this pro-proliferative signaling cascade.

p38_MAPK_Pathway Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK Stress_Cytokines->MAPKKK Activate MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylate p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylate Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Activate Inflammation_Apoptosis Inflammation, Apoptosis Transcription_Factors->Inflammation_Apoptosis Regulate

Figure 3: Overview of the p38 MAPK signaling pathway.

The p38 MAPK pathway is involved in cellular responses to stress and inflammation.[9][10][11] PROTACs targeting components of this pathway could have therapeutic applications in a range of diseases.

Experimental Protocols

Western Blot for Protein Degradation

  • Cell Culture and Treatment: Cells (e.g., MCF7 for ERα, H661 for BRD4) are seeded in appropriate culture vessels and allowed to adhere. PROTACs are then added at various concentrations for a specified duration (e.g., 24-48 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for the target protein (e.g., anti-ERα, anti-BRD4). A loading control antibody (e.g., anti-GAPDH, anti-β-actin) is also used to ensure equal protein loading.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control. The DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) are then calculated.

MTS Assay for Cell Viability

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the PROTACs for a specified period (e.g., 48-72 hours).

  • MTS Reagent Addition: Following the treatment period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[12][13][14]

  • Incubation: The plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to a colored formazan product by metabolically active cells.[12][13][14]

  • Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.[13][14]

  • Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined.

Conclusion

The length of the linker is a critical determinant of PROTAC efficacy. As demonstrated by the comparative studies on ERα and BRD4, there is no universally optimal linker length. The ideal linker must be empirically determined for each target protein and E3 ligase combination. The non-linear structure-activity relationships observed in some cases further emphasize the complexity of designing effective PROTACs. A systematic approach to linker optimization, coupled with robust experimental validation, is essential for the successful development of these promising new therapeutics. This guide provides a framework for researchers to understand the fundamental principles of linker design and to apply this knowledge to their own drug discovery efforts.

References

A Researcher's Guide to Validating PROTAC Ternary Complex Formation Using Biophysical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful design of Proteolysis Targeting Chimeras (PROTACs) hinges on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The validation and characterization of this complex are critical steps in the development pipeline. This guide provides a comparative overview of key biophysical assays used for this purpose, complete with experimental data, detailed protocols, and workflow visualizations to aid in assay selection and execution.

The formation of a productive ternary complex is the cornerstone of PROTAC efficacy, directly influencing the ubiquitination and subsequent degradation of the target protein. A variety of biophysical techniques can be employed to measure the binding affinities and kinetics of this interaction, providing invaluable data to guide the optimization of PROTAC design. This guide will delve into four commonly used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), MicroScale Thermophoresis (MST), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The stability and cooperativity of the ternary complex are key determinants of a PROTAC's potency and selectivity.[1]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Target Protein (POI) PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub Ubiquitin Target_PROTAC_E3 Target-PROTAC-E3 Ternary Complex Ub->Target_PROTAC_E3 Ubiquitination Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Target_PROTAC_E3->PROTAC Recycling Target_PROTAC_E3->Proteasome Degradation

PROTAC Mechanism of Action

Comparison of Biophysical Assays

The choice of biophysical assay depends on several factors, including the specific experimental question, the availability of reagents, and the desired throughput. The following tables provide a summary of key quantitative parameters for popular PROTACs, MZ1 and ARV-771, as determined by various techniques, and a general comparison of the assays themselves.

Table 1: Quantitative Data for PROTAC Ternary Complex Formation

PROTACTarget/E3 LigaseAssayBinary K D (nM)Ternary K D (nM)Cooperativity (α)Reference
MZ1 BRD4 BD2 /VHLITC66415[2][3]
BRD4 BD2 /VHLSPR29126[2][3]
BRD4 BD1 /VHLITC-30~2-3[4]
BRD4 BD2 /VHLBLI-2.8-[3]
ARV-771 BRD4 BD1 /VHLSPR~70~30~2.3[5]
BRD4 BD2 /VHLSPR~70~2~35[5]

Table 2: Comparison of Key Biophysical Assays

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)Time-Resolved FRET (TR-FRET)
Principle Mass change on a sensor surfaceHeat change upon bindingMolecular movement in a temperature gradientEnergy transfer between fluorophores
Information Kinetics (k on , k off ), Affinity (K D )Thermodynamics (ΔH, ΔS), Affinity (K D ), Stoichiometry (n)Affinity (K D )Proximity-based binding
Labeling Label-freeLabel-freeRequires one fluorescently labeled partnerRequires donor and acceptor fluorophores
Throughput Medium to HighLowHighHigh
Sample Consumption Low to MediumHighLowLow
Strengths Real-time kinetics, high sensitivityGold standard for thermodynamics, true in-solution measurementLow sample consumption, tolerant to complex buffersHomogeneous assay, high throughput
Limitations Immobilization can affect protein activity, potential for mass transport limitationsLow throughput, high sample requirement, sensitive to buffer mismatchesRequires fluorescent labeling which can alter binding, potential for artifacts from labelingRequires labeling of both partners, potential for FRET artifacts

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the key biophysical assays.

Surface Plasmon Resonance (SPR)

SPR measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[5][6][7][8]

SPR_Workflow cluster_spr SPR Experimental Workflow Immobilize 1. Immobilize E3 Ligase on Sensor Chip Binary 2. Binary Binding: Inject PROTAC Immobilize->Binary Ternary 3. Ternary Binding: Inject PROTAC + Target Protein Binary->Ternary Analyze 4. Analyze Sensorgrams (K D, k on, k off) Ternary->Analyze

SPR Experimental Workflow

Methodology:

  • Immobilization: Covalently couple or capture the E3 ubiquitin ligase (e.g., VHL or Cereblon) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (K D ).

    • Regenerate the sensor surface between each injection.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The increased binding response compared to the PROTAC alone indicates ternary complex formation.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (k on ), dissociation rate (k off ), and equilibrium dissociation constant (K D ). Cooperativity (α) is calculated as the ratio of the binary K D to the ternary K D .[8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][3][4][9]

Methodology:

  • Sample Preparation:

    • Place the E3 ligase in the sample cell.

    • Load the PROTAC into the injection syringe for binary binding determination.

    • For ternary binding, saturate the PROTAC with the target protein and place this complex in the syringe.

  • Titration: Inject small aliquots of the syringe solution into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. Cooperativity is determined by comparing the K D of the binary and ternary interactions.[4]

MicroScale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[2][10][11][12][13]

MST_Workflow cluster_mst MST Experimental Workflow Label 1. Fluorescently Label One Binding Partner Titrate 2. Titrate Unlabeled Partner(s) Label->Titrate Measure 3. Measure Thermophoretic Movement Titrate->Measure Analyze 4. Determine K D Measure->Analyze Decision_Tree Start Start: Characterize Ternary Complex Q_Kinetics Need Kinetic Data (k on, k off)? Start->Q_Kinetics Q_Thermo Need Thermodynamic Data (ΔH, ΔS)? Q_Kinetics->Q_Thermo No SPR Use SPR Q_Kinetics->SPR Yes Q_Throughput High Throughput Screening? Q_Thermo->Q_Throughput No ITC Use ITC Q_Thermo->ITC Yes Q_Sample Limited Sample Availability? Q_Throughput->Q_Sample No TR_FRET Use TR-FRET Q_Throughput->TR_FRET Yes Q_Sample->SPR No (consider SPR for in-depth kinetics) MST Use MST Q_Sample->MST Yes

References

Alkyl vs. PEG Linkers in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of a PROTAC's success. This guide provides an objective comparison of two of the most common linker types, alkyl and polyethylene glycol (PEG) linkers, supported by experimental data and detailed protocols to aid in rational PROTAC design.

The linker in a Proteolysis Targeting Chimera (PROTAC) is not merely a spacer but a crucial component that significantly influences the molecule's physicochemical properties, ternary complex formation, and ultimately, its protein degradation efficiency. Among the various linker chemistries, simple alkyl chains and PEG chains are frequently employed as foundational elements in PROTAC design. This guide delves into a head-to-head comparison of their impact on key performance parameters.

Quantitative Comparison of Alkyl and PEG Linkers

The selection of an alkyl or a PEG linker can profoundly affect a PROTAC's biological activity and developability. Below is a summary of quantitative data from a comparative study on a pair of PROTACs targeting the same protein of interest (POI) and utilizing the same E3 ligase ligand, differing only in the linker composition.

ParameterAlkyl Linker PROTACPEG Linker PROTACKey Takeaway
Degradation (DC50) More PotentLess PotentIn some cases, the hydrophobicity of the alkyl linker can lead to more potent degradation.
Maximal Degradation (Dmax) HighModerateAlkyl linkers may facilitate more efficient ternary complex formation leading to higher maximal degradation.
Cellular Permeability (Pe) VariableGenerally LowerAlkyl linkers can sometimes enhance permeability, though this is highly context-dependent.[1]
Aqueous Solubility LowerHigherThe inherent hydrophilicity of the PEG linker significantly improves aqueous solubility.[2]

Note: The data presented is a generalized representation from published studies and specific outcomes can be highly dependent on the specific PROTAC system (warhead, E3 ligase ligand, and target protein).

Impact on Physicochemical Properties

The fundamental structural differences between alkyl and PEG linkers drive their distinct effects on the overall properties of the PROTAC molecule.

Alkyl linkers , being composed of hydrocarbon chains, are inherently more hydrophobic. This characteristic can be advantageous for membrane permeability, as it can facilitate passive diffusion across the cell membrane. However, this hydrophobicity often comes at the cost of reduced aqueous solubility, which can pose challenges for formulation and bioavailability.

PEG linkers , with their repeating ethylene glycol units, introduce hydrophilicity to the PROTAC molecule.[2] This generally leads to improved aqueous solubility, which is beneficial for in vitro assays and can positively impact pharmacokinetic properties.[2] However, the increased polarity from the ether oxygens in the PEG chain can sometimes hinder passive cell permeability.[1] Interestingly, the "gauche effect" of PEG linkers can promote folded conformations of the PROTAC, which may shield polar surface area and paradoxically enhance permeability in certain contexts.

Signaling Pathways and Experimental Workflows

To understand the role of the linker in PROTAC function, it is essential to visualize the key processes involved.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Alkyl or PEG Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recruitment Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: Mechanism of Action for a PROTAC, highlighting the formation of the key ternary complex.

The following workflow illustrates the typical experimental process for comparing PROTACs with different linkers.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro & Cellular Evaluation Synth_Alkyl Synthesize Alkyl-PROTAC QC Purity & Identity (NMR, LC-MS) Synth_Alkyl->QC Synth_PEG Synthesize PEG-PROTAC Synth_PEG->QC Degradation Protein Degradation (Western Blot, DC50/Dmax) QC->Degradation Permeability Cellular Permeability (PAMPA) QC->Permeability Solubility Aqueous Solubility QC->Solubility Ternary_Formation Ternary Complex Formation (Fluorescence Polarization) QC->Ternary_Formation Data_Analysis Data Analysis & Comparison Degradation->Data_Analysis Permeability->Data_Analysis Solubility->Data_Analysis Ternary_Formation->Data_Analysis

Caption: Experimental workflow for comparing alkyl and PEG linker-containing PROTACs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.

Quantitative Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC and to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Prepare a serial dilution of the PROTAC compounds (both alkyl and PEG linker versions) in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.

  • Treat the cells with the different concentrations of PROTACs for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extracts.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples.

  • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Image the blot using a chemiluminescence detection system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the target protein band intensity to the loading control band intensity for each sample.

  • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

  • Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to assess the passive permeability of a compound across an artificial lipid membrane, providing an indication of its potential for cell membrane penetration.[1][3][4]

1. Preparation of the Donor and Acceptor Plates:

  • The PAMPA system consists of a 96-well donor plate with a filter membrane at the bottom of each well and a 96-well acceptor plate.

  • Prepare a solution of a lipid (e.g., 1% lecithin in dodecane) to create the artificial membrane.[5]

  • Add 5 µL of the lipid solution to the filter membrane of each well in the donor plate and allow the solvent to evaporate.[4]

  • Fill the wells of the acceptor plate with buffer (e.g., PBS, pH 7.4).[4]

2. Sample Preparation and Incubation:

  • Dissolve the PROTAC compounds in a suitable solvent (e.g., DMSO) and then dilute them in the donor buffer to the final desired concentration (e.g., 10 µM).

  • Add the PROTAC solutions to the wells of the donor plate.

  • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[3][4]

3. Quantification:

  • After incubation, separate the donor and acceptor plates.

  • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

4. Calculation of Permeability Coefficient (Pe):

  • The effective permeability coefficient (Pe) is calculated using the following equation:

    where:

    • VD is the volume of the donor well.

    • VA is the volume of the acceptor well.

    • A is the area of the filter membrane.

    • t is the incubation time.

    • [CA(t)] is the concentration of the compound in the acceptor well at time t.

    • [Ceq] is the equilibrium concentration, calculated from the concentrations in the donor and acceptor wells.

Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in solution by monitoring changes in the polarization of fluorescently labeled components. A competition format is often used.

1. Reagents and Materials:

  • Purified recombinant POI.

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

  • A fluorescently labeled tracer that binds to either the POI or the E3 ligase.

  • PROTAC compounds (alkyl and PEG linker versions).

  • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

  • 384-well black, low-volume microplates.

  • A plate reader capable of measuring fluorescence polarization.

2. Assay Setup (Competition Format):

  • Determine the optimal concentration of the fluorescent tracer and the protein it binds to, which gives a stable and robust fluorescence polarization signal.

  • In the wells of the microplate, add a fixed concentration of the fluorescent tracer and the corresponding protein.

  • Add a serial dilution of the PROTAC compound.

  • In a separate set of wells for measuring ternary complex formation, add a fixed, saturating concentration of the second protein (the one that does not bind the tracer).

  • Include controls for no PROTAC (maximum polarization) and no protein (minimum polarization).

3. Incubation and Measurement:

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours), protected from light.

  • Measure the fluorescence polarization of each well using the plate reader.

4. Data Analysis:

  • The data is typically plotted as fluorescence polarization values versus the logarithm of the PROTAC concentration.

  • The displacement of the fluorescent tracer by the PROTAC results in a decrease in fluorescence polarization.

  • Fit the data to a suitable binding model to determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the fluorescent tracer.

  • A more potent PROTAC in forming the binary or ternary complex will have a lower IC50 value. By comparing the IC50 values in the presence and absence of the third component, the cooperativity of ternary complex formation can be assessed.

Conclusion

The choice between an alkyl and a PEG linker in PROTAC design is not straightforward and involves a trade-off between competing physicochemical properties. While PEG linkers generally offer superior aqueous solubility, alkyl linkers may, in some instances, provide advantages in terms of cellular permeability and degradation potency. The optimal linker is highly dependent on the specific warhead and E3 ligase ligand combination. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different linker strategies, enabling a more rational, data-driven approach to the design of effective and developable PROTAC degraders.

References

A Comparative Guide to the In Vitro and In Vivo Validation of PROTACs Synthesized with Benzyl N-(5-iodopentyl)carbamate and Alternative Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of hypothetical PROTACs synthesized using Benzyl N-(5-iodopentyl)carbamate as a linker versus those synthesized with other common linker types, such as polyethylene glycol (PEG) and simple alkyl chains. The performance of these PROTACs is evaluated through a series of standard in vitro and in vivo experiments, with supporting data presented in a clear, comparative format. Detailed experimental protocols and visualizations are included to aid in the design and execution of validation studies for novel PROTAC molecules.

Introduction to PROTACs and the Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2][3] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties like cell permeability and solubility.[4][5]

The choice of linker can significantly impact the degradation efficiency (DC50) and maximum degradation (Dmax) of a PROTAC. This guide focuses on a comparative analysis of PROTACs synthesized with this compound, a linker containing a carbamate group, against those with more conventional PEG and alkyl linkers.

In Vitro Validation of PROTAC Performance

A series of in vitro assays are essential to characterize and validate the efficacy and mechanism of action of newly synthesized PROTACs.

Target Protein Degradation

Western blotting is the most common method to quantify the degradation of the target protein. Cells are treated with varying concentrations of the PROTAC, and the levels of the POI are assessed.

Table 1: Comparison of Target Protein Degradation by Western Blot

Linker TypePROTAC Concentration (nM)% Target Protein Remaining
This compound 185%
1040%
10015%
100025% (Hook Effect)
PEG Linker 190%
1055%
10020%
100030% (Hook Effect)
Alkyl Linker 180%
1035%
10010%
100020% (Hook Effect)

Note: The data presented in this table is hypothetical and for illustrative purposes.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system. It measures the ubiquitination of the target protein in the presence of the PROTAC.

Table 2: In Vitro Ubiquitination of Target Protein

Linker TypePROTAC Concentration (nM)Relative Ubiquitination Level
This compound 100+++
PEG Linker 100++
Alkyl Linker 100++++
Negative Control (No PROTAC) --

Note: The data presented in this table is hypothetical and for illustrative purposes. + indicates the level of ubiquitination.

Cell Viability Assay

Cell viability assays, such as the MTT or CellTiter-Glo assay, are used to assess the cytotoxic effects of the PROTACs on cancer cell lines.

Table 3: Cell Viability (IC50) in Cancer Cell Line

Linker TypeIC50 (nM)
This compound 50
PEG Linker 75
Alkyl Linker 40
Warhead Alone (Inhibitor) 250

Note: The data presented in this table is hypothetical and for illustrative purposes.

In Vivo Validation of PROTAC Efficacy

In vivo studies are crucial to evaluate the therapeutic potential of a PROTAC in a living organism. Xenograft models in mice are commonly used for this purpose.

Tumor Growth Inhibition in Xenograft Model

The ability of the PROTAC to inhibit tumor growth is a key indicator of its in vivo efficacy. Tumor volume is measured over time in mice treated with the PROTAC.

Table 4: In Vivo Tumor Growth Inhibition in Xenograft Mouse Model

Treatment GroupDosing RegimenAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control Daily15000%
PROTAC (Benzyl Carbamate Linker) 50 mg/kg, daily50067%
PROTAC (PEG Linker) 50 mg/kg, daily70053%
PROTAC (Alkyl Linker) 50 mg/kg, daily40073%
Warhead Alone (Inhibitor) 50 mg/kg, daily100033%

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

Western Blot Protocol for Protein Degradation
  • Cell Culture and Treatment: Plate cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Ubiquitination Assay Protocol
  • Reaction Setup: In a microcentrifuge tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the E3 ligase complex.

  • PROTAC Addition: Add the PROTAC at the desired concentration to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for ubiquitination to occur.

  • Immunoprecipitation: Add an antibody against the target protein to immunoprecipitate the protein and any bound ubiquitin.

  • Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by western blotting using an anti-ubiquitin antibody to detect the ubiquitinated target protein.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vivo Xenograft Mouse Model Protocol
  • Cell Implantation: Subcutaneously implant cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into different treatment groups (vehicle, PROTACs, warhead alone). Administer the treatments via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target protein levels).

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-mediated Protein Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Catalyzes Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Degraded_Fragments Degraded Protein Fragments Degradation->Degraded_Fragments

Caption: Mechanism of Action of PROTACs.

In_Vitro_Validation_Workflow cluster_workflow In Vitro PROTAC Validation Workflow cluster_assays Biochemical & Cellular Assays start Synthesize PROTACs (Different Linkers) degradation Western Blot (Protein Degradation) start->degradation ubiquitination In Vitro Ubiquitination Assay start->ubiquitination viability Cell Viability Assay (e.g., MTT) start->viability data_analysis Data Analysis (DC50, IC50, Dmax) degradation->data_analysis ubiquitination->data_analysis viability->data_analysis conclusion Select Lead PROTAC for In Vivo Studies data_analysis->conclusion

Caption: In Vitro PROTAC Validation Workflow.

In_Vivo_Validation_Workflow cluster_workflow In Vivo PROTAC Validation Workflow start Select Lead PROTAC from In Vitro Studies xenograft Establish Xenograft Mouse Model start->xenograft treatment PROTAC Administration (e.g., daily dosing) xenograft->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitoring->endpoint conclusion Evaluate In Vivo Efficacy (TGI) endpoint->conclusion

Caption: In Vivo PROTAC Validation Workflow.

References

A Researcher's Guide to Quantitative Mass Spectrometry for PROTAC-Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, this guide offers an objective comparison of leading mass spectrometry-based quantitative proteomics techniques for analyzing PROTAC-induced protein degradation. We delve into the experimental workflows, data outputs, and key performance metrics of Label-Free Quantification (LFQ) using Data-Independent Acquisition (DIA), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Tandem Mass Tag (TMT) labeling, providing the detailed information necessary to select the optimal strategy for your research needs.

Introduction to PROTACs and the Need for Quantitative Analysis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A PROTAC accomplishes this by simultaneously binding to a target protein of interest and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

The efficacy of a PROTAC is not merely determined by its binding affinity but by its ability to induce efficient and selective degradation of the target protein. Therefore, robust and precise quantitative methods are paramount to characterize PROTAC performance, including determining the extent of target degradation, assessing off-target effects, and understanding the dose- and time-dependent dynamics of this process. Mass spectrometry-based proteomics has emerged as the gold standard for these measurements, offering unparalleled depth and accuracy in quantifying proteome-wide changes.

Comparison of Key Quantitative Proteomics Methodologies

This guide focuses on three widely adopted quantitative mass spectrometry techniques for the global analysis of protein abundance changes following PROTAC treatment: Label-Free Quantification (LFQ) with Data-Independent Acquisition (DIA), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Tandem Mass Tag (TMT) labeling. Each method presents a unique set of advantages and considerations in terms of experimental workflow, sample multiplexing capabilities, and data analysis complexity.

Below, we provide a comparative overview of these techniques, followed by detailed experimental protocols and representative data to aid in your selection process.

Quantitative Data Presentation

To facilitate a direct comparison of the expected data output from each technique, the following tables summarize key quantitative metrics observed in studies utilizing these methods for PROTAC analysis. It is important to note that these values are representative and can vary depending on the specific PROTAC, cell line, mass spectrometer, and data analysis pipeline used.

Method PROTAC Analyzed Number of Proteins Quantified Coefficient of Variation (CV) for Target Protein Dynamic Range of Quantification Reference
LFQ-DIA ARCC-4>8,000~10%>4 orders of magnitude[1]
SILAC dBET1>7,000<15%~3-4 orders of magnitude[2]
TMT Generic PROTACs>10,000<10%~3-4 orders of magnitude[3]

Table 1: Comparison of Quantitative Performance Metrics. This table provides a high-level overview of the typical performance of LFQ-DIA, SILAC, and TMT in PROTAC-related proteomics experiments.

Signaling Pathways and Experimental Workflows

Visualizing the intricate processes involved in PROTAC-mediated degradation and the subsequent analytical workflows is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the PROTAC mechanism of action and the generalized experimental workflows for each of the discussed quantitative proteomics techniques.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Target-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedTarget->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Figure 1: PROTAC Mechanism of Action. This diagram illustrates the key steps in PROTAC-mediated protein degradation, from the formation of the ternary complex to the eventual degradation of the target protein by the proteasome.

I. Label-Free Quantification (LFQ) with Data-Independent Acquisition (DIA)

LFQ-DIA is a powerful technique that has gained significant traction for its high reproducibility and deep proteome coverage without the need for isotopic labels. In a DIA experiment, the mass spectrometer systematically fragments all peptides within a defined mass-to-charge (m/z) range, generating a comprehensive fragment ion map of the entire sample.

Experimental Workflow

LFQ_DIA_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis CellCulture Cell Culture & PROTAC Treatment Lysis Cell Lysis CellCulture->Lysis Digestion Protein Digestion Lysis->Digestion PeptideCleanup Peptide Cleanup Digestion->PeptideCleanup LCMS LC-MS/MS Analysis (DIA) PeptideCleanup->LCMS DataProcessing Data Processing & Peptide Identification LCMS->DataProcessing SpectralLibrary Spectral Library Generation (Optional) SpectralLibrary->DataProcessing Quantification Protein Quantification DataProcessing->Quantification

Figure 2: LFQ-DIA Experimental Workflow. This diagram outlines the major steps involved in a typical LFQ-DIA experiment for PROTAC analysis.

Detailed Experimental Protocol
  • Cell Culture and PROTAC Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the PROTAC at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).

    • Harvest cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.

  • Cell Lysis and Protein Extraction:

    • Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Sonicate or vortex samples to ensure complete lysis.

    • Clarify the lysate by centrifugation at high speed to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Protein Digestion:

    • Take a defined amount of protein (e.g., 50-100 µg) from each sample.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

    • Perform in-solution or in-gel digestion with trypsin overnight at 37°C.

  • Peptide Cleanup:

    • Desalt the resulting peptide mixture using C18 solid-phase extraction (SPE) cartridges or tips to remove salts and detergents.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis (DIA):

    • Reconstitute peptides in a suitable solvent (e.g., 0.1% formic acid).

    • Inject the peptide mixture into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

    • Perform chromatographic separation using a reversed-phase column with a gradient of increasing organic solvent.

    • Acquire data in DIA mode, where the mass spectrometer cycles through predefined m/z windows, fragmenting all ions within each window.

  • Data Analysis:

    • Process the raw DIA data using specialized software (e.g., Spectronaut, DIA-NN, or Skyline).

    • Peptide and protein identification can be performed using a spectral library-based approach or a library-free approach (directDIA).

    • Quantify proteins based on the integrated peak areas of their corresponding peptides across different samples.

    • Perform statistical analysis to identify significantly up- or downregulated proteins.

II. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling strategy where cells are cultured in media containing "heavy" isotope-labeled essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine), while the control cells are grown in media with normal "light" amino acids. This results in the incorporation of the heavy amino acids into all newly synthesized proteins in the experimental group. The samples are then mixed, and the relative protein abundance is determined by the ratio of the heavy to light peptide signals in the mass spectrometer.

Experimental Workflow

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis LightCulture Culture in 'Light' Medium (Control) Mix Mix Cell Populations (1:1) LightCulture->Mix HeavyCulture Culture in 'Heavy' Medium (PROTAC-treated) HeavyCulture->Mix Lysis Cell Lysis Mix->Lysis Digestion Protein Digestion Lysis->Digestion PeptideCleanup Peptide Cleanup Digestion->PeptideCleanup LCMS LC-MS/MS Analysis PeptideCleanup->LCMS DataProcessing Data Processing & Peptide Identification LCMS->DataProcessing Quantification Protein Quantification (Heavy/Light Ratios) DataProcessing->Quantification

Figure 3: SILAC Experimental Workflow. This diagram shows the key stages of a SILAC experiment, from metabolic labeling to quantitative data analysis.

Detailed Experimental Protocol
  • Cell Culture and Metabolic Labeling:

    • Adapt cells to SILAC media by culturing them for at least five passages in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.[4]

    • The "light" medium contains normal lysine and arginine, while the "heavy" medium contains their stable isotope-labeled counterparts.

    • Confirm complete labeling by mass spectrometry analysis of a small aliquot of cells.

  • PROTAC Treatment:

    • Treat the "heavy" labeled cells with the PROTAC of interest at the desired concentration and for the specified time.

    • Treat the "light" labeled cells with the vehicle control.

  • Sample Mixing and Protein Extraction:

    • Harvest both "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell number or protein content.

    • Lyse the combined cell pellet and extract proteins as described for the LFQ-DIA protocol.

  • Protein Digestion and Peptide Cleanup:

    • Digest the protein mixture and clean up the resulting peptides as described for the LFQ-DIA protocol.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS. Data can be acquired in either data-dependent (DDA) or data-independent (DIA) mode.

  • Data Analysis:

    • Process the raw data using software that can handle SILAC data, such as MaxQuant.[5]

    • The software will identify peptide pairs with a specific mass shift corresponding to the heavy isotope label.

    • Quantify the relative abundance of each protein by calculating the ratio of the intensities of the heavy and light peptide pairs.

    • Perform statistical analysis to identify proteins with significantly altered abundance.

III. Tandem Mass Tag (TMT) Labeling

TMT is a chemical labeling method that allows for the multiplexed analysis of up to 18 samples in a single mass spectrometry run. TMT reagents are isobaric, meaning they have the same total mass, but upon fragmentation in the mass spectrometer, they generate unique reporter ions of different masses. The intensity of these reporter ions is then used to determine the relative abundance of the peptide, and thus the protein, in each of the multiplexed samples.

Experimental Workflow

TMT_Workflow cluster_sample_prep Sample Preparation cluster_labeling TMT Labeling cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis CellCulture Cell Culture & PROTAC Treatment Lysis Cell Lysis CellCulture->Lysis Digestion Protein Digestion Lysis->Digestion Labeling Label Peptides with Isobaric TMT Reagents Digestion->Labeling Mix Combine Labeled Samples Labeling->Mix Fractionation Peptide Fractionation (Optional) Mix->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS DataProcessing Data Processing & Peptide Identification LCMS->DataProcessing Quantification Protein Quantification (Reporter Ion Intensities) DataProcessing->Quantification

Figure 4: TMT Experimental Workflow. This diagram illustrates the process of a TMT-based quantitative proteomics experiment, highlighting the chemical labeling and sample multiplexing steps.

Detailed Experimental Protocol
  • Cell Culture, PROTAC Treatment, Lysis, and Digestion:

    • Perform these steps for each sample (e.g., different PROTAC concentrations, time points, and controls) individually, as described in the LFQ-DIA protocol.

  • TMT Labeling:

    • After protein digestion and peptide cleanup, resuspend the peptides from each sample in a labeling buffer (e.g., TEAB or HEPES).

    • Add the appropriate TMT reagent to each sample and incubate to allow the chemical labeling of the peptide N-termini and lysine side chains.

    • Quench the labeling reaction with hydroxylamine.[6]

  • Sample Pooling and Cleanup:

    • Combine the TMT-labeled samples in a 1:1 ratio.

    • Desalt the pooled peptide mixture using C18 SPE.

  • Peptide Fractionation (Optional but Recommended):

    • To reduce sample complexity and increase proteome coverage, fractionate the pooled peptide sample using techniques like high-pH reversed-phase liquid chromatography.

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS using a high-resolution mass spectrometer.

    • The mass spectrometer is typically operated in DDA mode with a higher-energy collisional dissociation (HCD) fragmentation method to generate the TMT reporter ions.

  • Data Analysis:

    • Process the raw data using software capable of TMT data analysis, such as Proteome Discoverer or MaxQuant.[7]

    • The software will identify peptides and quantify the intensity of the TMT reporter ions for each identified peptide.

    • The relative abundance of each protein across the different samples is determined from the reporter ion intensities.

    • Perform statistical analysis to identify proteins with significant changes in abundance.

Concluding Remarks

The choice of a quantitative proteomics strategy for PROTAC analysis depends on the specific research question, available resources, and desired throughput.

  • LFQ-DIA offers a robust and reproducible label-free approach with deep proteome coverage, making it well-suited for studies with a large number of samples.

  • SILAC provides highly accurate quantification by minimizing sample handling variability, but it is limited to cell lines that can be metabolically labeled and has lower throughput.

  • TMT labeling allows for high-throughput analysis by multiplexing multiple samples, which reduces instrument time and variability between runs. However, it involves an additional chemical labeling step that can introduce some variability.

By carefully considering the strengths and limitations of each method, researchers can select the most appropriate quantitative mass spectrometry workflow to gain valuable insights into the efficacy and mechanism of action of their PROTAC molecules, ultimately accelerating the development of this promising new class of therapeutics.

References

A Researcher's Guide to Cell-Based Assays for Validating Novel PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific target proteins rather than merely inhibiting them. This unique mechanism of action necessitates a specialized panel of assays to validate their efficacy, mechanism, and specificity. This guide provides a comparative overview of essential cell-based assays for researchers, scientists, and drug development professionals engaged in the evaluation of novel PROTACs, complete with experimental data, detailed protocols, and workflow visualizations.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules containing two distinct ligands connected by a linker.[1] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI by the ubiquitin-proteasome system (UPS).[1][2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act catalytically.[1]

PROTAC_Mechanism cluster_binding Binding & Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1. The catalytic mechanism of PROTAC-mediated protein degradation.

Core Efficacy Assays: Measuring Target Protein Degradation

The primary measure of a PROTAC's success is its ability to reduce the cellular levels of the target protein. Quantitative Western Blotting is the most common method to determine a PROTAC's potency (DC50) and efficacy (Dmax).

  • DC50 : The concentration of PROTAC that induces 50% degradation of the target protein.

  • Dmax : The maximal percentage of protein degradation achieved.[3][4]

Comparative Performance of Novel PROTACs
Assay ParameterPROTAC A (BRD4-Targeting)PROTAC B (BRD4-Targeting)Negative Control (Inactive PROTAC)Traditional Inhibitor (JQ1)
DC50 (nM) 25150> 10,000N/A (No Degradation)
Dmax (%) 9580< 5< 5
Time to Dmax (hrs) 612N/AN/A

Table 1. Example quantitative data comparing two novel BRD4-targeting PROTACs, an inactive control, and a traditional small molecule inhibitor. Data is typically generated via quantitative Western Blot analysis.

Workflow for DC50 and Dmax Determination

WB_Workflow start Seed cells in multi-well plates treat Treat with serial dilutions of PROTACs for a fixed time (e.g., 24 hours) start->treat lyse Harvest and lyse cells to obtain protein lysates treat->lyse quantify Determine protein concentration (e.g., BCA assay) lyse->quantify sds Perform SDS-PAGE to separate proteins by size quantify->sds transfer Transfer proteins to a membrane (e.g., PVDF) sds->transfer block Block membrane to prevent non-specific antibody binding transfer->block probe Incubate with primary antibodies (anti-POI and anti-loading control) block->probe wash1 Wash membrane probe->wash1 probe2 Incubate with secondary HRP-conjugated antibodies wash1->probe2 wash2 Wash membrane probe2->wash2 detect Add chemiluminescent substrate and image the blot wash2->detect analyze Perform densitometry analysis (Normalize POI to loading control) detect->analyze plot Plot normalized protein levels vs. PROTAC concentration analyze->plot end Calculate DC50 and Dmax values plot->end

Figure 2. Experimental workflow for determining PROTAC potency and efficacy.
Detailed Protocol: Quantitative Western Blot

  • Cell Culture and Treatment : Plate cells (e.g., MCF7 for ERα-targeting PROTACs) in 24-well plates and allow them to adhere for 24 hours.[5] Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 6, 12, or 24 hours).

  • Cell Lysis : Wash cells with ice-cold PBS. Add 100 µL of RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification : Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer : Normalize protein amounts for all samples. Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein (e.g., anti-ERα) and a loading control (e.g., anti-β-actin) overnight at 4°C.[5]

  • Detection : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Analysis : After further washes, add an ECL substrate and capture the chemiluminescent signal.[5] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized values against the log of PROTAC concentration and fit a dose-response curve to calculate DC50 and Dmax values.[6]

Mechanistic Assays: Confirming the Mode of Action

Validating that a PROTAC works via the intended mechanism involves confirming target engagement and subsequent ubiquitination.

A. Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a PROTAC binds its target protein within the complex environment of an intact cell.[7][8] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[9] This change can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (un-denatured) target protein remaining.[7][9]

Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow start Treat cells with PROTAC or vehicle (DMSO) heat Aliquot cell suspension and heat to a range of temperatures (e.g., 40°C to 70°C) start->heat lyse Lyse cells via freeze-thaw cycles heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect the supernatant (soluble protein fraction) centrifuge->collect analyze Analyze soluble protein fraction by Western Blot or ELISA collect->analyze plot Plot % soluble protein vs. Temperature analyze->plot end Observe thermal shift for PROTAC-treated samples plot->end

Figure 3. Experimental workflow for a CETSA experiment.
Detailed Protocol: CETSA

  • Cell Treatment : Culture cells to ~80% confluency. Treat cells with the PROTAC at a fixed concentration (e.g., 1 µM) or vehicle control for 1-2 hours.

  • Heating : Harvest the cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C, 45°C, 50°C...70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation : Lyse the cells by subjecting them to three rapid freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).[9]

  • Analysis : Carefully collect the supernatant. Analyze the amount of soluble target protein in each sample using Western Blotting.

  • Data Interpretation : Plot the amount of soluble protein against the temperature for both vehicle- and PROTAC-treated samples. A rightward shift in the melting curve for the PROTAC-treated sample indicates target engagement and stabilization.[9]

TreatmentTagg (°C) (Temperature of 50% Aggregation)Thermal Shift (ΔTagg)
Vehicle (DMSO)52.5-
PROTAC A (1 µM)58.0+5.5°C
Inactive Control (1 µM)52.7+0.2°C

Table 2. Example CETSA data showing a significant thermal shift for an active PROTAC, confirming intracellular target engagement.

B. Target Ubiquitination

Confirming that the target protein is ubiquitinated is a key step in validating the PROTAC's mechanism.[10] This is typically done by immunoprecipitating the target protein and then performing a Western Blot to detect ubiquitin.

Detailed Protocol: Ubiquitination Assay
  • Cell Treatment : Treat cells with the PROTAC (at a concentration known to cause degradation) and a proteasome inhibitor (e.g., MG132) for 2-4 hours. The proteasome inhibitor "traps" the polyubiquitinated proteins, preventing their degradation and allowing for easier detection.

  • Immunoprecipitation (IP) : Lyse the cells in a buffer containing deubiquitinase inhibitors. Incubate the lysate with an antibody against the target protein overnight at 4°C.

  • Pull-down : Add Protein A/G agarose beads to pull down the antibody-protein complex.

  • Western Blot : Wash the beads extensively, then elute the proteins. Analyze the eluate by Western Blot using an anti-ubiquitin antibody.[5] A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates polyubiquitination of the target protein.[]

Functional Assays: Assessing Cellular Outcomes

The ultimate goal of a therapeutic PROTAC is to elicit a desired biological response. Cell viability assays are crucial for linking target degradation to a functional outcome, such as inhibiting cancer cell proliferation.

Cell Viability Assay (e.g., CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active, viable cells.[12][13] A decrease in the luminescent signal corresponds to a reduction in cell viability.

ParameterPROTAC APROTAC BNegative ControlTraditional Inhibitor (JQ1)
GI50 (nM) 50280> 10,00095

Table 3. Example growth inhibition (GI50) data for two BRD4-targeting PROTACs compared to controls in a cancer cell line.

Detailed Protocol: CellTiter-Glo® Viability Assay
  • Cell Plating : Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well. Allow cells to attach overnight.

  • Compound Treatment : Treat cells with a range of PROTAC concentrations for a prolonged period, typically 72 hours.

  • Reagent Addition : Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.[12]

  • Signal Development : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement : Read the luminescence using a plate reader.

  • Analysis : Plot the luminescence signal against the log of PROTAC concentration to determine the GI50 value.

Selectivity and Off-Target Analysis

An ideal PROTAC should selectively degrade its intended target without affecting other proteins. Mass spectrometry (MS)-based proteomics is the definitive method for assessing the global effects of a PROTAC on the cellular proteome.[14][15]

Proteomics-Based Off-Target Profiling

In this approach, cells are treated with the PROTAC or a vehicle control. The proteome is then extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the relative abundance of thousands of proteins between the treated and control groups, one can identify which proteins are significantly downregulated.[16]

ProteinAbundance Change (PROTAC A vs. Vehicle)Biological FunctionAssessment
BRD4 -94%Epigenetic ReaderOn-Target
BRD2 -88%Epigenetic Reader (Family Member)On-Target (Family)
BRD3 -85%Epigenetic Reader (Family Member)On-Target (Family)
ZNF276 -15%Zinc Finger ProteinPotential Off-Target
SALL4 -5%Transcription FactorNot Significant

Table 4. Example proteomics data for a BRD4-targeting PROTAC. The data confirms potent on-target degradation of BET family members with minimal impact on other identified proteins, indicating high selectivity.[17]

References

A Comparative Guide to the Structural Validation of PROTAC Ternary Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable ternary complex, consisting of the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase, is the cornerstone of PROTAC-mediated protein degradation. Validating the structure of this complex is critical for understanding the mechanism of action, optimizing PROTAC design, and ensuring selectivity. This guide provides a comparative overview of the primary experimental and computational methods used for the structural validation of these crucial ternary complexes.

High-Resolution Structural Determination Methods

These techniques provide atomic or near-atomic level insights into the ternary complex architecture, revealing detailed protein-protein and protein-ligand interactions.

Comparison of High-Resolution Methods
Technique Typical Resolution Key Advantages Key Limitations Throughput
X-ray Crystallography 1.5 - 3.5 Å[1][2]- Atomic resolution- Gold standard for structural detail- Well-established methodology- Requires well-diffracting crystals, which can be a major bottleneck[3][4]- Provides a static snapshot, may not capture solution-state dynamics- High protein concentration and purity requiredLow
Cryo-Electron Microscopy (Cryo-EM) 3 - 10 Å (can be higher)[5]- Does not require crystallization[6][7]- Can visualize large, flexible, and heterogeneous complexes[6][7][8]- Closer to physiological conditions (in solution)[7]- Resolution can be limited by particle size, stability, and conformational heterogeneity- Lower resolution for smaller complexes (<100 kDa)Low to Medium
NMR Spectroscopy N/A (provides distance restraints)- Provides information on dynamics and conformational changes in solution- Can map binding interfaces and determine affinities- Limited to smaller, soluble protein complexes (typically < 50 kDa)- Requires isotopic labeling, which can be expensive- Structure calculation is complexLow

Biophysical Methods for Complex Characterization

While not providing high-resolution structures, these methods are essential for confirming the formation of the ternary complex, quantifying its stability and kinetics, and assessing cooperativity.

Comparison of Biophysical Methods
Technique Key Parameters Measured Typical Affinity Range (KD) Key Advantages Key Limitations Throughput
Surface Plasmon Resonance (SPR) KD, kon, koff, Cooperativity (α)[9][10]pM to µM[11][12]- Real-time kinetic data[13]- High sensitivity, label-free[14]- Relatively high throughput[14]- One binding partner must be immobilized, which can affect activity- Can be affected by mass transport limitationsMedium
Biolayer Interferometry (BLI) KD, kon, koffnM to µM- Higher throughput than SPR- Lower sample consumption- Dip-and-read format is simple- Generally lower sensitivity than SPR[11]- Immobilization is requiredMedium to High
Isothermal Titration Calorimetry (ITC) KD, ΔH, ΔS, Stoichiometry (n)[11]nM to µM[11][12]- Gold standard for thermodynamics- In-solution, label-free, no immobilization- Directly measures heat changes- Requires large amounts of pure protein and compound[11]- Low throughput- Sensitive to buffer mismatchLow
Hydrogen-Deuterium Exchange MS (HDX-MS) Solvent Accessibility, Interface Mapping[15][16]N/A- Maps protein-protein and protein-ligand interfaces in solution[16]- Provides information on conformational dynamics[15]- Complements high-resolution methods- Does not provide a 3D structure directly- Requires specialized MS instrumentation and data analysisLow to Medium
Native Mass Spectrometry (MS) Stoichiometry, Complex MassN/A- Directly measures the mass of intact complexes- Low sample consumption- Can identify different species in equilibrium- Does not provide structural or kinetic information- Complex stability in the gas phase can be a concernMedium

Computational Modeling Methods

Computational approaches are increasingly used to predict the structure of ternary complexes, guiding rational PROTAC design before committing to extensive experimental work.

Comparison of Computational Methods
Method/Software Primary Approach Performance Metric (Example) Key Advantages Key Limitations
PRosettaC Protein-protein docking with linker modeling[17][18]Near-native predictions (Cα RMSD < 4 Å) for benchmarked cases[17]- Alternates between protein-protein and PROTAC conformational sampling- Can achieve atomic accuracy in predictions[17]- Computationally intensive- Performance can vary depending on the system[19][20]
MOE (Method 4B) Protein-protein docking combined with PROTAC conformational search[21]Cα RMSD values between 1.50 and 5.54 Å for top models in validation studies[21]- Integrated into a comprehensive modeling package- Outperformed other methods in some head-to-head comparisons[21]- Can generate a large number of poses requiring careful filtering
ICM Protein-protein docking with flexible ligand refinementPROTAC RMSD often > 2 Å in benchmarks[19][20]- Fast and efficient for initial screening- Accuracy in predicting the precise PROTAC conformation can be limited[20]
HDX-MS Guided Docking Uses HDX-MS data as restraints for protein-protein docking[15][16]Top-scoring models can differ from crystal structures, revealing solution-state conformations[15][16]- Integrates experimental data to improve prediction accuracy- Provides models of solution-state ensembles[15]- Dependent on the quality and resolution of the HDX-MS data

Note: RMSD (Root Mean Square Deviation) is a common metric for evaluating the accuracy of a predicted structure against an experimental one. Lower values indicate better accuracy.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Binds Target Target Protein (POI) Target->Ternary Binds E3 E3 Ligase E3->Ternary Binds PolyUb Poly-ubiquitination Ternary->PolyUb Facilitates Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recruits Degradation Target Degradation Proteasome->Degradation Mediates

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

General Workflow for Structural Validation

Structural_Validation_Workflow start Hypothesis: PROTAC forms a ternary complex biophys Biophysical Confirmation (SPR, ITC, BLI, etc.) start->biophys no_complex No Complex Formation (Re-design PROTAC) biophys->no_complex Negative complex_formed Complex Formed & Cooperativity Assessed biophys->complex_formed Positive high_res High-Resolution Structure (X-ray, Cryo-EM) complex_formed->high_res comp_model Computational Modeling complex_formed->comp_model structure Atomic Model of Ternary Complex high_res->structure comp_model->structure Predicts sbd Structure-Based Design (PROTAC Optimization) structure->sbd

Caption: A typical experimental workflow for ternary complex validation.

Logic for Method Selection

Method_Selection q1 Goal: Confirm Complex Formation & Measure Kinetics/Affinity? biophys Use Biophysical Methods (SPR, ITC, BLI, Native MS) q1->biophys Yes q2 Goal: Obtain High-Resolution 3D Structure? q1->q2 No q3 Complex Size & Flexibility? q2->q3 Yes q4 Goal: Map Interfaces in Solution? q2->q4 No xray X-ray Crystallography (If crystallizable) q3->xray Small, rigid cryoem Cryo-EM (Large or flexible) q3->cryoem Large / Flexible nmr NMR (Small, <50 kDa) q3->nmr Very Small hdx Use HDX-MS q4->hdx Yes

Caption: A decision tree for selecting the appropriate validation method.

Experimental Protocols

Protocol 1: X-ray Crystallography of a Ternary Complex

This protocol provides a general outline for the crystallization of a VHL-based PROTAC ternary complex.[3][4]

  • Protein Expression and Purification:

    • Over-express and purify the target protein (e.g., a bromodomain) and the E3 ligase complex (e.g., VCB complex: VHL, Elongin B, and Elongin C) separately using standard chromatographic techniques.

    • Assess purity and monodispersity by SDS-PAGE and size-exclusion chromatography.

  • Ternary Complex Formation:

    • Pre-form the ternary complex by incubating the purified target protein, VCB complex, and the PROTAC in a stoichiometric ratio (e.g., 1:1.2:1.5 of Target:VCB:PROTAC).

    • The incubation is typically done on ice for at least 1 hour.

    • Optional: Isolate the stable ternary complex using size-exclusion chromatography to remove any unbound components.

  • Crystallization Screening:

    • Concentrate the purified ternary complex to a high concentration (typically 5-15 mg/mL).

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods. Screen a wide range of commercially available crystallization screens at different temperatures (e.g., 4°C and 20°C).

    • Drops are typically set up by mixing equal volumes of the complex solution and the reservoir solution.

  • Crystal Optimization and Data Collection:

    • Optimize initial crystal hits by varying precipitant concentration, pH, temperature, and protein concentration.

    • Cryo-protect suitable crystals by soaking them in a reservoir solution supplemented with a cryoprotectant (e.g., glycerol, ethylene glycol).

    • Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement, using existing structures of the target and E3 ligase as search models.

    • Build the PROTAC molecule into the electron density map and refine the complete ternary complex structure.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol outlines a common assay format for measuring ternary complex kinetics.[9][10][22][23]

  • Assay Setup:

    • Ligand Immobilization: Immobilize a tagged E3 ligase (e.g., AviTagged-VHL) onto a streptavidin-coated SPR sensor chip. This creates a stable surface for interaction analysis.

    • Running Buffer: Use a suitable running buffer (e.g., HBS-EP+) supplemented with DMSO to match the PROTAC solvent.

  • Binary Interaction Analysis (PROTAC with E3 Ligase):

    • Inject a series of increasing concentrations of the PROTAC alone over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the binary affinity (KD) and kinetic rates (kon, koff) of the PROTAC for the E3 ligase.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (e.g., 20-50 times the binary KD of the PROTAC for the target) and increasing concentrations of the PROTAC.

    • Inject these pre-incubated mixtures over the immobilized E3 ligase surface. The presence of the target protein will lead to the formation of the ternary complex on the chip surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the apparent affinity (KD, app) and kinetic rates of the ternary complex.

  • Data Analysis and Cooperativity Calculation:

    • The cooperativity factor (alpha, α) is calculated as the ratio of the binary KD (PROTAC to E3) to the ternary KD, app.

    • α > 1: Positive cooperativity (the ternary complex is more stable than the binary complex).

    • α < 1: Negative cooperativity (the ternary complex is less stable).

    • α = 1: No cooperativity.

Protocol 3: Cryo-Electron Microscopy (Cryo-EM) of a Ternary Complex

This protocol provides a general workflow for Cryo-EM analysis.[24]

  • Sample Preparation and Optimization:

    • Prepare the ternary complex as described in the X-ray crystallography protocol (Step 2).

    • The key is to obtain a monodisperse, stable sample at a suitable concentration (typically 0.5-5 mg/mL). Use size-exclusion chromatography to ensure homogeneity.

    • Optional: For unstable complexes, a mild cross-linking agent (e.g., low concentration of glutaraldehyde) can be used in a process like GraFix to stabilize the complex.

  • Grid Preparation and Vitrification:

    • Apply a small volume (2-4 µL) of the sample to a glow-discharged EM grid (e.g., a holey carbon grid).

    • Blot away excess liquid for a few seconds to create a thin film of the sample across the holes.

    • Immediately plunge-freeze the grid into liquid ethane, which vitrifies the sample, embedding the complexes in a thin layer of amorphous ice.

  • Data Acquisition:

    • Screen the vitrified grids on a transmission electron microscope (TEM) like a Thermo Fisher Glacios to assess particle distribution and ice quality.

    • Collect a large dataset of high-magnification images (micrographs) on a high-end TEM (e.g., Thermo Fisher Titan Krios) equipped with a direct electron detector. Thousands of micrographs are typically collected automatically.

  • Image Processing and 3D Reconstruction:

    • Correct for beam-induced motion in the raw micrographs.

    • Perform automated particle picking to identify individual ternary complex particles from the micrographs.

    • Extract the particles and perform 2D classification to remove junk particles and group the remaining particles into different views (classes).

    • Generate an initial 3D model (ab initio reconstruction) and perform 3D classification to sort out conformational or compositional heterogeneity.

    • Select the best class of particles for high-resolution 3D refinement to generate the final density map.

  • Model Building and Interpretation:

    • Dock atomic models of the target protein and E3 ligase into the refined Cryo-EM density map.

    • Build the PROTAC molecule and refine the overall structure to fit the map, providing the final model of the ternary complex.

References

Benchmarking Benzyl N-(5-iodopentyl)carbamate: A Comparative Guide to Commercial Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical determinant of the efficacy, safety, and pharmacokinetic profile of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Benzyl N-(5-iodopentyl)carbamate, an alkyl halide linker, represents a class of versatile linkers used in the construction of these complex bioconjugates. This guide provides an objective comparison of this linker type against other widely used commercial alternatives, supported by experimental data and detailed protocols to aid in the rational design and synthesis of next-generation targeted therapies.

Comparative Analysis of Commercial Linkers

The choice of linker dictates the stability of the conjugate in circulation, the mechanism and rate of payload release, and overall therapeutic index. Below is a comparative summary of key performance characteristics of different linker classes.

Linker ClassRepresentative Linker TypePrimary Conjugation ChemistryCleavage MechanismKey AdvantagesKey Disadvantages
Alkyl Halide This compound Nucleophilic substitution (e.g., with thiols)Non-cleavable (in many applications)High stability, straightforward synthesis.Can result in heterogeneous products; may require harsher conjugation conditions.
Maleimide-based Maleimidocaproyl (MC)Michael addition with thiolsNon-cleavableHigh reactivity and specificity towards thiols.Potential for retro-Michael reaction leading to drug deconjugation.
Peptide-based Valine-Citrulline (VC)Amide bond formationEnzymatic (e.g., by Cathepsin B)Specific release in the tumor microenvironment.[1]Potential for immunogenicity; stability can vary between species.[2]
Hydrazone Hydrazone LinkersSchiff base formationpH-sensitive (acid-labile)Release triggered by the acidic environment of endosomes and lysosomes.Can be unstable at physiological pH, leading to premature drug release.
Disulfide-based SPDB (N-succinimidyl-4-(2-pyridyldithio)butyrate)Disulfide exchange with thiolsReduction in the intracellular environmentExploits the high intracellular glutathione concentration for cleavage.Potential for premature cleavage in the reducing environment of plasma.
PEG-based PEGylated linkers (e.g., mPEG24)Various (can be combined with other reactive groups)Dependent on the integrated cleavable moietyEnhances solubility, reduces aggregation, and can improve pharmacokinetics.[1][3]Can increase the overall size of the conjugate, potentially affecting cell permeability.

Performance Metrics of Different Linker Chemistries

The following table summarizes key quantitative performance metrics often evaluated for different linker types in the context of ADCs.

ParameterAlkyl Halide LinkersMaleimide-based LinkersPeptide-based (VC) LinkersPEG-based Linkers
Typical Drug-to-Antibody Ratio (DAR) 2-82-42-8Can achieve high DAR (≥8) with reduced aggregation[1]
Plasma Stability Generally highModerate (risk of retro-Michael addition)High in human plasma, can be lower in murine plasma[2]High
In Vitro Cytotoxicity (IC50) Payload-dependentPayload-dependentPayload-dependentCan sometimes show slightly reduced potency in vitro due to steric hindrance[4]
Hydrophobicity Moderate to highHighHighLow (hydrophilic)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.[5] This protocol describes a common method for DAR determination using UV-Vis spectroscopy.[6][]

Materials:

  • Antibody-Drug Conjugate (ADC) sample

  • Unconjugated antibody (for baseline)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

Procedure:

  • Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload (e.g., λmax).

  • Measure the absorbance of the unconjugated antibody at the same wavelengths.

  • Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is calculated as the molar ratio of the payload to the antibody.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, a key predictor of its in vivo performance.[8][9]

Materials:

  • ADC sample

  • Human plasma (or plasma from other species of interest)

  • PBS, pH 7.4

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubate the ADC sample in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), take an aliquot of the plasma/ADC mixture.

  • Process the samples to isolate the ADC (e.g., via protein A affinity chromatography).

  • Analyze the isolated ADC by LC-MS to determine the amount of conjugated and unconjugated payload over time.

  • Plot the percentage of remaining conjugated payload versus time to determine the stability profile.

Protocol 3: Cytotoxicity Assay

This assay measures the potency of the ADC in killing target cancer cells.[10][11][12]

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Cell culture medium and supplements

  • ADC sample

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed the target and control cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC.

  • Incubate the cells for a predetermined period (e.g., 72-120 hours).

  • Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Plot the cell viability versus ADC concentration and determine the IC50 value (the concentration at which 50% of cells are killed).

Protocol 4: Conjugation of this compound to an Antibody

This protocol is adapted for the conjugation of an alkyl iodide linker to cysteine residues on an antibody.[13][14][15]

Materials:

  • Antibody in PBS, pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound linker-payload

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: Treat the antibody solution with a 10-fold molar excess of TCEP for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

  • Linker-Payload Preparation: Dissolve the this compound linker-payload in DMSO to create a stock solution.

  • Conjugation: Add the linker-payload solution to the reduced antibody solution at a 5 to 10-fold molar excess. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Purification: Purify the resulting ADC using a size-exclusion chromatography column to remove excess linker-payload and TCEP.

  • Characterization: Characterize the purified ADC for DAR, purity, and aggregation.

Visualizing Key Workflows in Drug Development

Graphical representations of experimental workflows and mechanisms of action can provide a clear and concise understanding of complex processes.

ADC_Development_Workflow cluster_Discovery Discovery & Engineering cluster_Synthesis Synthesis & Purification cluster_Characterization In Vitro Characterization cluster_Evaluation In Vivo Evaluation Antibody Selection Antibody Selection Conjugation Conjugation Antibody Selection->Conjugation Payload Selection Payload Selection Payload Selection->Conjugation Linker Design Linker Design Linker Design->Conjugation Purification Purification Conjugation->Purification DAR Analysis DAR Analysis Purification->DAR Analysis Plasma Stability Plasma Stability Purification->Plasma Stability Cytotoxicity Assay Cytotoxicity Assay Purification->Cytotoxicity Assay Pharmacokinetics Pharmacokinetics Cytotoxicity Assay->Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies

Figure 1. Experimental workflow for the development and evaluation of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action PROTAC PROTAC (Warhead-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

References

Safety Operating Guide

Proper Disposal of Benzyl N-(5-iodopentyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Benzyl N-(5-iodopentyl)carbamate, a halogenated organic compound.

The following procedures are designed to minimize risks to personnel and the environment, ensuring adherence to standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][5]

Waste Segregation and Collection

Proper segregation of chemical waste is the most critical step in the disposal process. Due to its chemical structure, this compound must be treated as halogenated organic waste .[1][2][6]

Key Principles of Segregation:

  • Separate Halogenated from Non-Halogenated Waste: Never mix halogenated organic compounds with non-halogenated organic waste streams.[2][7][8] This is because the disposal methods for these two categories of waste are different and mixing them can increase disposal costs and environmental impact.[8]

  • Avoid Mixing with Other Waste Types: Do not dispose of this compound with aqueous waste, strong acids or bases, or solid waste.[8]

Step-by-Step Disposal Protocol

1. Waste Container Selection:

  • Use a dedicated, properly labeled, and leak-proof container for "Halogenated Organic Waste."[1][7]
  • The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
  • Ensure the container has a vented cap if required by your institution's safety protocols.[1]

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and "Halogenated Organic Waste."[7][8]
  • List all constituents of the waste, including this compound and any solvents used. Do not use abbreviations or chemical formulas.[7]
  • Maintain a running list of the contents and their approximate quantities or concentrations.[2][8]

3. Waste Accumulation:

  • If the compound is in a solid form, it can be transferred directly into the designated waste container.
  • If it is dissolved in a solvent, pour the solution into the "Halogenated Organic Waste" container.
  • All waste transfers should be conducted inside a chemical fume hood to minimize exposure.[1]
  • Keep the waste container securely closed at all times, except when adding waste.[7]

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area.
  • Keep it away from incompatible materials such as strong oxidizing agents.[5][9]

5. Final Disposal:

  • Arrange for the disposal of the "Halogenated Organic Waste" container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
  • Follow all local, state, and federal regulations for hazardous waste disposal.[10]

Quantitative Data Summary

ParameterValueSource
Molecular FormulaC13H18INO2[11]
Molecular Weight347.19 g/mol [11]
AppearanceSolid (typical for similar carbamates)General Knowledge

Experimental Protocol: Decontamination of Labware

Any laboratory equipment (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated.

Methodology:

  • Initial Rinse: Rinse the contaminated labware with a suitable organic solvent (e.g., acetone, ethanol) into the "Halogenated Organic Waste" container.

  • Washing: Wash the rinsed labware with soap and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the labware to air dry or place it in a drying oven.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_start Start: this compound Waste cluster_characterization Chemical Characterization cluster_segregation Waste Segregation cluster_procedure Disposal Procedure start Identify Waste Type is_halogenated Is it a halogenated organic compound? start->is_halogenated halogenated_waste Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_waste  Yes (Contains Iodine) non_halogenated_waste Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_waste  No   label_container Properly Label Container halogenated_waste->label_container store_safely Store in a Secure, Ventilated Area label_container->store_safely contact_ehs Contact EHS for Pickup store_safely->contact_ehs

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Benzyl N-(5-iodopentyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or specialized chemical compounds. This document provides crucial safety and logistical information for the handling of Benzyl N-(5-iodopentyl)carbamate, including operational procedures and disposal plans, to foster a secure and efficient research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be chemical splash-proof and compliant with ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2][3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected.[5][6]
Body Protection Laboratory CoatA flame-resistant lab coat that fully covers the arms is required. For larger quantities or when splashing is likely, a chemical-resistant apron or coveralls should be worn.[1][3]
Respiratory Protection Fume HoodAll handling of solid or dissolved this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[7]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes made of a non-porous material are required in the laboratory at all times.[1][2]

Operational Plan for Safe Handling

A systematic approach to handling this compound will mitigate risks. The following step-by-step protocol should be followed:

Preparation and Weighing:

  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have all necessary equipment and reagents within reach to avoid leaving the designated work area.

  • Personal Protective Equipment: Don the required PPE as detailed in the table above.

  • Weighing: If weighing the solid compound, perform this task within the fume hood on a tared weigh boat or paper. Use a spatula for transfer and handle gently to avoid creating dust.

Dissolution and Reaction Setup:

  • Solvent Handling: If preparing a solution, add the solvent to the vessel containing the pre-weighed this compound slowly to avoid splashing.

  • Vessel Sealing: Once the compound is dissolved or suspended, securely cap the vessel. If the reaction is to be heated, ensure the system is properly vented.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.

Post-Reaction Work-up and Purification:

  • Quenching and Extraction: Perform all quenching and extraction procedures within the fume hood. Be mindful of potential pressure build-up during extractions.

  • Chromatography: If purification is performed using column chromatography, ensure the column is set up securely within the fume hood.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood 1. prep_weigh Weigh Compound prep_fume_hood->prep_weigh 2. handle_dissolve Dissolve/React prep_weigh->handle_dissolve 3. handle_workup Reaction Work-up handle_dissolve->handle_workup 4. disp_segregate Segregate Waste handle_workup->disp_segregate 5. disp_label Label Waste Container disp_segregate->disp_label 6. disp_store Store for Pickup disp_label->disp_store 7. start Waste Generated is_solid Solid Waste? start->is_solid solid_waste_container Place in Labeled Solid Halogenated Waste Container is_solid->solid_waste_container Yes liquid_waste_container Place in Labeled Liquid Halogenated Waste Container is_solid->liquid_waste_container No store_waste Store in Satellite Accumulation Area solid_waste_container->store_waste liquid_waste_container->store_waste end Arrange for Pickup by Environmental Health & Safety store_waste->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.